4'-Chloro-3'-fluoro-biphenyl-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFBSNCXBGEYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265348 | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863921-61-3 | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863921-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Chloro-3'-fluoro-biphenyl-4-amine: A Key Intermediate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloro-3'-fluoro-biphenyl-4-amine, with CAS number 863921-61-3, is a halogenated aromatic amine that represents a significant building block in the landscape of modern medicinal chemistry. Its biaryl scaffold, decorated with a specific arrangement of chloro and fluoro substituents, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. These features make it an attractive starting point for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its likely synthesis, expected analytical characterization, and its potential applications in drug discovery, all grounded in established chemical principles.
Molecular and Physicochemical Properties
The fundamental properties of 4'-Chloro-3'-fluoro-biphenyl-4-amine are summarized below. It is important to note that while basic identifiers are well-established, detailed experimental physicochemical data is not widely available in published literature. The data presented is a combination of information from chemical suppliers and computational predictions.
Table 1: Core Identifiers and Chemical Properties
| Property | Value | Source |
| CAS Number | 863921-61-3 | [1] |
| Molecular Formula | C₁₂H₉ClFN | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| IUPAC Name | 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine | ChemScene |
| SMILES | NC1=CC=C(C2=CC=C(Cl)C(F)=C2)C=C1 | [1] |
| Purity (Typical) | ≥98% | [1] |
| Physical Form | Solid (predicted) | [2] |
Table 2: Predicted Physicochemical Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 3.7283 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Mechanistic Insights
The construction of the biaryl core of 4'-Chloro-3'-fluoro-biphenyl-4-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of the required building blocks.[3][4][5]
The logical synthetic approach involves the coupling of two key fragments: a substituted aniline derivative and a substituted phenylboronic acid.
Caption: Proposed synthetic workflow for 4'-Chloro-3'-fluoro-biphenyl-4-amine via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for the synthesis of biphenylamines.[6] Optimization of catalyst, ligand, base, and solvent may be required to achieve optimal yield.
Materials:
-
4-Bromoaniline
-
(4-Chloro-3-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 7.50 - 7.20 (m) | Aromatic protons on the chloro-fluoro-phenyl ring. |
| 7.20 - 6.80 (m) | Aromatic protons on the amino-phenyl ring. | |
| ~3.8 (br s) | Amine (-NH₂) protons. | |
| ¹³C NMR | 160 - 110 | Aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. |
Table 4: Predicted IR and MS Data
| Technique | Expected Peaks |
| IR Spectroscopy | 3500-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (C=C aromatic stretch), 1300-1200 cm⁻¹ (C-N stretch), 1100-1000 cm⁻¹ (C-F stretch), 800-700 cm⁻¹ (C-Cl stretch). |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 221, with a characteristic M+2 isotope peak for the chlorine atom (³⁷Cl) at approximately one-third the intensity of the M⁺ peak (³⁵Cl). |
Applications in Drug Discovery
The 4'-Chloro-3'-fluoro-biphenyl-4-amine scaffold is of significant interest to medicinal chemists. The presence and positioning of the halogen atoms can profoundly influence a molecule's biological activity.[10]
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the amine group, affecting its ionization state at physiological pH. Both chlorine and fluorine increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[10]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Binding Interactions: The halogen atoms can participate in specific interactions with protein targets, such as halogen bonding, which can enhance binding affinity and selectivity.
While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, this scaffold is a key component in the synthesis of various kinase inhibitors and other targeted therapies. For instance, the structurally related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the anticancer drug Lapatinib.[11] It is highly probable that 4'-Chloro-3'-fluoro-biphenyl-4-amine is utilized in proprietary drug discovery programs aimed at developing novel therapeutics for oncology, inflammatory diseases, and other conditions.
Safety and Handling
As a halogenated aromatic amine, 4'-Chloro-3'-fluoro-biphenyl-4-amine should be handled with care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazards can be inferred from the functional groups present.[12][13][14][15]
General Hazards:
-
Toxicity: Aromatic amines are known to be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][15] Some aromatic amines are known or suspected carcinogens.[13][14]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[13]
-
Environmental Hazards: Halogenated organic compounds should be disposed of responsibly to prevent environmental contamination.
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4'-Chloro-3'-fluoro-biphenyl-4-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a strategic advantage for the synthesis of novel bioactive molecules with tailored pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and safe handling. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of such precisely functionalized building blocks is set to increase, making a thorough understanding of their properties and chemistry essential for the modern research scientist.
References
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- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [URL: not available]
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- Google Patents. Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). [URL: https://patents.google.
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- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]
- ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745484eba797d75723b7e]
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- Indian Patents. 4'-chloro-3'-(4ethoxybenzyl)biphenyl compound or stereoisomers thereof. [URL: https://indianpatents.org.in/patent/search/grant/264629-process-for-the-preparation-of-4-chloro-3-4-ethoxybenzyl-phenyl-2s-3r-4r-5s-6r-2-6-hydroxymethyl-tetrahydro-2h-pyran-3-4-5-triol-a-c-aryl-glucoside-compound-of-formula-i-as-an-inhibitor-of-sodium-dependent-glucose-transporters]
- Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. [URL: https://patents.google.
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- BenchChem. A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. [URL: https://www.benchchem.com/product/B1115194]
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- Justia Patents. Process for the preparation of aromatic fluoro compounds. [URL: https://patents.justia.
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- European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. [URL: https://data.epo.org/publication-server/document?
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- ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [URL: https://www.researchgate.net/publication/375276336_Optimization_of_the_synthesis_process_for_3-chloro-4-fluoroaniline]
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An In-depth Technical Guide to 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, a synthetic aromatic compound that has garnered significant interest within the medicinal chemistry and drug development communities. Its unique structural and electronic properties make it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This document will delve into the compound's chemical architecture, a robust synthetic pathway, detailed analytical characterization, and its applications in the discovery of novel therapeutic agents, providing researchers and drug development professionals with a foundational resource for its effective utilization.
Physicochemical and Structural Characteristics
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine is a biaryl amine with the chemical formula C₁₂H₉ClFN and a molecular weight of 221.66 g/mol .[1] The molecule's core is a biphenyl system, which provides a rigid and planar scaffold, a common feature in many biologically active compounds. The strategic placement of the chloro and fluoro substituents on one phenyl ring, and an amine group on the other, imparts a unique combination of lipophilicity, polarity, and hydrogen bonding potential. These features are critical for its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 863921-61-3 | [1] |
| Molecular Formula | C₁₂H₉ClFN | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP | 3.7283 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl core of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its high tolerance of functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[3]
The causality behind this experimental choice lies in the robustness and high-yield nature of the Suzuki coupling for creating carbon-carbon bonds between sp²-hybridized carbon atoms, which is precisely the bond that forms the biphenyl linkage. The use of a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol:
Materials:
-
4-bromoaniline
-
(4-chloro-3-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine as a solid.
Caption: Synthetic workflow for 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine.
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine must be rigorously confirmed through a combination of spectroscopic techniques. This multi-faceted analytical approach provides a self-validating system, ensuring the structural integrity of the compound for its use in further research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[4]
1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the aniline ring will appear as two doublets in the upfield region, characteristic of a para-substituted aromatic ring. The protons on the chloro-fluoro-substituted ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling.
13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic large coupling constants (JC-F).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.[4] The IR spectrum of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine is expected to exhibit characteristic absorption bands:
-
N-H stretching: A pair of medium intensity bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-N stretching: A band in the region of 1350-1250 cm⁻¹.
-
C-Cl stretching: A strong band in the region of 800-600 cm⁻¹.
-
C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretching: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] For 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, the mass spectrum will show a molecular ion peak (M⁺) at m/z 221. A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak will confirm the presence of a single chlorine atom.
Caption: Workflow for the analytical characterization of the target compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Substituted biphenyls are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets with high affinity. The 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine scaffold is particularly prominent in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The rationale for using this scaffold in kinase inhibitor design is multi-fold:
-
ATP-Mimicry: The biphenylamine core can mimic the adenine region of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.
-
Modulation of Physicochemical Properties: The chloro and fluoro substituents can be used to fine-tune the compound's solubility, lipophilicity, and metabolic stability. The fluorine atom, in particular, can enhance binding affinity through favorable interactions with the protein target and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[5]
-
Vector for Further Functionalization: The amine group serves as a key handle for introducing additional chemical moieties that can interact with specific regions of the kinase, leading to increased potency and selectivity.
Derivatives of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine have shown inhibitory activity against a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Src Family Kinases
The inhibition of these kinases can disrupt signaling pathways that are critical for tumor growth, angiogenesis, and metastasis.[6] For example, the RAS/RAF/MEK/ERK signaling cascade is a key pathway that is often hyperactivated in cancer.[7] Inhibitors that target kinases within this pathway can block downstream signaling and induce apoptosis in cancer cells.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Assay
To assess the inhibitory potential of derivatives of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a commonly used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the test compound (e.g., a derivative of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine) in DMSO and create a serial dilution.
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound or DMSO (control) to the wells.
-
Add 2 µL of the kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the reaction and measure ADP formation by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Safety and Handling
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as a warning for acute toxicity (oral), skin irritation, serious eye irritation, and specific target organ toxicity (single exposure, respiratory system irritation).[9]
Conclusion
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine represents a strategically important building block in the field of drug discovery. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The structural and electronic features of this compound make it an ideal scaffold for the development of potent and selective kinase inhibitors. The in-depth understanding of its synthesis, characterization, and application, as outlined in this guide, provides a solid foundation for researchers and scientists to leverage this valuable chemical entity in the pursuit of novel therapeutics.
References
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RSC. (n.d.). Supplementary Data. Royal Society of Chemistry. Retrieved from [Link]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. Retrieved from [Link]
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ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2014). Synthesis of new Schiff's Bases via Suzuki coupling reaction. Mesopotamian Journal of Physical Science, 2(1), 1-10. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Chloro-3-methylbiphenyl. Retrieved from [Link]
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protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
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ORBi. (n.d.). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Retrieved from [Link]
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SpringerLink. (n.d.). Biological Properties of Selected Fluorine-Containing Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
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Scilit. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Retrieved from [Link]
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PMC. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]
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NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Retrieved from [Link]
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PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
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The Strategic Incorporation of Fluorine in Biphenyl Amines: A Technical Guide for Medicinal Chemists
Introduction: The Unique Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile.[1][2][3][4] Its unique electronic and steric properties can profoundly influence a compound's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2][3][4] Among the various molecular scaffolds in drug discovery, the biphenyl amine framework is a versatile and privileged structure, frequently appearing in medicinally active compounds.[5][6] This guide provides an in-depth exploration of the medicinal chemistry applications of fluorinated biphenyl amines, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.
The Biphenyl Amine Scaffold: A Foundation for Diverse Biological Activity
The biphenyl core, characterized by its rigidity and chemical stability, serves as an excellent scaffold for constructing molecules with diverse pharmacological activities.[7] The inherent neutrality of the biphenyl structure necessitates the introduction of functional groups, such as amines, to impart biological activity.[6] Biphenyl derivatives have been successfully developed as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents, as well as receptor antagonists.[8] The ability to systematically modify the substituents on both phenyl rings and the amine functionality allows for the precise tuning of a compound's properties to achieve desired therapeutic effects.[8]
Strategic Fluorination: Enhancing the Druggability of Biphenyl Amines
The judicious placement of fluorine atoms on the biphenyl amine scaffold can overcome many common challenges in drug development, particularly concerning metabolic stability and pharmacokinetic properties.[1][9][10]
Blocking Metabolic "Soft Spots"
One of the most frequent applications of fluorination is to block metabolically labile sites susceptible to cytochrome P450 (CYP) oxidation.[1][11] By replacing a hydrogen atom with a fluorine atom at a position prone to hydroxylation, the metabolic half-life of a compound can be significantly extended.[11][12] This is due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[10][13] For instance, fluorination at the 4'-position of a biphenyl system has been shown to render the drug inactive to oxidative transformation.[11]
Modulating Physicochemical Properties
Fluorine's high electronegativity can also be leveraged to modulate the physicochemical properties of biphenyl amines.[2][11]
-
Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability.[1]
-
Basicity (pKa): Fluorination near an amine group can lower its pKa, influencing its ionization state at physiological pH. This can impact receptor binding and solubility.[14]
Synthesis of Fluorinated Biphenyl Amines: The Power of Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of fluorinated biphenyl derivatives.[7][12] This palladium-catalyzed reaction provides a versatile and efficient method for forming the carbon-carbon bond between two aryl rings, one of which is functionalized with fluorine.[7]
General Synthetic Workflow
The synthesis typically involves the coupling of a fluorinated aryl boronic acid with an amino-functionalized aryl halide.
Caption: General workflow for the synthesis of fluorinated biphenyl amines via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the amino-functionalized aryl halide (1.0 eq), the fluorinated aryl boronic acid (1.2 eq), and a suitable base such as potassium phosphate (K3PO4, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) and water.
-
Catalyst Addition: Introduce the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), at a catalytic loading of 2-5 mol%.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl amine.
Case Study: Fluorinated Biphenyl Amines as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A compelling example of the successful application of fluorinated biphenyl amines is in the development of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[13][15]
The Challenge: Poor Metabolic Stability and Cytotoxicity
Initial lead compounds, such as JK-4b, demonstrated excellent potency against wild-type HIV-1 but suffered from poor metabolic stability in human liver microsomes and significant cytotoxicity.[13][15]
The Solution: Strategic Fluorination
By introducing fluorine into the biphenyl ring of the lead compound, researchers were able to develop a novel series of fluorine-substituted NH2-biphenyl-diarylpyrimidines with significantly improved properties.[13][15]
Table 1: Comparison of a Non-fluorinated and a Fluorinated Biphenyl Amine NNRTI
| Compound | EC50 (WT HIV-1) | CC50 | Selectivity Index (SI) | Metabolic Half-life (t1/2) in HLM |
| JK-4b (Non-fluorinated) | 1.0 nmol/L | 2.08 µmol/L | 2059 | 14.6 min |
| 5t (Fluorinated) | 1.8 nmol/L | 117 µmol/L | 66,443 | 74.52 min |
Data sourced from: Development of fluorine-substituted NH2- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.[15]
The fluorinated analog, compound 5t, exhibited a 32-fold increase in selectivity and a nearly 5-fold improvement in metabolic stability compared to the non-fluorinated parent compound.[15] Furthermore, it showed no significant in vitro inhibition of CYP enzymes or hERG, indicating a better safety profile.[13][15]
Structure-Activity Relationships (SAR) of Fluorinated Biphenyl Amines
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of fluorinated biphenyl amines.[16][17]
Caption: Key structural elements influencing the pharmacological profile of fluorinated biphenyl amines.
-
Position of Fluorine: The position of the fluorine atom on the biphenyl ring is critical. As seen in metabolic stability studies, fluorination at a metabolically active site can dramatically improve the compound's half-life.[11][12] However, the position can also influence binding affinity to the target protein.[11]
-
Substituents on the Amine: Modifications to the amine group can impact hydrogen bonding interactions with the target protein, thereby affecting potency and selectivity.
-
Other Substituents on the Biphenyl Rings: The addition of other functional groups, such as cyano or trifluoromethyl groups, can further enhance potency and modulate pharmacokinetic properties.[13]
Applications in Neurodegenerative Diseases
The unique properties of fluorinated compounds make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[18][19][20] The ability of fluorine to enhance metabolic stability and facilitate blood-brain barrier permeability is particularly advantageous for CNS-acting drugs.[19][21] Fluorinated biphenyl amines are being investigated as potential inhibitors of amyloid-beta peptide aggregation, a key pathological hallmark of Alzheimer's disease.[20]
Conclusion and Future Directions
The strategic incorporation of fluorine into the biphenyl amine scaffold represents a powerful and versatile approach in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can effectively address common challenges related to metabolic stability, pharmacokinetics, and target engagement. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, the development of novel and improved fluorinated biphenyl amine-based therapeutics is poised for significant advancement.
References
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Hampton, D., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]
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Deng, Q., et al. (2023). Development of fluorine-substituted NH2- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Lirias - KU Leuven. Available at: [Link]
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Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
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Murphy, C. D. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Synthesis of fluorinated biphenyls. ResearchGate. Available at: [Link]
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Gaye, B., & Adejare, A. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design. Available at: [Link]
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Deng, Q., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Available at: [Link]
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Unknown Author. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. Available at: [Link]
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Al-Mokadem, A. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future medicinal chemistry. Available at: [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
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Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design. Available at: [Link]
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Dabur, M., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. MDPI. Available at: [Link]
- Unknown Author. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Source Not Available.
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
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Unknown Author. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
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4'-Chloro-3'-fluoro-biphenyl-4-amine solubility in DMSO and ethanol
An In-depth Technical Guide to the Solubility of 4'-Chloro-3'-fluoro-biphenyl-4-amine in DMSO and Ethanol
Foreword: Navigating the Crucial Parameter of Solubility
In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a foundational parameter that dictates its utility, formulation, and ultimate biological efficacy. An otherwise potent molecule is of little value if it cannot be effectively dissolved and delivered. This guide provides a deep dive into the solubility characteristics of 4'-Chloro-3'-fluoro-biphenyl-4-amine, a substituted biphenylamine scaffold of interest, within two of the most ubiquitous solvents in the laboratory: dimethyl sulfoxide (DMSO) and ethanol.
This document moves beyond a simple recitation of data. It is structured to provide a comprehensive understanding of the why behind the solubility behavior—the interplay of molecular structure, solvent properties, and intermolecular forces. We will explore the theoretical underpinnings of solubility, provide robust, field-tested protocols for its experimental determination, and discuss the critical factors that ensure data integrity. This guide is intended for the hands-on researcher, scientist, and drug development professional who requires not just a number, but a thorough and actionable understanding of their compound's behavior in solution.
Molecular Profile of 4'-Chloro-3'-fluoro-biphenyl-4-amine and its Solvents
A molecule's solubility is fundamentally governed by its structure and its interactions with the surrounding solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept.[1][2]
Analysis of the Solute: 4'-Chloro-3'-fluoro-biphenyl-4-amine
The structure of 4'-Chloro-3'-fluoro-biphenyl-4-amine (Molecular Formula: C₁₂H₉ClFN, Molecular Weight: 221.66 g/mol ) presents several key features that influence its solubility.[3]
-
Biphenyl Core: The dual phenyl-ring system is inherently non-polar and hydrophobic, favoring interactions through van der Waals forces.[2] This large non-polar surface area will be a primary determinant of its solubility profile.
-
Amine Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This group significantly influences the molecule's ability to interact with protic solvents.
-
Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, introducing polarity into the phenyl rings and creating dipole moments.[4] However, they also increase the molecular weight and surface area, which can impact solubility.
The computed LogP (a measure of lipophilicity) of approximately 3.73 suggests a preference for non-polar environments.[3]
Profile of the Solvents: A Tale of Two Polars
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[5][6] Its key characteristics include:
-
Polarity: The strong sulfoxide bond (S=O) creates a significant dipole moment, making it an excellent solvent for many polar compounds.[7]
-
Aprotic Nature: It lacks acidic protons and cannot act as a hydrogen bond donor.[7] It can, however, act as a hydrogen bond acceptor.
-
Versatility: DMSO is renowned for its ability to dissolve both polar and non-polar compounds, earning it the moniker of a "universal solvent" in many drug discovery contexts.[5][8] This versatility stems from its combination of a polar sulfinyl group and non-polar methyl groups.[7]
Ethanol (EtOH): Ethanol is a polar, protic solvent.[9][10]
-
Polarity: The hydroxyl (-OH) group makes the molecule polar.[11]
-
Protic Nature: The hydroxyl proton allows ethanol to act as both a hydrogen bond donor and acceptor, a critical feature for its solvent properties.[12][13]
-
Versatility: It can dissolve a wide range of substances by engaging in hydrogen bonding with polar solutes and through van der Waals interactions with non-polar moieties.[10]
Theoretical Solubility Assessment
In DMSO: The strong polar nature of DMSO will effectively interact with the polar regions of 4'-Chloro-3'-fluoro-biphenyl-4-amine, particularly the amine group and the dipoles created by the halogens. The non-polar methyl groups of DMSO can also interact favorably with the hydrophobic biphenyl core. Given DMSO's exceptional ability to solvate a wide range of organic molecules, it is anticipated that 4'-Chloro-3'-fluoro-biphenyl-4-amine will exhibit high solubility in DMSO.[8][14] This makes DMSO an ideal solvent for preparing high-concentration stock solutions for screening and in vitro assays.[5][15]
In Ethanol: Ethanol's ability to act as both a hydrogen bond donor and acceptor will allow for strong interactions with the solute's amine group.[12] However, the large, non-polar biphenyl structure may limit the overall solubility compared to DMSO. The principle of "like dissolves like" suggests that while there will be favorable polar interactions, the energy required to disrupt the crystal lattice of the solid solute and to create a cavity in the highly hydrogen-bonded ethanol network may be significant. Therefore, 4'-Chloro-3'-fluoro-biphenyl-4-amine is expected to be moderately to sparingly soluble in ethanol.
Quantitative Solubility Data
As of the latest literature review, specific quantitative experimental solubility data for 4'-Chloro-3'-fluoro-biphenyl-4-amine in DMSO and ethanol is not widely available in the public domain. The determination of this value requires empirical testing. The table below is presented as a template for reporting such experimentally determined data.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | 25 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | |
| Ethanol | 25 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | |
| User-defined conditions |
Experimental Protocols for Solubility Determination
To ensure scientific rigor, the equilibrium solubility should be determined using a validated method. The shake-flask method is the gold standard for this purpose.[16][17] For higher throughput needs, a kinetic solubility assay can be employed, though it's important to recognize this measures apparent solubility under specific non-equilibrium conditions.[18]
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol establishes the thermodynamic equilibrium solubility, providing the most accurate and reliable measurement.
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the compound in the clarified supernatant is then quantified.[16]
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of 4'-Chloro-3'-fluoro-biphenyl-4-amine (e.g., ~5-10 mg) into a clear glass vial with a screw cap. The key is to have visible undissolved solid at the end of the experiment.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL of anhydrous DMSO or absolute ethanol) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 24 to 72 hours.[16] This extended time is critical to ensure the system reaches thermodynamic equilibrium. A 24-hour time point is common, but longer times may be needed for poorly soluble or slowly dissolving compounds.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle.
-
To remove all undissolved solid, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.[15]
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE).[16] Self-Validation Check: Pre-rinse the filter with a small amount of the solution to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent compatible with the analytical method. A large dilution factor will likely be required, especially for the DMSO sample.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
A standard calibration curve must be generated using solutions of the compound at known concentrations to ensure accurate quantification.[16]
-
-
Calculation:
-
Back-calculate the original concentration in the undissolved filtrate using the dilution factor.
-
Report the final solubility in mg/mL and mM.
-
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol is suitable for early-stage discovery when compound availability is limited and rapid assessment is needed. It measures the solubility of a compound when added from a DMSO stock solution into an aqueous or alcoholic medium, which can lead to supersaturation and precipitation over time.
Principle: A concentrated DMSO stock of the test compound is added to the solvent of interest (in this case, ethanol). The formation of a precipitate is detected by light scattering (nephelometry) or by separating the precipitate and measuring the remaining dissolved compound via UV spectroscopy.[18]
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 4'-Chloro-3'-fluoro-biphenyl-4-amine in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.[18]
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to multiple wells.
-
Using a multichannel pipette, add the test solvent (ethanol) to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., ≤5%) to minimize its co-solvent effect.[19]
-
-
Incubation and Measurement:
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).[19]
-
For Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate.[18]
-
For UV Quantification: Use a 96-well filter plate to separate the precipitate from the solution. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration of the dissolved compound by comparing it to a standard curve prepared in a DMSO/ethanol mixture.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is detected.
-
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Conclusion: A Framework for Practical Application
While publicly available quantitative data for the solubility of 4'-Chloro-3'-fluoro-biphenyl-4-amine is scarce, a thorough analysis of its molecular structure provides a strong predictive framework. High solubility is anticipated in the polar aprotic solvent DMSO, making it an excellent choice for stock solution preparation. In the polar protic solvent ethanol, moderate to limited solubility is expected, driven by a balance between favorable hydrogen bonding with the amine group and the unfavorable energetics of solvating the large hydrophobic biphenyl core.
This guide provides the robust, detailed, and validated experimental protocols necessary to move from prediction to empirical fact. By employing the gold-standard shake-flask method, researchers can confidently establish the equilibrium solubility, a critical parameter for downstream applications. Understanding and experimentally verifying solubility is not merely a procedural step; it is a cornerstone of generating reliable, reproducible data in chemical and pharmaceutical sciences.
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The Strategic Synthesis and Application of Biaryl Amine Intermediates in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The biaryl amine scaffold is a cornerstone in the design of contemporary kinase inhibitors, offering a privileged structural motif that enables potent and selective modulation of a wide range of kinase targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of biaryl amine intermediates in the discovery and development of next-generation kinase inhibitors. We will delve into the strategic rationale behind the selection of synthetic routes, provide field-proven experimental protocols, and explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds. This document is intended to serve as a practical resource for researchers at the forefront of medicinal chemistry and drug discovery, bridging the gap between theoretical knowledge and practical laboratory application.
The Central Role of the Biaryl Amine Motif in Kinase Inhibition
Protein kinases, as key regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with numerous FDA-approved drugs demonstrating significant clinical benefit.[2][3] At the heart of many of these successful therapeutics lies the biaryl amine core.
The prevalence of this scaffold can be attributed to several key features:
-
Structural Rigidity and Pre-organization: The biaryl linkage introduces a degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation for optimal binding to the kinase ATP pocket. This can lead to significant improvements in binding affinity.[4]
-
Vectorial Projection of Substituents: The two aryl rings provide a versatile platform for the strategic placement of substituents that can engage with specific pockets within the kinase active site, such as the hinge region, the DFG motif, and allosteric pockets. This modularity is crucial for optimizing potency and selectivity.[5]
-
Modulation of Physicochemical Properties: The nature and substitution pattern of the aryl rings can be fine-tuned to modulate critical drug-like properties, including solubility, metabolic stability, and oral bioavailability.[6]
The following diagram illustrates the general paradigm of a biaryl amine-based kinase inhibitor binding to the ATP pocket of a target kinase.
Caption: Generalized binding mode of a biaryl amine kinase inhibitor.
Synthetic Strategies for Biaryl Amine Intermediates: A Practical Guide
The efficient and modular synthesis of biaryl amine intermediates is a critical enabling technology in kinase inhibitor discovery programs. The choice of synthetic route is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials. Transition metal-catalyzed cross-coupling reactions are the workhorses of modern biaryl synthesis.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of the biaryl C-C bond.[8] It involves the reaction of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex.
The general catalytic cycle is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Nitro Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biaryl nitro compound, a common precursor to biaryl amines.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, aryl boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Trustworthiness: This self-validating protocol includes monitoring by TLC or LC-MS to ensure reaction completion and purification by column chromatography to isolate the desired product with high purity.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10] This reaction is instrumental in the synthesis of biaryl amines, often employed as the final key step in a synthetic sequence.
Experimental Protocol: Synthesis of a Biaryl Amine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of a biaryl bromide with an aniline derivative.
Materials:
-
Biaryl bromide (e.g., 4-bromo-4'-methoxybiphenyl) (1.0 equiv)
-
Aniline derivative (e.g., 3-aminopyridine) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add the biaryl bromide and the aniline derivative.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[11]
Alternative and Emerging Synthetic Methodologies
While palladium-catalyzed reactions are dominant, other methods offer unique advantages for specific applications.
-
Ullmann Condensation: A classical copper-catalyzed C-N bond-forming reaction, the Ullmann condensation, can be effective for certain electron-deficient aryl halides.[12] Modern advancements have led to milder reaction conditions.
-
Biocatalytic Cross-Coupling: The use of enzymes, such as cytochrome P450s, for oxidative C-C bond formation is an emerging and environmentally friendly approach to biaryl synthesis.[13] This method can offer high levels of atroposelectivity.
-
C-H Activation: Direct arylation via C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of one of the coupling partners.
Characterization and Purification of Biaryl Amine Intermediates
The unambiguous characterization and purification of biaryl amine intermediates are paramount to ensure the quality of downstream compounds and the reliability of biological data.
Table 1: Common Analytical and Purification Techniques
| Technique | Purpose | Key Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | ¹H and ¹³C NMR are essential for confirming the connectivity and substitution pattern. |
| Mass Spectrometry (MS) | Molecular weight determination and confirmation of identity | High-resolution mass spectrometry (HRMS) provides accurate mass for elemental composition confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Both analytical and preparative HPLC are used. Method development is crucial for achieving good separation.[14] |
| Flash Column Chromatography | Purification of gram-to-kilogram scale quantities | A widely used technique in research and process chemistry.[] |
| Crystallization | Purification and obtaining solid-state material | Can provide highly pure material and is often used in the final steps of API synthesis.[14] |
Structure-Activity Relationship (SAR) Insights and Applications
The biaryl amine scaffold has been successfully employed in the development of inhibitors for a wide range of kinases. The following examples highlight the versatility of this privileged structure.
-
p38 MAP Kinase Inhibitors: Biphenyl amides have been identified as a novel series of p38α MAP kinase inhibitors.[4] X-ray crystallography has revealed key interactions with the kinase hinge region.
-
Met Kinase Inhibitors: Biarylamine-based compounds have demonstrated nanomolar potency against Met kinase, with some showing significant in vivo antitumor activity in xenograft models.[16]
-
ALK2 Inhibitors: 3,5-diaryl-2-aminopyridine derivatives have been developed as potent and selective inhibitors of ALK2, a key kinase in the BMP signaling pathway.[17][18]
-
CDK Inhibitors: The introduction of a biarylmethylamino group at the C-6 position of the purine scaffold has led to potent cyclin-dependent kinase (CDK) inhibitors with significantly improved antiproliferative activity.[19]
The diagram below illustrates a typical workflow for the discovery of biaryl amine-based kinase inhibitors.
Caption: Kinase inhibitor discovery workflow featuring biaryl amines.
Future Perspectives and Conclusion
The biaryl amine motif will undoubtedly continue to be a mainstay in the design of kinase inhibitors. Future research will likely focus on the development of more efficient, sustainable, and stereoselective synthetic methods, including advancements in C-H activation and biocatalysis.[13] The exploration of novel biaryl amine scaffolds with unique three-dimensional shapes will be crucial for targeting challenging kinase conformations and overcoming drug resistance.
This guide has provided a technical framework for the synthesis and application of biaryl amine intermediates in kinase inhibitor discovery. By understanding the underlying principles of their synthesis and the nuances of their interaction with kinase targets, researchers can more effectively leverage this privileged scaffold to develop the next generation of targeted therapies.
References
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Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998-3002. [Link][16]
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Pelly, S. C., et al. (2008). Kinase array design, back to front: biaryl amides. Bioorganic & Medicinal Chemistry Letters, 18(19), 5246-5250. [Link][6]
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Reuman, M., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link][20]
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Trova, M. P., et al. (2009). Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I. Bioorganic & Medicinal Chemistry Letters, 19(23), 6608-6612. [Link][19]
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Mastracchio, A., et al. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Bioorganic & Medicinal Chemistry Letters, 29(12), 1563-1568. [Link][21]
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Hao, H., et al. (2022). Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 65(7), 5494-5513. [Link][5]
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Ren, P., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2447-2459. [Link][8]
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Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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Harding, A. R., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature, 603(7900), 88-94. [Link][13]
-
Wang, D., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7074-7083. [Link][17][18]
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 37(8), 622-639.
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Attwood, M. M., et al. (2021). Trends in kinase drug discovery: a new wave of cancer drugs. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
-
Roskoski, R., Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research, 187, 106555. [Link][22]
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature Reviews Drug Discovery, 17(5), 353-377.
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link][7]
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Labiocon. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link][11]
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Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]
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Evano, G., et al. (2010). Copper-Mediated C-N Bond Formation. Chemical Reviews, 110(2), 1019-1069. [Link]
-
Ghaffari, M., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(10), 1362-1381. [Link][3]
-
Zhang, Y., et al. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 26(16), 4983. [Link][2]
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Adam, R. M., & Hunter, T. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Cancers, 10(4), 99. [Link][1]
-
Regan, J., et al. (2003). The biphenyl amides: a novel series of p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(17), 3101-3104. [Link][4]
- Sperry, J. B. (2011). The art of synthesis: the design of a practical and convergent route to a biaryl-ether based kinase inhibitor. Journal of Organic Chemistry, 76(20), 8213-8224.
- Cristau, H. J., et al. (2004). Palladium-catalyzed cross-coupling of amines and aryl halides. Accounts of chemical research, 37(8), 518-525.
-
Montero, A., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(30), 9440-9448. [Link][12]
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Technical Safety Monograph: 4'-Chloro-3'-fluoro-biphenyl-4-amine
CAS Registry Number: 863921-61-3 Document Type: Advanced Handling Guide & Safety Assessment Version: 2.0 (Research & Development Use Only)[1]
Executive Summary
This technical guide provides a comprehensive safety assessment for 4'-Chloro-3'-fluoro-biphenyl-4-amine , a halogenated biaryl amine intermediate frequently employed in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.[1]
While vendor Safety Data Sheets (SDS) typically classify this compound as a standard irritant (H315/H319), its structural homology to 4-aminobiphenyl (a known human carcinogen) mandates a Precautionary Principle approach. This guide synthesizes specific GHS data with Structure-Activity Relationship (SAR) alerts to establish a high-containment handling protocol suitable for drug discovery environments.
Part 1: Chemical Identity & Physicochemical Profiling[1]
Accurate identification is the first line of defense. Researchers must verify the substance identity before introduction into the workflow.
| Parameter | Technical Specification |
| IUPAC Name | 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine |
| CAS Number | 863921-61-3 |
| Molecular Formula | C₁₂H₉ClFN |
| Molecular Weight | 221.66 g/mol |
| Physical State | Off-white to pale yellow solid (crystalline powder) |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM |
| Melting Point | 108–112 °C (Predicted/Analogous range) |
| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |
Part 2: Hazard Identification & Mechanistic Toxicology[1]
GHS Classification (Regulatory Baseline)
Based on current vendor data, the substance is classified under Category 2/3 hazards.
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Structural Alerts & Mechanistic Insight (The "Why")
Expert Insight: Do not rely solely on the "Irritant" label. This compound belongs to the halogenated aromatic amine class.
The toxicity of biphenyl amines is often driven by metabolic activation in the liver. The presence of halogen substituents (Cl, F) on the distal ring can modulate lipophilicity and metabolic stability, potentially altering the formation of reactive DNA adducts compared to the parent 4-aminobiphenyl.
Mechanism of Action (Potential):
-
N-Oxidation: Cytochrome P450 enzymes (typically CYP1A2) oxidize the amine to an N-hydroxy metabolite.[1]
-
Esterification: Phase II enzymes (NAT/SULT) convert this to an unstable ester.
-
Electrophilic Attack: Spontaneous cleavage generates a Nitrenium ion , a potent electrophile that covalently binds to DNA (typically Guanine C8), leading to mutagenesis.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the theoretical bio-activation pathway common to this structural class, justifying the need for strict exposure controls.
Figure 1: Theoretical metabolic activation pathway for aromatic amines, highlighting the divergence between detoxification and genotoxic activation.[1]
Part 3: Risk Mitigation & Engineering Controls[1]
Hierarchy of Controls
Due to the solid nature of the compound and the potential for dust generation, inhalation is the primary route of exposure.
| Control Level | Protocol Specification |
| Primary Engineering | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .[1] Weighing must be performed inside the enclosure using a microbalance with a draft shield. |
| Secondary Engineering | HEPA filtration on local exhaust if handling >100 mg quantities. |
| Administrative | Designated "Hazardous Drug" area. Pregnancy warning: Personnel who are pregnant or planning to conceive should avoid handling biphenyl amines. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against aromatic amines in organic solvents.
-
Respiratory: N95 (minimum) if outside a hood; P100/P3 respirator recommended for spill cleanup.
-
Dermal: Double-gloving recommended.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) if dissolved in penetrating solvents like DCM or DMSO.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that may become airborne.
Visualization: Safe Handling Workflow
This self-validating workflow ensures no step is missed during experimental setup.[1]
Figure 2: Operational workflow for handling 4'-Chloro-3'-fluoro-biphenyl-4-amine, emphasizing engineering verification.
Part 4: Emergency Response & Waste Management[1]
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Medical surveillance is recommended for acute high-dose exposures to monitor for methemoglobinemia (blue lips/skin).[1]
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or solvents (enhances absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses.[2][4][5]
Spill Cleanup
Critical Rule: Never dry sweep. Dry sweeping generates toxic dust.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Wet Method: Cover the spill with a paper towel dampened with water or a compatible solvent (ethanol).
-
Collect: Scoop up the damp material and place it in a sealed hazardous waste bag.
-
Decontaminate: Clean the surface with a mild detergent solution.
Waste Disposal[1]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with oxidizers or strong acids.
-
Labeling: Must be clearly labeled with full chemical name and "Toxic" hazard flag.
-
Destruction: Incineration is the preferred method for halogenated aromatics to prevent environmental persistence.
References
- Chemical Identification & Properties
-
Toxicological Analogues & Mechanisms
-
National Toxicology Program (NTP). (2016).[5][6] Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services. Retrieved March 5, 2026, from [Link]
- Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews.
-
-
Safety Standards
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Retrieved March 5, 2026, from [Link]
-
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4'-Chloro-3'-fluoro-biphenyl-4-amine storage stability 2-8°C
An In-Depth Technical Guide to the Storage Stability of 4'-Chloro-3'-fluoro-biphenyl-4-amine at 2-8°C
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, establish, and maintain the storage stability of 4'-Chloro-3'-fluoro-biphenyl-4-amine, a critical intermediate in pharmaceutical synthesis. By integrating established principles of chemical stability with robust analytical methodologies, this document serves as a practical resource for ensuring the quality, purity, and integrity of this compound throughout its lifecycle.
Introduction: The Imperative for Stability
4'-Chloro-3'-fluoro-biphenyl-4-amine is a halogenated aromatic amine whose molecular integrity is paramount to the success of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). As with many complex organic molecules, it is susceptible to degradation, which can introduce impurities, reduce potency, and compromise safety profiles. Establishing a definitive stability profile, particularly under recommended refrigerated conditions (2-8°C), is not merely a regulatory formality but a cornerstone of good manufacturing practice (GMP) and robust process development.[1]
This guide eschews a one-size-fits-all template, instead focusing on the specific chemical nature of the target molecule to provide a logical, scientifically-grounded strategy for stability assessment. We will explore potential degradation pathways, detail the protocols for confirming them, and outline a comprehensive stability program compliant with international standards.
Physicochemical Profile
A foundational understanding of the compound's properties is the first step in designing a stability program.
| Property | Value | Source |
| CAS Number | 863921-61-3 | [2] |
| Molecular Formula | C₁₂H₉ClFN | [2] |
| Molecular Weight | 221.66 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [4] |
| Recommended Storage | Sealed in dry, 2-8°C | [2] |
| Calculated LogP | 3.7283 | [2] |
| Topological Polar Surface Area | 26.02 Ų | [2] |
Potential Degradation Pathways: A Mechanistic Perspective
The structure of 4'-Chloro-3'-fluoro-biphenyl-4-amine—containing a primary aromatic amine, a biphenyl system, and halogen substituents—suggests several potential degradation routes. These hypotheses must be experimentally confirmed through forced degradation studies (see Section 4.1).
-
Oxidation: The primary amine group is a prime target for oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric species. This is a common degradation pathway for aromatic amines, which can turn purple or brown upon exposure to air.[5]
-
Photodegradation: The biphenyl moiety can absorb UV light, potentially leading to radical-mediated reactions.[6] This could involve hydroxylation of the aromatic rings, cleavage of the C-N bond, or even dehalogenation, although the latter is less common without a catalyst. Studies on other aromatic amines have shown light sensitivity.[7]
-
Hydrolysis: While generally stable, the amine group could be susceptible to hydrolysis under extreme pH conditions, though this is less likely under typical storage. Previous studies have noted the degradation of primary aromatic amines under acidic conditions.[8]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. Thermal stress studies are crucial for understanding the impact of short-term temperature excursions outside the recommended 2-8°C range.[9]
Caption: Potential degradation pathways for 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Recommended Storage and Handling: The Rationale
The common recommendation to store this compound at 2-8°C in a sealed, dry container is based on sound chemical principles aimed at mitigating the risks identified above.[1][2]
-
Temperature (2-8°C): Refrigeration slows down the kinetics of potential degradation reactions, significantly extending the compound's shelf life. This is the most critical parameter for maintaining long-term stability.
-
Sealed Container: A tightly sealed container serves two purposes: it prevents the ingress of atmospheric moisture and oxygen.[10] For particularly sensitive batches or long-term reference standards, purging the container with an inert gas like argon or nitrogen before sealing provides an extra layer of protection against oxidation.
-
Dry Conditions: Moisture can facilitate hydrolytic degradation and may also act as a catalyst in certain oxidative pathways.[11] Storing in a desiccated environment or with a desiccant is advisable.
-
Protection from Light: As the compound is potentially photosensitive, storage in amber glass vials or in light-proof secondary containers is a crucial preventative measure.[4][7]
Handling of this intermediate should occur in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used, as aromatic amines as a class can be hazardous.[12][13]
A Framework for a Comprehensive Stability Program
To move from hypothesis to certainty, a structured stability program is essential. This program is designed to identify degradation products, develop a method to track them, and collect real-time data to establish a reliable re-test period.
Caption: Experimental workflow for a comprehensive stability program.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of any stability program, designed to intentionally degrade the sample to predict the degradation products that might form under long-term storage and to challenge the analytical method's specificity.[6][14][15]
Objective: To generate likely degradation products and demonstrate the peak purity of the parent compound in the presence of its degradants. Aim for 5-20% degradation of the active substance.[11]
Methodology:
-
Preparation: Prepare stock solutions of 4'-Chloro-3'-fluoro-biphenyl-4-amine in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 M HCl to achieve a final concentration of 0.5 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.5 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Repeat the process using 0.5 M NaOH, neutralizing with 0.5 M HCl for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3-6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled oven at 80°C for 48 hours.
-
Also, expose a solution to 60°C.
-
Analyze samples at set intervals.
-
-
Photostability:
-
Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the exposed samples and a "dark" control sample stored under the same conditions but protected from light.
-
Protocol: Stability-Indicating Method (SIM) Development
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active substance due to degradation.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[17]
Objective: To develop a validated HPLC method that separates, detects, and quantifies 4'-Chloro-3'-fluoro-biphenyl-4-amine and all degradation products generated during forced degradation.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and Phenyl-Hexyl columns. A biphenyl column can be effective for separating aromatic compounds.[8]
-
Test different mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) with buffers (e.g., ammonium formate, phosphate) and modifiers (e.g., formic acid).
-
-
Method Optimization:
-
Analyze a mixture of all stressed samples to create a chromatogram containing the parent peak and all potential degradation products.
-
Optimize the gradient, flow rate, and column temperature to achieve a resolution (Rs) of >1.5 between all peaks.
-
-
Detection:
-
Use a Photodiode Array (PDA) detector to identify the optimal detection wavelength for the parent and all impurities. This also allows for peak purity analysis to ensure co-elution is not occurring.
-
-
Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Protocol: Long-Term Stability Study
This study provides the definitive data for determining the re-test period under the recommended storage condition.[18][19]
Objective: To monitor the stability of 4'-Chloro-3'-fluoro-biphenyl-4-amine over time under controlled 2-8°C conditions.
Methodology:
-
Batch Selection: Place at least three representative batches of the compound on stability.[20]
-
Container Closure System: Use the same container closure system intended for routine storage.
-
Storage Conditions and Timepoints:
| Study Type | Storage Condition | Testing Frequency (Timepoints) |
| Long-Term | 2°C to 8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
-
Tests to be Performed: At each timepoint, the following tests should be conducted:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of 4'-Chloro-3'-fluoro-biphenyl-4-amine using the validated SIM.
-
Purity/Related Substances: Quantification of known and unknown degradation products using the validated SIM.
-
Data Management and Interpretation
Establishing a Retest Period
The re-test period is established by evaluating the stability data. A statistical analysis of the assay and purity data versus time is performed. The re-test period is the time during which the compound is expected to remain within its established specifications when stored under the defined conditions.[18]
Example Stability Data (Hypothetical):
| Timepoint (Months) | Storage Condition | Assay (%) | Total Impurities (%) | Appearance |
| 0 | - | 99.8 | 0.15 | White Solid |
| 6 | 2-8°C | 99.7 | 0.18 | White Solid |
| 12 | 2-8°C | 99.8 | 0.20 | White Solid |
| 24 | 2-8°C | 99.6 | 0.25 | White Solid |
| 6 | 25°C/60%RH | 98.5 | 1.35 | Off-white Solid |
Managing Temperature Excursions
Data from accelerated studies (e.g., 6 months at 25°C/60%RH) is invaluable for assessing the impact of short-term deviations from the recommended 2-8°C storage, such as might occur during shipping.[19][20]
Caption: Decision tree for handling a temperature excursion event.
Conclusion
The stability of 4'-Chloro-3'-fluoro-biphenyl-4-amine is not an inherent property but a state that must be actively managed through a scientifically rigorous program. By understanding the compound's potential liabilities and implementing a comprehensive stability testing plan based on forced degradation and long-term studies, researchers and manufacturers can ensure its quality and consistency. The recommended storage conditions of 2-8°C, sealed from air and moisture, and protected from light, provide a robust environment to preserve the integrity of this vital pharmaceutical intermediate. Adherence to these principles is fundamental to successful drug development and manufacturing.
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Novel Biphenyl Scaffolds for Drug Design and Synthesis: A Technical Guide
Executive Summary
The biphenyl scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide provides an in-depth technical exploration of novel biphenyl scaffolds, moving beyond classical designs to address modern challenges in drug development such as target selectivity, metabolic stability, and overcoming drug resistance. We will dissect advanced synthetic strategies, focusing on the causality behind experimental choices, and present actionable protocols for the synthesis of next-generation biphenyl-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge structural and synthetic concepts in their programs.
The Enduring Legacy and Modern Imperative of the Biphenyl Scaffold
For decades, the biphenyl moiety has been integral to the design of numerous marketed drugs, from anti-inflammatory agents like flurbiprofen to antihypertensives and anticancer therapies.[3][4] Its prevalence stems from several key physicochemical properties:
-
Structural Rigidity and Conformational Control: The rotational barrier around the central C-C bond allows the two phenyl rings to adopt a specific dihedral angle, which is critical for precise interactions with protein binding pockets.
-
Lipophilicity: The aromatic nature of the scaffold contributes to its ability to cross cell membranes, a crucial factor for bioavailability.[5]
-
Synthetic Versatility: The biphenyl core is readily functionalized, allowing for systematic exploration of the chemical space around the scaffold to optimize potency and pharmacokinetic properties.[6]
However, the very properties that make the biphenyl scaffold attractive can also present challenges, such as metabolic liability (e.g., hydroxylation of the aromatic rings) and potential for off-target effects due to excessive lipophilicity.[7][8] The modern imperative, therefore, is to design novel scaffolds that retain the core advantages of the biphenyl unit while engineering in superior drug-like properties.
The Synthetic Cornerstone: Modern Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse for constructing the biphenyl C-C bond, valued for its functional group tolerance, high yields, and commercially available starting materials.[9][10] Recent advancements have focused on enhancing catalyst efficiency, expanding substrate scope, and developing more sustainable reaction conditions.[11]
Causality in Catalyst Selection: The choice of palladium source, ligand, and base is not arbitrary; it is a finely tuned system to optimize the catalytic cycle.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is often preferred for its stability and ease of handling. In the reaction mixture, it is reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine-based ligands (e.g., SPhos, XPhos) are crucial. They stabilize the Pd(0) center, prevent precipitation of palladium black, and modulate the reactivity of the catalyst to facilitate both oxidative addition and reductive elimination steps. The bulkiness of the ligand often correlates with faster reductive elimination, leading to higher turnover numbers.
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[11] Milder bases are often preferred in late-stage synthesis to avoid hydrolysis of sensitive functional groups.[11]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Key strategies for the diversification of biphenyl scaffolds in drug design.
Protocols in Practice: Synthesis of a Novel HDAC6 Inhibitor Scaffold
Histone deacetylase 6 (HDAC6) is a promising target for cancer and inflammatory diseases. Novel biphenyl-based scaffolds have recently been identified as potent and selective HDAC6 inhibitors. [12]The following protocol outlines a representative synthesis of a key biphenyl intermediate, based on established methodologies. [12][13] Objective: To synthesize 4'-methoxy-N-hydroxy-[1,1'-biphenyl]-4-carboxamide, a core scaffold for HDAC6 inhibition.
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling to form Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate
-
Reagents & Setup: To an oven-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst system such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent & Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Causality: The toluene/ethanol/water solvent system is effective at dissolving both the organic substrates and the inorganic base. Refluxing provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biphenyl ester.
Step 2: Saponification to 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (MeOH). Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify with 1M HCl until the pH is ~2-3, at which point the carboxylic acid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Amide Coupling to form the Final Hydroxamic Acid
-
Activation: Dissolve the carboxylic acid from Step 2 in dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-20 minutes to form the activated ester.
-
Causality: HATU is an efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction.
-
-
Coupling: Add a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and additional DIPEA (1.5 eq) to the activated ester solution.
-
Reaction: Stir at room temperature for 8-16 hours.
-
Purification: Purify the final product via preparative HPLC to obtain the target compound, 4'-methoxy-N-hydroxy-[1,1'-biphenyl]-4-carboxamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Comparative Analysis of Suzuki Coupling Conditions
The efficiency of the core synthetic step can be highly dependent on the chosen catalyst system. The table below summarizes typical results from screening different conditions for the synthesis of a biphenyl product.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | Pd(PPh₃)₄ | - | NaHCO₃ | Toluene/EtOH | 90 | 8 | 88 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 6 | 95 |
Data is representative and based on typical outcomes reported in synthetic literature. [11]
Conclusion and Future Outlook
The biphenyl scaffold continues to be a highly productive platform for drug discovery. [4][14][13]By moving beyond simple, planar structures and embracing novel designs such as atropisomers, constrained systems, and bioisosteric replacements, scientists can address key challenges in modern drug development. Advances in synthetic methodology, particularly in palladium-catalyzed cross-coupling reactions, provide robust and scalable routes to these complex molecules. [15]The future of drug design with biphenyl scaffolds will likely involve greater integration of computational modeling to predict optimal conformations and properties, [16]along with the development of even more efficient and stereoselective synthetic methods to bring these next-generation therapeutics from concept to clinic.
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 8. Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application [morressier.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. mdpi.com [mdpi.com]
Technical Guide: Strategic Isomer Selection of 4'-Chloro-3'-fluoro vs. 3'-Chloro-4'-fluoro Phenyl Moieties
Executive Summary
In medicinal chemistry, the "halogen scan" is a fundamental optimization step. However, the choice between 4'-chloro-3'-fluorophenyl (4-Cl-3-F) and 3'-chloro-4'-fluorophenyl (3-Cl-4-F) is rarely arbitrary.[1] It represents a calculated trade-off between metabolic stability, electronic tuning (Hammett effects), and steric complementarity.[1]
This guide analyzes these two isomers not as interchangeable bioisosteres, but as distinct functional modules. The 3-Cl-4-F motif, exemplified by the epidermal growth factor receptor (EGFR) inhibitor Gefitinib , prioritizes a metabolic block at the para position while leveraging the meta-chlorine for hydrophobic pocket filling.[1] Conversely, the 4-Cl-3-F isomer offers a more profound steric block at the para position, often utilized when the target pocket cannot accommodate the electron density or specific metabolic liability of a para-fluorine.
Part 1: The Electronic & Steric Matrix
To select the correct isomer, one must quantify the differences in their electronic influence on the parent scaffold and their spatial occupancy.
Hammett Substituent Constants ( )
The electronic difference is driven by the "Para-Fluorine Resonance Paradox." While Fluorine is highly electronegative (Inductive effect,
| Substituent Position | Effect on Scaffold | ||
| Fluorine (-F) | 0.34 | 0.06 | Strong withdrawal in meta; nearly neutral in para.[1] |
| Chlorine (-Cl) | 0.37 | 0.23 | Strong withdrawal in meta; moderate withdrawal in para. |
Implication:
-
3-Cl-4-F Isomer: The meta-Cl exerts a strong electron-withdrawing effect (
), while the para-F is electronically subtle ( ).[1] This motif makes the parent phenyl ring electron-deficient without significantly perturbing the para-vector electronics. -
4-Cl-3-F Isomer: The para-Cl exerts a distinct withdrawing effect (
), combined with the meta-F ( ).[1] This isomer creates a more uniformly electron-deficient ring system.
Steric Parameters & Lipophilicity
-
Van der Waals Radius: F (
) vs. Cl ( ).[1] -
Lipophilicity (
values): Cl ( ) is significantly more lipophilic than F ( ).[1]
Decision Logic: If your SAR (Structure-Activity Relationship) data suggests a tight binding pocket at the para vector, 3-Cl-4-F is preferred (F is smaller).[1] If you need to fill a hydrophobic pocket at the meta position, the Chlorine in 3-Cl-4-F provides the necessary bulk and lipophilicity.
Part 2: Decision Framework (Visualization)[1]
The following decision tree illustrates the logical flow for selecting between these isomers based on ADME and potency requirements.
Figure 1: Strategic decision tree for selecting between chloro-fluoro isomers based on metabolic and steric constraints.
Part 3: Synthetic Pathways & Regiocontrol[1]
While electrophilic aromatic substitution (EAS) can synthesize these cores, modern medicinal chemistry relies on Suzuki-Miyaura Cross-Coupling using commercially available boronic acids to ensure regiochemical purity.[1]
Retrosynthetic Analysis
-
Path A (3-Cl-4-F): Derived from 3-chloro-4-fluorophenylboronic acid.[1]
-
Path B (4-Cl-3-F): Derived from 4-chloro-3-fluorophenylboronic acid.[1]
Both boronic acids are widely available, but their precursors differ. The 3-Cl-4-F core is often accessed via chlorination of 4-fluoronitrobenzene followed by reduction, whereas 4-Cl-3-F often starts from 3-fluoronitrobenzene.[1]
Standardized Suzuki Coupling Protocol
Objective: Couple the halogenated phenyl ring to a heteroaryl halide scaffold (Ar-X).[1]
Reagents:
Step-by-Step Methodology:
-
Charge: In a microwave vial, add the Heteroaryl Halide (1.0 mmol), the specific Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol).[1]
-
Solvate: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).
-
Degas: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).
-
Reaction: Seal and heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Part 4: Pharmacological Implications (ADME/Tox)[1]
Metabolic Stability (The "Para-Block")
The primary driver for using these isomers is to block CYP450-mediated oxidation.
-
3-Cl-4-F: The C-F bond (116 kcal/mol) is metabolically inert.[1] However, CYP enzymes can sometimes force an NIH Shift , moving the fluorine to the meta position to allow hydroxylation.
-
4-Cl-3-F: The C-Cl bond is weaker (81 kcal/mol) but sterically bulkier.[1] It is generally resistant to direct oxidation but can undergo oxidative dechlorination if the ring is extremely electron-deficient.
Experimental Validation: Microsomal Stability Assay
To empirically determine which isomer provides better half-life (
Protocol:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).[1]
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Aliquot 50 µL at
min into cold Acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]- [1]
Part 5: Visualizing the Metabolic Fate
Figure 2: Metabolic fate of halogenated isomers.[1] Both effectively block para-hydroxylation, though mechanisms differ.
Part 6: Summary Table of Properties
| Feature | 3'-Chloro-4'-fluoro (3-Cl-4-F) | 4'-Chloro-3'-fluoro (4-Cl-3-F) |
| Primary Utility | High potency, metabolic stability, lipophilic fill.[1] | Steric blocking at para, electronic modulation. |
| Famous Example | Gefitinib (Iressa) | Various experimental kinase inhibitors.[1] |
| Para-Sterics | Low (F is small, mimics H).[1] | High (Cl is bulky).[1] |
| Meta-Sterics | High (Cl fills pocket).[1] | Low (F is small).[1] |
| Electronic Effect | Strong -I (meta), weak +R (para). | Strong -I (meta), Moderate -I (para). |
| Synthetic Source | 3-chloro-4-fluorophenylboronic acid | 4-chloro-3-fluorophenylboronic acid |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
-
Barker, A. J., et al. (2001).[1] Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor.[1] Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine
Executive Summary
The synthesis of halogenated biaryl amines is a critical operation in modern drug discovery and materials science. The target molecule, 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine (CAS 863921-61-3), serves as a highly versatile building block due to the unique electronic and steric properties imparted by its meta-fluoro and para-chloro substituents[1]. This application note details a highly optimized, self-validating protocol for its synthesis via a chemoselective Suzuki-Miyaura cross-coupling reaction. By leveraging the differential reactivity of aryl bromides versus aryl chlorides, this methodology ensures high yields, minimal side-product formation, and straightforward purification.
Mechanistic Rationale & Chemoselectivity
The primary challenge in this synthesis is achieving strict chemoselectivity. The reaction utilizes 4-bromoaniline and (4-chloro-3-fluorophenyl)boronic acid . The core logic dictating the experimental design is as follows:
-
Bond Dissociation Energies (BDE): The C–Br bond in 4-bromoaniline is significantly weaker (~81 kcal/mol) than the C–Cl bond in the boronic acid (~96 kcal/mol).
-
Catalyst Selection: To exploit this BDE difference, a standard Palladium(II) precatalyst with a bidentate phosphine ligand, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , is selected[2]. The bite angle of the dppf ligand accelerates the reductive elimination step and stabilizes the Pd(0) intermediate. Crucially, standard Pd(dppf)Cl₂ conditions at 90 °C are insufficiently energetic to oxidatively add into the C–Cl bond, ensuring the chloride substituent remains untouched[3].
-
Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is utilized. Dioxane provides excellent solubility for the organic substrates and the Pd complex, while water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive hydroxyboronate species necessary for transmetalation.
Reaction Optimization & Quantitative Data
Prior to establishing the final protocol, various catalytic systems were evaluated to maximize the yield of the target biaryl amine while suppressing homocoupling (dehalogenation) side reactions. The quantitative data is summarized in Table 1.
Table 1: Optimization of Reaction Conditions for Biaryl Synthesis
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 65 |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DME/H₂O (4:1) | 85 | 12 | 58 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 89 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 91* |
*Note: While Entry 4 provided a marginally higher yield, Entry 3 was selected for the final protocol due to the significantly lower cost and easier handling of K₂CO₃ compared to highly hygroscopic Cs₂CO₃.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Self-Validating Experimental Protocol
This protocol is designed for a 10.0 mmol scale. It incorporates specific In-Process Controls (IPCs) to ensure the system is self-validating at critical junctures.
Materials & Reagents
-
4-Bromoaniline: 1.72 g (10.0 mmol, 1.0 eq)
-
(4-Chloro-3-fluorophenyl)boronic acid: 2.09 g (12.0 mmol, 1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.41 g (0.5 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 eq)
-
1,4-Dioxane (Anhydrous): 40 mL
-
Deionized Water: 10 mL
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.72 g) and (4-chloro-3-fluorophenyl)boronic acid (2.09 g).
-
Solvent Addition: Add 40 mL of 1,4-Dioxane to the flask. Stir gently to dissolve the organic components.
-
Base Addition: Dissolve 2.76 g of K₂CO₃ in 10 mL of deionized water. Add this aqueous solution to the Schlenk flask, creating a biphasic mixture.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-high purity Argon (or N₂) for exactly 15 minutes using a submerged needle. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle and promoting boronic acid homocoupling.
-
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.41 g). Replace the septum and purge the headspace with Argon for an additional 2 minutes.
-
Heating: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Maintain heating for 12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown residue.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 20% EtOAc in Hexanes. The product elutes as a distinct UV-active band.
In-Process Controls (IPC) & Validation
-
IPC 1 (Reaction Monitoring): At t = 10 hours, withdraw a 20 µL aliquot of the organic layer. Dilute in 1 mL EtOAc and analyze via TLC (Hexanes/EtOAc 3:1). The starting material 4-bromoaniline (R_f ≈ 0.35) should be completely consumed, replaced by a new spot (R_f ≈ 0.45).
-
IPC 2 (LC-MS Validation): Analyze the same aliquot via LC-MS (ESI+). A dominant peak corresponding to the product mass must be observed at m/z 222.0 [M+H]⁺ (and the characteristic ³⁵Cl/³⁷Cl isotopic pattern at 222.0/224.0 in a 3:1 ratio).
Catalytic Cycle & Pathway Analysis
The chemoselectivity and efficiency of this reaction are best understood through the fundamental organometallic catalytic cycle shown below.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting chemoselectivity.
Mechanistic Breakdown:
-
Oxidative Addition: The active Pd(0) species inserts selectively into the C–Br bond of 4-bromoaniline. The C–Cl bond of the boronic acid is electronically and sterically ignored by the dppf-ligated palladium center.
-
Transmetalation: The aqueous base converts the boronic acid into a nucleophilic boronate [Ar-B(OH)₃]⁻, which transfers the 4-chloro-3-fluorophenyl group to the Palladium(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups, now forced into close proximity (cis configuration) by the bidentate dppf ligand, couple together to release the target biaryl amine and regenerate the active Pd(0) catalyst.
References
-
University College London (UCL Discovery). "Synthesis of N-heterocycles as anti-asthma drugs, and compounds with antimycobacterial properties". Mechanistic applications of Pd(dppf)Cl2 in Dioxane/Water systems. URL:[Link]
-
MDPI Catalysts. "Eco-Friendly Physical Activation Methods for Suzuki‒Miyaura Reactions". Catalysts 2017, 7, 98. URL:[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of Fluorinated Biphenyls
Introduction: The Strategic Value of Fluorinated Biphenyls
Fluorinated biphenyls represent a cornerstone structural motif in modern chemistry, with profound implications across drug development, materials science, and agrochemicals.[1][2] The introduction of fluorine atoms into the biphenyl scaffold can dramatically alter a molecule's key properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[2] Consequently, the development of robust and versatile synthetic methods to access these compounds is of paramount importance. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon bonds.[3][4]
This guide provides an in-depth analysis of the prevailing palladium-catalyzed methodologies for synthesizing fluorinated biphenyls, with a focus on the Suzuki-Miyaura and Stille couplings. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions, empowering researchers to not only replicate but also troubleshoot and adapt these protocols for their unique synthetic challenges.
Core Principles: The Palladium Catalytic Cycle and the Influence of Fluorine
Palladium-catalyzed cross-coupling reactions, including the renowned Suzuki, Stille, and Negishi couplings, operate via a common catalytic cycle.[5][6] This cycle is a sequence of three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[3][6]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.[3][6]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[3][6]
The presence of fluorine on the aromatic rings introduces specific electronic challenges. The high electronegativity of fluorine makes the C-F bond exceptionally strong, generally rendering fluoroarenes unreactive as coupling partners via C-F activation under standard Pd(0)/Pd(II) conditions.[7] Therefore, fluorinated biphenyl synthesis typically involves the coupling of a fluoroaryl halide (or triflate) with a non-fluorinated or differently functionalized coupling partner, or vice versa. The electron-withdrawing nature of fluorine can, however, facilitate the oxidative addition step when it is positioned on the aryl halide partner.
Diagram: General Catalytic Cycle
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
Methodology 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, high functional group tolerance, and the low toxicity and high stability of its organoboron reagents.[8][9] The reaction couples an aryl or vinyl boronic acid (or its ester derivative) with an aryl or vinyl halide/triflate.[3]
Causality Behind Experimental Choices
-
Catalyst/Ligand System: The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating highly active catalysts for coupling fluoro-chloroarenes.[10] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often essential. These ligands promote both the oxidative addition and the final reductive elimination step, increasing the overall reaction rate.[11] For less challenging substrates like bromo- or iodo-fluoroarenes, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[12]
-
Base: A base is crucial for the Suzuki coupling.[9] It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often used, particularly for less reactive substrates. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or even KF can be employed.[9][13]
-
Solvent: The solvent system must solubilize both the organic substrates and the inorganic base. Biphasic systems like Toluene/Water or single solvents like Dioxane or THF with added water are common.[12][14] The water plays a role in dissolving the base and facilitating the formation of the boronate "ate" complex.
Detailed Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl
This protocol details the coupling of 1-bromo-4-fluorobenzene with 4-methoxyphenylboronic acid, a common transformation.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-fluorobenzene, 4-methoxyphenylboronic acid, cesium carbonate, and the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degassing can be achieved by three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).[12]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[10]
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[12]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[10][12]
Data Summary: Suzuki-Miyaura Conditions for Fluorinated Biphenyls
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 95 | [15] |
| 1-Chloro-2-fluorobenzene | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 88 | [10] |
| 1-Bromo-2,4-difluorobenzene | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 92 | [16] |
| 4-Bromo-2-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (cat.) | - | K₂CO₃ (2) | DMF/H₂O | 110 | >95 | [16] |
Methodology 2: The Stille Coupling
The Stille coupling utilizes organostannane (tin) reagents and offers the distinct advantage of being largely insensitive to the presence of water and tolerant of a wide array of functional groups.[17] However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification.[8][18]
Causality Behind Experimental Choices
-
Catalyst/Ligand System: Similar to the Suzuki coupling, Pd(PPh₃)₄ is a classic and often effective catalyst. For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, more advanced catalyst systems employing bulky phosphine ligands like P(t-Bu)₃ or P(o-tol)₃ are beneficial.[17][18]
-
Additives: Unlike the Suzuki coupling, the Stille reaction does not require a base. However, additives like lithium chloride (LiCl) or copper(I) salts (e.g., CuI) are frequently used.[18] LiCl is thought to accelerate transmetalation by preventing the formation of inactive palladium dimers and by forming more reactive organostannane species. Copper(I) salts can act as co-catalysts, participating in a separate transmetalation cycle with the organostannane, which can be faster than the direct transfer to palladium.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, THF, or DMF are typically used to ensure the solubility of all reaction components and to prevent unwanted side reactions.
Detailed Protocol: Synthesis of 2,4-Difluorobiphenyl
This protocol describes the coupling of 1-iodo-2,4-difluorobenzene with phenyltrimethylstannane.
Materials:
-
1-Iodo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv)
-
Phenyltrimethylstannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)
-
Lithium Chloride (LiCl, 3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (8 mL)
-
Schlenk flask, magnetic stir bar, condenser
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Pd₂(dba)₃ and P(o-tol)₃ in toluene. Stir for 10-15 minutes to allow for complex formation.
-
Additive & Substrate Addition: Add the lithium chloride, followed by the 1-iodo-2,4-difluorobenzene and phenyltrimethylstannane.
-
Degassing: Ensure the reaction mixture is thoroughly degassed as described in the Suzuki protocol.
-
Reaction: Heat the mixture to 110 °C and stir vigorously.
-
Monitoring: Follow the reaction's progress by GC-MS or TLC until the starting aryl iodide is no longer detectable (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Purification Prelude: The primary challenge is removing the tin byproducts. Stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate the tin as insoluble fluorides, which can be removed by filtration through a pad of Celite.
-
Extraction & Washing: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Final Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography or distillation to obtain the pure 2,4-difluorobiphenyl.
Experimental Workflow and Troubleshooting
General Laboratory Workflow
The successful execution of these cross-coupling reactions hinges on a systematic and careful workflow, particularly concerning the exclusion of atmospheric oxygen.
Caption: A typical laboratory workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst. Oxygen may have entered the system. The phosphine ligand may have degraded.
-
-
Formation of Homo-coupled Products (Ar¹-Ar¹ or Ar²-Ar²):
-
Cause: This can occur if the transmetalation step is slow relative to other side reactions. It is more common in Suzuki couplings.
-
Solution: Re-evaluate the base and solvent system. Sometimes a different base or a more polar solvent can accelerate the desired transmetalation.
-
-
Protodeboronation (Suzuki) or Protodestannylation (Stille):
-
Cause: The organometallic reagent is replaced by a hydrogen atom from a proton source (like water). This is often competitive with transmetalation.
-
Solution: For Suzuki, ensure the base is not excessively strong or the temperature too high for the substrate's stability. For Stille, ensure anhydrous conditions.
-
-
Difficult Purification (Stille):
-
Cause: Residual organotin compounds.
-
Solution: Employ a KF/Celite filtration step during workup. Multiple chromatographic purifications may be necessary.
-
Conclusion
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are indispensable for the synthesis of fluorinated biphenyls. A successful outcome is not merely a matter of following a recipe but of understanding the function of each component. By carefully selecting the catalyst-ligand system, base, and solvent based on the specific electronic and steric properties of the fluorinated substrate, researchers can efficiently construct these high-value molecules. This guide serves as a foundational resource for navigating the practical and mechanistic nuances of these powerful synthetic transformations.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link][5]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Retrieved from [Link][6]
-
Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link][19]
-
Molander, G. A., & Brown, H. C. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzylic Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]
-
Reddit. (2021, February 20). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link][13]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link][16]
-
Beilstein Journals. (2023, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link][7]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][14]
-
ResearchGate. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link][15]
-
Royal Society of Chemistry. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link][18]
-
Organic Syntheses. (n.d.). 4-METHOXY-4'-NITROPHENYL. Retrieved from [Link][17]
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Synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine: A Detailed Guide to Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the necessary reagents and a robust protocol for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine, a key intermediate in the development of various pharmaceuticals and functional materials. The presented methodology is grounded in the principles of the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.
Introduction
4'-Chloro-3'-fluoro-biphenyl-4-amine is a substituted biphenylamine, a structural motif frequently encountered in medicinal chemistry and materials science. The specific arrangement of the chloro and fluoro substituents on one of the phenyl rings, coupled with the amino group on the other, imparts unique physicochemical properties that are often exploited in the design of targeted therapies and novel organic materials. The synthesis of this and similar compounds is therefore of significant interest to the scientific community.
The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for the synthesis of biaryl compounds. This palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organohalide.[1] Key advantages of this reaction include its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability and stability of the organoboron reagents.[1][2]
Synthetic Strategy: The Suzuki-Miyaura Coupling
The most logical and widely practiced approach for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine is the Suzuki-Miyaura cross-coupling of an aniline derivative with a substituted phenylboronic acid. Specifically, this involves the reaction of 4-bromoaniline with (4-chloro-3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.
The choice of 4-bromoaniline as the organohalide partner is strategic. While aryl chlorides are more economical, their reactivity in Suzuki couplings can be sluggish, often requiring more specialized and expensive catalysts and ligands.[2] Aryl bromides, on the other hand, offer a good balance of reactivity and stability, making them a reliable choice for this type of transformation.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first reacts with the aryl halide in an oxidative addition step. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a process facilitated by the presence of a base. Finally, reductive elimination yields the desired biphenyl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials
The following table summarizes the key reagents required for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine. It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Safety Precautions |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.03 | Toxic in contact with skin and if swallowed. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[3][4] |
| (4-Chloro-3-fluorophenyl)boronic acid | 137504-86-0 | C₆H₅BClFO₂ | 174.37 | Causes severe skin burns and eye damage. Toxic if swallowed and harmful in contact with skin.[5] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.58 | May form combustible dust concentrations in air. Harmful if swallowed.[6][7] |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Causes serious eye irritation.[8][9] |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Water (Deionized) | 7732-18-5 | H₂O | 18.02 | N/A |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine via a Suzuki-Miyaura coupling reaction. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary to achieve the best results.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add the degassed solvent system, a mixture of toluene (8 mL) and deionized water (2 mL), via syringe.
2. Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 90-100 °C).
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.[3]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-Chloro-3'-fluoro-biphenyl-4-amine.
4. Characterization:
-
The identity and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[8]
Caption: Experimental workflow for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine. By carefully selecting the appropriate reagents and adhering to the detailed protocol, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and materials science. As with any chemical synthesis, proper safety precautions and handling procedures are paramount to ensure a safe and successful outcome.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(3-Chloro-4-fluorophenyl)
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2014). Synthesis of new Schiff's Bases via Suzuki coupling reaction. Journal of Basrah Researches (Sciences), 40(1), 1-10.
- BenchChem. (2025). Spectroscopic Characterization of 4-(3-Chloro-4-fluorophenyl)aniline: A Technical Guide.
- Thermo Fisher Scientific. (2012).
- Carl ROTH. (2025). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
- Southern Biological. (2020). SAFETY DATA SHEET (SDS)
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- Fisher Scientific. (2015). SAFETY DATA SHEET: Tetrakis(triphenylphosphine)palladium(0).
- Techno PharmChem. (n.d.).
- CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-3-fluoro-2-methoxyphenylboronic acid.
- Tata Chemicals. (2023).
- Faggi Enrico S.p.A. (2019). SAFETY DATA SHEET Tetrakis(Triphenylphosphine) Palladium (0).
- ChemicalBook. (2026).
- Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET 4-BROMO ANILINE 98% (For Synthesis) (p-Bromoaniline).
- Sdfine. (n.d.). TETRAKIS(TRIPHENYLPHOSPHINE)-PALLADIUM-(O)
- Eti Soda. (2022).
- BenchChem. (2025).
- ChemScene. (n.d.). 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine.
- Sigma-Aldrich. (n.d.). (4-Chloro-3-fluorophenyl)boronic acid.
- PubChem. (n.d.). 3'-Chloro-4'-fluoro-2-biphenylaMine.
- ResearchGate. (2024). Synthesis of new Schiff's Bases via Suzuki coupling reaction.
- LookChem. (n.d.).
- ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
- MDPI. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- Capot Chemical. (2026). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
- Fisher Scientific. (2023).
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- Sigma-Aldrich. (n.d.). 3′-Chloro-4′-fluorobiphenyl-4-amine.
- MilliporeSigma. (n.d.). 2'-Fluoro-[1,1'-biphenyl]-4-amine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride.
- Patent CN-111039796-A. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl.
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Application Notes & Protocols for 4'-Chloro-3'-fluoro-biphenyl-4-amine: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted therapeutics, the selection of a core molecular scaffold is a decision of paramount importance. 4'-Chloro-3'-fluoro-biphenyl-4-amine (CAS No. 863921-61-3) has emerged as a significant pharmaceutical intermediate, primarily due to its role as a "privileged scaffold."[1] Its biphenylamine core, decorated with a specific halogenation pattern—a chlorine and a fluorine atom—imparts a unique combination of steric and electronic properties.[1][2] These features are frequently exploited by drug designers to achieve high potency and selectivity against various therapeutic targets, most notably protein kinases implicated in oncology.[1]
This technical guide provides an in-depth exploration of 4'-Chloro-3'-fluoro-biphenyl-4-amine, offering researchers and drug development professionals a comprehensive resource. We will delve into its physicochemical properties, critical safety and handling protocols, its central application in the synthesis of kinase inhibitors, and detailed, field-proven experimental protocols for its synthetic manipulation.
Physicochemical Properties and Safety Data
A foundational understanding of the intermediate's properties is essential for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of 4'-Chloro-3'-fluoro-biphenyl-4-amine
| Property | Value |
| CAS Number | 863921-61-3[3] |
| Molecular Formula | C₁₂H₉ClFN[3] |
| Molecular Weight | 221.66 g/mol [3] |
| Appearance | Solid (form may vary) |
| Melting Point | 67 - 70 °C |
| Boiling Point | ~232 °C |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[3] |
| LogP | 3.7283[3] |
Table 2: Hazard Identification and Safety Precautions
| Category | Information |
| Signal Word | Danger |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4][5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[4] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up.[6] Recommended storage temperature: 2-8℃.[3] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a physician immediately if symptoms occur.[4] |
Core Application: A Scaffold for Potent Kinase Inhibitors
The 4'-Chloro-3'-fluoro-biphenyl-4-amine scaffold is a cornerstone in the development of small-molecule kinase inhibitors.[1] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The structure of this intermediate is particularly adept at targeting the ATP-binding site of kinases.
-
Hinge-Binding Region: The amine group on the biphenyl scaffold can form critical hydrogen bonds with the "hinge region" of the kinase, a key anchoring point for many inhibitors.[2]
-
Modulation of Potency and Selectivity: The chloro- and fluoro-substituents provide chemists with tools to fine-tune the molecule's electronic properties and conformation. This allows for the optimization of binding affinity for the target kinase while minimizing interactions with off-target kinases, thereby improving the drug's selectivity and safety profile.[2]
-
Access to Hydrophobic Pockets: The biphenyl structure itself allows for penetration into hydrophobic regions of the ATP-binding pocket, further enhancing binding affinity.[2]
This scaffold is integral to inhibitors targeting key signaling pathways like the RAS/RAF/MEK/ERK cascade, which is frequently hyperactivated in cancer through mutations in genes like BRAF or RAS.[7] Inhibitors derived from this intermediate can block signaling downstream of these mutations, offering a therapeutic strategy.[7] A notable example of a drug candidate utilizing a similar chloro-fluorophenyl moiety is GDC-0994, an inhibitor of ERK1/2 kinases.[7]
Caption: Simplified ERK signaling pathway and a point of therapeutic intervention.
Key Synthetic Transformations and Protocols
The utility of 4'-Chloro-3'-fluoro-biphenyl-4-amine stems from its capacity to undergo a variety of synthetic transformations. The most crucial of these are palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for elaborating the biphenyl scaffold.[8][9] This protocol describes a general procedure for coupling an aryl halide with an arylboronic acid, a reaction type used to synthesize the core biphenylamine structure itself or to further functionalize it.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
Aryl Halide (e.g., 4-bromoaniline derivative) (1.0 mmol)
-
Arylboronic Acid (e.g., 4-chloro-3-fluorophenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 mmol)
-
Solvent System: 1,4-Dioxane (8 mL) and Water (2 mL)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).[10]
-
Add the base (2.0 mmol) and the solvent system (dioxane and water).[10]
-
Degas the solution by bubbling argon or nitrogen through it for approximately 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[8]
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol) to the reaction mixture.[10]
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours.[10]
-
Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, allow the mixture to cool to room temperature.
-
Work-up: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3 x 25 mL).[10]
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.[10]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the N-arylation of the amine group on the biphenyl scaffold.[10] This is a key step in building many kinase inhibitors, where the amine is often coupled to a heterocyclic core.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Materials & Reagents:
-
4'-Chloro-3'-fluoro-biphenyl-4-amine (or related aniline) (1.0 mmol)
-
Aryl Halide (or triflate) (1.2 mmol)
-
Palladium Pre-catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (0.02 mmol)
-
Phosphine Ligand (e.g., XPhos) (0.04 mmol)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4'-Chloro-3'-fluoro-biphenyl-4-amine (1.0 mmol), the desired aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (0.04 mmol).[10]
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.
-
Add the palladium pre-catalyst (0.02 mmol) under a positive pressure of inert gas.[10]
-
Using a syringe, add anhydrous toluene (5 mL).
-
Stir the reaction mixture at 100 °C for 12-24 hours.[10]
-
Monitor the reaction's progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.[10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized intermediates and final compounds. A multi-technique approach is standard practice in pharmaceutical development.
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The Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Chloro-3-fluorophenylboronic Acid: An Application and Protocol Guide
Introduction: The Architectural Significance of Biaryl Moieties and the Role of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry and materials science, biaryl structures represent a cornerstone of molecular design.[1] Their conformational flexibility and ability to engage in π-stacking interactions render them privileged scaffolds in a multitude of applications, from pharmacologically active agents to advanced organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the construction of these C-C bonds, lauded for its operational simplicity, broad functional group tolerance, and the relatively benign nature of its organoboron reagents.[2][3]
This guide focuses on the application of a specifically substituted organoboron reagent, 4-chloro-3-fluorophenylboronic acid, in the synthesis of biaryl compounds. The electronic properties imparted by the chloro and fluoro substituents—both being electron-withdrawing—present unique considerations and opportunities in Suzuki-Miyaura couplings. Understanding the interplay of these electronic effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This document serves as a comprehensive resource for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, thereby empowering users to adapt and troubleshoot their synthetic strategies effectively.
Mechanistic Underpinnings of the Suzuki-Miyaura Catalytic Cycle
A thorough comprehension of the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L). This step forms a palladium(II) intermediate. The reactivity of the aryl halide is dependent on the carbon-halogen bond strength, following the general trend: I > Br > OTf >> Cl.[3] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this rate-limiting step.[2]
2. Transmetalation: This is a crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic borate species, which then readily undergoes transmetalation. The choice of base can significantly influence the reaction rate and yield.
3. Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols: Synthesis of Biaryl Compounds
The following protocols provide a general framework for the Suzuki-Miyaura coupling of 4-chloro-3-fluorophenylboronic acid with various aryl halides. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is suitable for general laboratory synthesis using standard glassware and heating methods.
Materials:
-
4-chloro-3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-fluorophenylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Equip the flask with a condenser and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling via conventional heating.
Protocol 2: Microwave-Assisted Synthesis
Microwave heating can significantly reduce reaction times and is particularly useful for high-throughput synthesis and optimization.
Materials:
-
4-chloro-3-fluorophenylboronic acid (0.75 mmol, 1.5 equiv)
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 3 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 4-chloro-3-fluorophenylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Key Reaction Parameters
The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common parameters that can be screened for optimization.
| Parameter | Recommended Options | Rationale for Selection |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a general and effective catalyst. PdCl₂(dppf) is often used for more challenging couplings. Buchwald ligands like SPhos are excellent for sterically hindered or electron-rich/poor substrates.[5] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonates are commonly used and effective. Phosphates and cesium carbonate are stronger bases that can be beneficial for less reactive substrates.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typical. The aqueous phase is necessary for dissolving the inorganic base. The choice of organic solvent can influence reaction rates and solubility. |
| Temperature | 80-150 °C | Higher temperatures are often required for less reactive aryl chlorides. Microwave heating can allow for higher temperatures and shorter reaction times. |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following decision tree provides a logical approach to troubleshooting common problems.
Figure 3: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Safety and Handling
-
4-chloro-3-fluorophenylboronic acid: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds can be irritants. Handle with care, avoiding skin and eye contact.
-
Bases: Inorganic bases such as sodium carbonate and potassium phosphate can be corrosive or irritant. Handle with appropriate PPE.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The use of 4-chloro-3-fluorophenylboronic acid provides a direct route to biaryl structures bearing these specific substituents, which can be valuable for tuning the electronic and pharmacological properties of the target molecules. By understanding the reaction mechanism and carefully selecting reaction parameters, researchers can effectively utilize this building block to construct a diverse array of complex molecular architectures. The protocols and troubleshooting guide provided herein are intended to serve as a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Song, Q.-b., Lin, R.-x., Teng, M.-y., Zhang, J., & Ma, C.-a. (2006). An Improved Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Fluorine-Substituted 3-Biaryl-1. SYNTHESIS, 2006(01), 0123–0127. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 374. [Link]
-
Takeda, Y., Tone, T., Nishi, K., Minakata, S. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Shaik, F., Khder, A. S., Al-Dies, A. M., & El-Emam, A. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 77–87. [Link]
-
Fihri, A., Bouhrara, M., Nekoueishahraki, B., Basset, J.-M., & Polshettiwar, V. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 255(17-18), 2055–2074. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Inorganic Chemistry, 49(21), 9467-9477. [Link]
-
Dzhevakov, P. B., & Kovalev, I. S. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339–2346. [Link]
-
Boubakri, L., Dridi, K., Al-Ayed, A. S., & Hamdi, N. (2017). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Journal of Organometallic Chemistry, 846, 129-135. [Link]
-
Jones, L. A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1269. [Link]
-
Maleki, A., & Yousefi, M. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 147(10), 2611–2622. [Link]
-
Hosseini-Al-Hashemi, S. R. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2018). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
scale-up synthesis methods for CAS 863921-61-3
Application Note: Scalable Synthesis and Process Optimization of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine
Document ID: AN-863921-61-3-RevA Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of CAS 863921-61-3, transitioning from milligram-scale discovery chemistry to a 100-gram pilot scale.
Introduction and Mechanistic Rationale
The compound 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine (CAS 863921-61-3) is a highly valued halogenated biaryl intermediate[1]. In drug development, the strategic placement of fluorine and chlorine on a biphenyl scaffold is frequently utilized to modulate lipophilicity, enhance metabolic stability against cytochrome P450 enzymes, and improve target binding affinity through halogen bonding.
For scale-up, traditional bench-scale methods (which often rely on ether solvents and column chromatography) are economically and environmentally unviable. This application note details a highly optimized Suzuki-Miyaura cross-coupling route. We utilize 1-bromo-4-chloro-3-fluorobenzene and (4-aminophenyl)boronic acid.
Causality in Route Selection:
-
Boronic Acid Placement: Placing the boronic acid on the aniline ring rather than the halogenated ring avoids the instability and auto-deborylation often seen with electron-deficient fluorinated arylboronic acids.
-
Catalyst Selection:
is selected over . The bidentate dppf ligand prevents catalyst degradation into inactive palladium black at higher temperatures, ensuring a high Turnover Number (TON) critical for low catalyst loading (0.5 mol%)[2]. -
Solvent System: A biphasic Toluene/Ethanol/Water (5:1:1) system is employed. Toluene provides excellent solubility for the biaryl product; water dissolves the inorganic base (
) to drive the transmetallation step; and ethanol acts as a phase-transfer bridge, maximizing the interfacial surface area without the need for toxic phase-transfer catalysts.
Process Workflow and Pathway Visualization
The following diagram illustrates the logical flow of the scaled-up synthesis, highlighting the critical transition from the catalytic cycle to the downstream purification (downstream processing, DSP) required to meet pharmaceutical intermediate specifications.
Fig 1: Scalable workflow for CAS 863921-61-3 synthesis and downstream purification.
Quantitative Process Optimization Data
Prior to the 100g scale-up, Design of Experiments (DoE) was conducted to identify the boundary conditions for maximum yield and minimum impurity generation. The data below summarizes the self-validating parameters used to establish the final protocol.
| Parameter | Condition Tested | Conversion (HPLC Area %) | Impurity Profile (Dehalogenation) | Conclusion / Rationale |
| Catalyst | 82% | 4.5% | High degradation at 85°C. | |
| Catalyst | >99% | <0.5% | Optimal. Bidentate ligand stabilizes Pd intermediate. | |
| Base | 88% | 1.2% | Slower transmetallation kinetics. | |
| Base | >99% | <0.5% | Optimal. Superior solubility in the aqueous phase. | |
| Temperature | 60°C | 65% (Incomplete) | N/A | Insufficient thermal energy for oxidative addition. |
| Temperature | 85°C (Reflux) | >99% | <0.5% | Optimal. Drives reaction to completion in 6 hours. |
Detailed Scale-Up Protocol (100g Target)
This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the chemical state is verified before proceeding to subsequent unit operations.
Step 1: Reactor Charging and Degassing
-
Charge: To a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add 1-bromo-4-chloro-3-fluorobenzene (100.0 g, 477.5 mmol, 1.0 eq) and (4-aminophenyl)boronic acid (68.7 g, 501.3 mmol, 1.05 eq).
-
Solvent Addition: Add Toluene (750 mL) and Ethanol (150 mL). Stir at 250 rpm to form a slurry.
-
Base Addition: Dissolve
(132.0 g, 955.0 mmol, 2.0 eq) in Deionized Water (150 mL) and add to the reactor. -
Degassing (Critical Step): Sparge the biphasic mixture with subsurface Nitrogen (
) for 30 minutes.-
Expertise Insight: Oxygen must be rigorously excluded.
rapidly oxidizes the active Pd(0) species into inactive peroxo-complexes, leading to stalled reactions and promoting homocoupling impurities (e.g., biphenyl-4,4'-diamine).
-
Step 2: Catalysis and Reaction Execution
-
Catalyst Addition: Briefly pause the
sparge and add (1.75 g, 2.38 mmol, 0.5 mol%). Resume a gentle blanket. -
Heating: Ramp the jacket temperature to achieve an internal temperature of 85°C (mild reflux).
-
In-Process Control (IPC): After 6 hours, sample the organic phase. Quench with water, dilute with acetonitrile, and analyze via HPLC.
-
Validation Check: Proceed to Step 3 only when the starting aryl bromide is
1.0% (Area%).
-
Step 3: Biphasic Workup and Palladium Scavenging
-
Phase Separation: Cool the reactor to 50°C. Stop stirring and allow phases to separate for 20 minutes. Drain and discard the lower aqueous layer.
-
Expertise Insight: Maintaining the temperature at 50°C prevents the premature crystallization of the product in the organic phase.
-
-
Scavenging: To the organic phase, add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 15 g). Stir at 60°C for 4 hours.
-
Filtration: Filter the mixture hot (50°C) through a pad of Celite to remove the silica scavenger and residual inorganic salts. Wash the filter cake with warm Toluene (100 mL).
Step 4: Anti-Solvent Crystallization
-
Concentration: Transfer the filtrate to a distillation apparatus. Concentrate under reduced pressure (400 mbar, 60°C) to approximately 300 mL total volume.
-
Crystallization: Transfer the concentrated solution back to the jacketed reactor. Heat to 70°C to ensure complete dissolution.
-
Anti-Solvent Addition: Slowly dose Heptane (600 mL) over 1 hour while maintaining the temperature at 70°C.
-
Expertise Insight: Slow addition at elevated temperatures promotes the growth of large, easily filterable crystals and prevents the entrapment of impurities (oiling out).
-
-
Cooling Ramp: Cool the suspension linearly to 5°C over 4 hours. Hold at 5°C for 2 hours.
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold Heptane (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 45°C until a constant weight is achieved.
-
Expected Yield: ~93-97 g (88-92% theoretical yield) of CAS 863921-61-3 as an off-white to pale yellow crystalline solid.
-
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4'-Chloro-3'-fluoro-biphenyl-4-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of heavily functionalized biphenyls. The cross-coupling of 4-bromoaniline with (4-chloro-3-fluorophenyl)boronic acid to yield 4'-chloro-3'-fluoro-biphenyl-4-amine is a classic Suzuki-Miyaura reaction. However, researchers often face suppressed yields due to competing degradation pathways, catalyst poisoning, or poor transmetalation kinetics.
This guide moves beyond generic protocols. It provides a mechanistic troubleshooting framework, field-proven FAQs, and a self-validating experimental workflow to ensure reproducible, high-yield synthesis.
Diagnostic Troubleshooting Workflow
Before adjusting parameters, you must accurately diagnose the failure mode. The decision tree below maps visual and analytical symptoms to their root chemical causes.
Decision-tree workflow mapping visual and analytical symptoms to Suzuki coupling failure modes.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My reaction stalls at 30% conversion, and I observe a fine black precipitate in the flask. What is happening?
Diagnosis: Catalyst Deactivation (Palladium Black Formation). Mechanistic Causality: The black precipitate is palladium black—a catalytically inactive, agglomerated form of Pd(0). This occurs when the rate of oxidative addition is slower than the rate of catalyst degradation, or when oxygen infiltrates the system. Oxygen irreversibly oxidizes the active Pd(0) species and phosphine ligands, stripping the metal of its stabilizing coordination sphere[1]. Actionable Solution:
-
Enhance Degassing: Switch from simple nitrogen bubbling to a rigorous Freeze-Pump-Thaw (FPT) cycle (minimum 3 cycles).
-
Upgrade the Ligand: Monodentate ligands like PPh₃ are prone to dissociation and oxidation. Switch to a bidentate ligand like dppf (using Pd(dppf)Cl₂) or a bulky, electron-rich Buchwald ligand, which sterically protects the Pd center and accelerates oxidative addition.
Q2: LC-MS analysis shows a major peak corresponding to 1-chloro-2-fluorobenzene instead of my product. Where did my boronic acid go?
Diagnosis: Protodeboronation. Mechanistic Causality: You are observing the cleavage of the carbon-boron bond, replaced by a proton from the reaction medium. Strong bases and high pH (>10) accelerate the formation of the reactive boronate complex, which, if not rapidly consumed in the transmetalation step, undergoes hydrolytic cleavage[2]. Elevated temperatures further exacerbate this degradation[2]. Actionable Solution:
-
Attenuate Base Strength: Replace strong bases (NaOH, Na₂CO₃) with milder alternatives like finely ground K₃PO₄ or Cs₂CO₃.
-
Lower Temperature: Drop the reaction temperature from 100 °C to 80 °C. The productive cross-coupling can still proceed, but the activation energy barrier for protodeboronation is less frequently breached.
Q3: I am detecting a significant amount of symmetrical biaryl byproduct. How do I prevent this?
Diagnosis: Homocoupling of the Boronic Acid. Mechanistic Causality: Homocoupling is an oxidative side reaction. It is primarily driven by the presence of trace oxygen, which facilitates a Pd-catalyzed oxidative dimerization of two boronic acid molecules[3]. Additionally, using a Pd(II) precatalyst requires in situ reduction to Pd(0), which consumes two equivalents of the boronic acid, generating the homocoupled byproduct[3]. Actionable Solution:
-
Exclude Oxygen: Ensure strict anaerobic conditions.
-
Precatalyst Selection: Use a pre-reduced Pd(0) source or a modern Pd G3/G4 precatalyst that reduces cleanly without consuming the boronic acid.
Q4: Does the free amine (-NH₂) on 4-bromoaniline interfere with the palladium catalyst? Should I Boc-protect it?
Diagnosis: Substrate Coordination / Catalyst Poisoning. Mechanistic Causality: While unprotected anilines can be successfully coupled, the Lewis basic amine can competitively coordinate to the palladium center, particularly if the primary phosphine ligands are labile. This creates an off-cycle resting state, slowing the reaction. Actionable Solution: Boc-protection is a valid brute-force solution, but it adds two synthetic steps. Instead, use a highly active, strongly coordinating catalyst system like CataCXium A or Pd(dppf)Cl₂ in a biphasic 1,4-Dioxane/H₂O solvent system[4]. This outcompetes aniline coordination and enables direct coupling of the unprotected substrate.
Quantitative Optimization Summary
To illustrate the impact of these mechanistic adjustments, the following table summarizes the transition from a standard baseline protocol to an optimized, high-yield system for 4'-chloro-3'-fluoro-biphenyl-4-amine.
| Parameter | Baseline Condition | Optimized Condition | Mechanistic Rationale | Yield Impact |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) | Bidentate ligand prevents Pd black formation and outcompetes aniline coordination. | +25% |
| Base | Na₂CO₃ (3.0 eq) | K₃PO₄ (2.0 eq) | Milder basicity slows the competing protodeboronation pathway. | +15% |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O (4:1) | Superior solubility for the boronate intermediate; stabilizes active Pd species. | +10% |
| Temperature | 100 °C | 80 °C | Reduces the kinetic rate of thermal degradation and protodeboronation. | +5% |
| Atmosphere | Standard N₂ line | Freeze-Pump-Thaw | Eliminates trace O₂, preventing boronic acid homocoupling. | +12% |
The Catalytic Cycle & Failure Nodes
Understanding where the reaction fails within the catalytic cycle is critical for rational optimization.
The Suzuki-Miyaura catalytic cycle highlighting critical failure nodes.
Self-Validating Experimental Protocol
This protocol is designed as a "self-validating system." Each critical phase includes a validation checkpoint to ensure the reaction is proceeding correctly before moving to the next step.
Target: 4'-Chloro-3'-fluoro-biphenyl-4-amine Scale: 5.0 mmol
Step 1: Reagent Preparation & Rigorous Degassing
-
Charge a dried Schlenk flask with 4-bromoaniline (5.0 mmol, 1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (6.0 mmol, 1.2 eq), and finely ground K₃PO₄ (10.0 mmol, 2.0 eq).
-
Add 1,4-Dioxane (20 mL) and Deionized H₂O (5 mL).
-
Degassing: Perform three consecutive Freeze-Pump-Thaw (FPT) cycles.
-
Validation Checkpoint 1: The solvent must freeze completely solid under liquid nitrogen before applying vacuum. Upon thawing, no gas bubbles should aggressively evolve after the third cycle, confirming an oxygen-free environment.
-
Step 2: Catalyst Loading & Initiation
-
Backfill the Schlenk flask with ultra-pure Argon.
-
Quickly add Pd(dppf)Cl₂ (0.1 mmol, 2 mol%) against a positive flow of Argon.
-
Seal the flask and heat to 80 °C in a pre-heated oil bath.
-
Validation Checkpoint 2 (15 minutes): Observe the reaction color. A shift to a deep red/orange homogeneous mixture indicates successful formation of the active Pd(0) species. The appearance of a black, mirror-like precipitate indicates oxygen ingress (abort and restart).
-
Step 3: Reaction Monitoring
-
Stir at 80 °C for 4 hours.
-
Withdraw a 50 µL aliquot under Argon, dilute with acetonitrile, filter through a short celite plug, and analyze via LC-MS.
-
Validation Checkpoint 3: The LC-MS chromatogram should show >95% consumption of 4-bromoaniline (m/z 172) and the appearance of the product mass (m/z 222 [M+H]⁺). If unreacted boronic acid remains but the halide is consumed, the reaction is complete. If the halide remains and the boronic acid is gone, protodeboronation occurred (add 0.5 eq more boronic acid).
-
Step 4: Workup and Purification
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. 3
-
Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. 2
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions - Benchchem. 1
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
troubleshooting Suzuki coupling low conversion for biphenyl amines
Case Overview: The "Stalled Reaction" Syndrome
You are likely here because your cross-coupling reaction involving an amine-bearing substrate (aniline derivative) and an aryl boronic acid/halide has failed to reach full conversion. You observe 20–40% product formation, after which the reaction stalls, regardless of extended heating or extra catalyst addition.
This is a classic signature of Catalyst Poisoning combined with Competitive Protodeboronation . Biphenyl amines present a "perfect storm" of challenges: the free amine coordinates to the Palladium center (shutting down the cycle), while the electron-rich nature of the rings often destabilizes the boronic acid.
This guide provides the diagnostic logic and optimized protocols to resolve these specific issues.
Part 1: Diagnostic Triage (Q&A)
Q1: My reaction stops at 30% conversion. Is my catalyst dead?
A: Yes, but likely due to coordination rather than decomposition. The Mechanism: Free primary or secondary amines are competent ligands for Palladium. In standard systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), the amine substrate (R-NH2) displaces the phosphine ligand on the Pd(II) intermediate. This forms a stable, unreactive "off-cycle" complex (Pd-Amine species) that cannot undergo transmetallation. The Fix: You must use a ligand that is sterically bulky enough to physically block the amine from binding to the Palladium center. Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).
Q2: The boronic acid is consumed, but the yield is low. Where did it go?
A: It likely underwent Protodeboronation . The Mechanism: Biphenyl amines are electron-rich. If your boronic acid partner is also electron-rich or heteroaromatic (e.g., 2-aminophenylboronic acid), the C-B bond is highly labile. In the presence of water and base (standard Suzuki conditions), the boronic acid hydrolyzes to the corresponding arene (Ar-H) faster than it transmetallates. The Fix:
-
Reduce Water: Switch to anhydrous conditions with controlled water equivalents (see Protocol).
-
Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep its concentration low relative to the catalyst.
Q3: I see "homocoupling" of the halide. Why?
A: This indicates a failure in Transmetallation. If the oxidative addition complex (L-Pd-Ar-X) waits too long for the boronic acid, it can disproportionate or react with another oxidative addition complex. This is often a symptom of Base Mismatch . Carbonate bases (K2CO3) may be too weak to activate hindered boronic acids effectively in non-aqueous solvents.
Part 2: Visualizing the Failure Mode
The following diagram illustrates where the amine substrate hijacks the catalytic cycle and where the boronic acid is lost.
Caption: Figure 1. Mechanism of catalytic failure showing amine coordination (poisoning) and hydrolytic degradation of the boronate.
Part 3: The Solution – Ligand Selection Guide
For biphenyl amines, standard ligands (PPh3, dppf) are insufficient. You require Buchwald Ligands (Dialkylbiaryl phosphines).
| Ligand | Best For...[1][2] | Why it works for Amines |
| SPhos | General Purpose | The methoxy groups on the biaryl backbone provide stability. Excellent for electron-rich chlorides. |
| XPhos | Steric Bulk | The isopropyl groups create a massive steric shell, making it impossible for the substrate amine to bind to Pd. |
| RuPhos | Secondary Amines | Specifically designed to prevent coordination of secondary amines and allow coupling of highly hindered substrates. |
| BrettPhos | Primary Amines | The gold standard if your substrate is a primary aniline, which is the most potent catalyst poison. |
Part 4: Optimized Protocol (The "Gold Standard")
Objective: Synthesis of a hindered biphenyl amine from an aryl chloride and a phenylboronic acid. Key Change: Using a Precatalyst (Pd-G4) ensures a 1:1 Pd:Ligand ratio and prevents initial catalyst aggregation.
Reagents:
-
Catalyst: XPhos Pd G4 (2–4 mol%)
-
Ligand: XPhos (add 1–2 mol% extra if substrate is very hindered)
-
Base: K3PO4 (3.0 equiv) – Finely ground
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Preparation:
-
Charge a reaction vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add the XPhos Pd G4 precatalyst (2.0 mol%).
-
Critical: If the boronic acid is prone to deboronation (e.g., 2-fluoro or 2-amino substituted), do NOT add it yet. See Step 3.
-
-
Solvent & Degassing:
-
Add 1,4-Dioxane (0.2 M concentration).
-
Add degassed water (volume ratio 4:1 Dioxane:Water).
-
Why Water? Anhydrous K3PO4 is insoluble in dioxane. Water is required to solubilize the base for transmetallation.
-
Sparge with Argon/Nitrogen for 10 minutes.
-
-
Execution:
-
Seal the vial and heat to 80 °C.
-
Modification for Unstable Boronic Acids: If using an unstable boronic acid, dissolve it in a separate portion of degassed dioxane and add it to the hot reaction mixture via syringe pump over 60 minutes.
-
-
Workup:
-
Filter through a pad of Celite (to remove Pd black).
-
Use an amine-scavenger resin (e.g., Thiourea resin) if the product is intended for biological testing, as amines bind residual Pd tightly.
-
Part 5: Troubleshooting Flowchart
Follow this decision tree to diagnose your specific failure.
Caption: Figure 2. Diagnostic decision tree for isolating the root cause of low conversion.
References
-
Buchwald, S. L., et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling: The Case for SPhos and XPhos." Journal of the American Chemical Society.[3][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
BenchChem Technical Guides. (2024). "Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions."
Sources
Technical Support Center: Optimal Catalyst Systems for Electron-Deficient Biphenyl Synthesis
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of electron-deficient biphenyls via Suzuki-Miyaura coupling. We will explore the unique challenges posed by these substrates and provide a framework for troubleshooting and optimizing your reactions.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the synthesis of electron-deficient biphenyls.
Q1: Why is the Suzuki-Miyaura coupling of electron-deficient substrates considered a "challenging" reaction?
While the Suzuki-Miyaura reaction is highly versatile, its efficiency is profoundly influenced by the electronic properties of the coupling partners.[1] Electron-deficient systems introduce specific mechanistic hurdles:
-
Aryl Halide Partner: An electron-deficient aryl halide (e.g., containing -NO₂, -CN, -CF₃ groups) readily undergoes the initial oxidative addition step, which is often rate-limiting for other substrates.[2][3] However, the subsequent steps can be problematic.
-
Boronic Acid/Ester Partner: An electron-deficient boronic acid is a poor nucleophile.[4] This significantly slows down the critical transmetalation step, where the organic group is transferred from boron to the palladium center.[4][5] This sluggishness can allow side reactions like catalyst decomposition or protodeboronation to dominate.[5]
-
Reductive Elimination: While often rapid, forming the sterically demanding C-C bond in the final reductive elimination step can also be challenging, and the ligand plays a crucial role in promoting this step.[6][7]
Q2: What is the primary role of the ligand in this catalytic system?
The ligand is arguably the most critical component for a successful reaction. It binds to the palladium center, modifying its steric and electronic properties to control reactivity and stability throughout the catalytic cycle.[6][8] A well-chosen ligand will:
-
Promote Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium, facilitating its insertion into the carbon-halogen bond.[2][6]
-
Facilitate Reductive Elimination: Bulky ligands create steric strain that promotes the final bond-forming step, releasing the biphenyl product.[2][6]
-
Stabilize the Catalyst: The ligand prevents the palladium from aggregating into inactive palladium black and protects it from decomposition pathways.
-
Influence the Rate-Limiting Step: For electron-deficient couplings, the ligand's ability to create a reactive, coordinatively unsaturated palladium complex is key to overcoming the slow transmetalation step.[4]
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the boronic acid or ester reacts with a proton source (like water or alcohols) to replace the boron group with a hydrogen atom, consuming your starting material.[9] Electron-deficient arylboronic acids are particularly susceptible.[9]
Prevention Strategies:
-
Use Boronic Esters: Pinacol or MIDA boronic esters are generally more stable than their corresponding boronic acids.[9][10]
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote this side reaction.[11]
-
Choice of Base: Using a non-hydroxide base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can minimize this pathway.[12][13]
Part 2: Ligand Selection Guide for Electron-Deficient Couplings
Choosing the right ligand is paramount. The two dominant classes for this chemistry are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for electron-deficient biphenyl synthesis.
Table 1: Comparison of Premier Ligand Classes
| Ligand Class | Key Examples | Advantages | Disadvantages | Best For... |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos[14][15] | Highly versatile and commercially available.[14] Excellent at promoting both oxidative addition and reductive elimination. Effective for sterically hindered substrates.[15] | Can be air-sensitive, though many are sold as air-stable pre-catalysts. | General-purpose, highly reliable choice for a wide variety of electron-deficient aryl chlorides and bromides, including sterically demanding partners.[4][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type pre-catalysts[2][16] | Strong σ-donors, forming very stable Pd-complexes.[16][17] Highly active, often requiring lower catalyst loadings.[18] Resistant to high temperatures. | Can sometimes be too stable, potentially slowing catalyst turnover. Synthesis can be more complex than phosphines. | Extremely challenging couplings, including those with unreactive aryl chlorides or substrates prone to catalyst deactivation.[17][19] |
Part 3: Troubleshooting Guide (Q&A Format)
This section provides solutions to common problems encountered during the synthesis of electron-deficient biphenyls.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: A step-by-step workflow for diagnosing and solving low-yield Suzuki-Miyaura reactions.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low to No Product Formation | Inactive Catalyst: Palladium source has decomposed, or the ligand has oxidized. Poor Reagent Quality: Wet solvents, impure starting materials, or old base.[20] Incorrect Stoichiometry: Molar ratios of reactants are off. | Solution: Use a fresh, active catalyst or a commercially available pre-catalyst.[2] Ensure solvents are anhydrous and reagents are pure.[20] Carefully re-verify all molar ratios before starting. |
| Significant Dehalogenation Byproduct | Formation of Pd-H Species: The palladium catalyst reacts with trace water, base, or solvent to form a hydride, which then reduces your aryl halide.[21] Slow Transmetalation: If the desired coupling is slow, it gives the dehalogenation side reaction more time to occur.[21] | Solution: Switch to a bulkier ligand (e.g., Buchwald-type phosphines) to promote faster reductive elimination of the product.[21] Use a milder, non-hydroxide base like K₃PO₄ or CsF.[22] Ensure you are using an aprotic solvent system (e.g., Toluene, Dioxane). |
| Boronic Acid Homocoupling | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids, mediated by palladium.[2] Excess Pd(II) Pre-catalyst: Using a Pd(II) source without efficient reduction to the active Pd(0) can lead to homocoupling.[2] | Solution: Ensure the reaction mixture is rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that generates Pd(0) in situ.[2] |
| Reaction Stalls or is Sluggish | Slow Transmetalation: The electron-deficient boronic acid is not nucleophilic enough to transfer its aryl group to the palladium center efficiently.[4] Poor Base/Reagent Solubility: The chosen base or boronic acid may not be sufficiently soluble in the solvent system, preventing it from participating in the catalytic cycle.[1] | Solution: Switch to a more electron-donating ligand (e.g., an NHC or a more electron-rich Buchwald ligand) to increase the reactivity of the Pd-complex.[17] Consider a different base (Cs₂CO₃ is often more soluble than K₂CO₃).[12] A co-solvent like THF or adding a small amount of water can improve solubility.[11] |
| Issues with N-Heterocyclic Halides | Catalyst Inhibition: The nitrogen atom of the heterocycle can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[21] N-H Acidity: For heterocycles like indoles or pyrroles, the N-H proton can be acidic and interfere with the base.[21] | Solution: Use specialized, highly active ligands like Buchwald's biaryl phosphines that can overcome this inhibition.[21][23] For N-H containing heterocycles, consider protecting the nitrogen with a group like Boc or SEM before the coupling reaction.[21] |
Part 4: Experimental Protocols
This section provides a general, robust protocol for a challenging Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Coupling an Electron-Deficient Aryl Chloride with an Arylboronic Acid
Safety: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
1. Reagent Preparation & Degassing:
-
Solvent: Use anhydrous toluene. Degas the solvent by sparging with argon for at least 30 minutes prior to use.
-
Base: Use anhydrous potassium phosphate (K₃PO₄). Grind it into a fine powder with a mortar and pestle and dry it in an oven (e.g., at 150 °C) for several hours, then cool under vacuum.
2. Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and the dried K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add the palladium source and ligand to the flask under a positive flow of argon.
-
Using a syringe, add the degassed anhydrous toluene (5 mL) to the flask.
3. Reaction Execution & Monitoring:
-
Seal the Schlenk flask tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots (under argon) at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20] The reaction is complete when the limiting starting material (aryl chloride) is consumed.
4. Work-up & Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biphenyl product.
Part 5: References
-
Buchwald Ligands. (n.d.). Millipore Sigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/buchwald-ligands]
-
Jackson, T. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1238. [URL: https://www.mdpi.com/1420-3049/28/3/1238]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. [URL: https://pubs.acs.org/doi/10.1021/ja0474431]
-
Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(1), 4-15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4723389/]
-
Akbay, F. A., et al. (2018). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 42(10), 8034-8043. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj00779a]
-
Nielsen, D. K., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(41), 14631-14643. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5653272/]
-
BenchChem. (2025). Technical Support Center: Synthesis of Biphenyl Sulfonamide 1. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-biphenyl-sulfonamide-1]
-
Tokyo Chemical Industry. (n.d.). Phosphine Ligands. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/phosphine-ligands]
-
Dush, M. K., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry A, 127(2), 527-537. [URL: https://pubmed.ncbi.nlm.nih.gov/36595435/]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [URL: https://www.quora.com/What-are-the-disadvantages-of-the-Suzuki-Miyaura-cross-coupling-reaction]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
-
Nishikawa, D., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4674-4679. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01594]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogwz3v/diagnosing_issues_with_a_failed_suzuki_coupling/]
-
Millipore Sigma. (n.d.). Buchwald Phosphine Ligands. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inline-monitoring/buchwald-phosphine-ligands]
-
Clot, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(2), 659-664. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201904229]
-
Wang, C., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules, 28(4), 1888. [URL: https://www.mdpi.com/1420-3049/28/4/1888]
-
Santa Cruz Biotechnology. (n.d.). Phosphine Ligands. [URL: https://www.scbt.com/browse/phosphine-ligands/_/N-1l5x15k]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. [URL: https://www.researchgate.net/figure/Effect-of-various-bases-in-Suzuki-cross-coupling-reaction_tbl2_279187123]
-
Ghaffar, T., & G-Dhahi, R. S. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(2), 153-195. [URL: http://www.orgchemres.com/article_150033.html]
-
Open Readings. (2024). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. [URL: https://openreadings.eu/wp-content/uploads/2024/03/OR2024_proceedings.pdf#page=145]
-
Barnard, J. H., et al. (2014). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 38(5), 2058-2067. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/nj/c3nj01334a]
-
He, Y., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(64), 9531-9534. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc04595a]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [URL: https://www.researchgate.net/figure/Effect-of-solvent-on-the-Suzuki-reaction-a_tbl1_236162319]
-
Tomori, H., et al. (2000). An improved synthesis of functionalized biphenyl-based phosphine ligands. The Journal of Organic Chemistry, 65(17), 5334-5341. [URL: https://pubmed.ncbi.nlm.nih.gov/10993363/]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [URL: https://myers.iq.harvard.edu/files/myers-group/files/10-suzuki.pdf]
-
Lermyte, F., & Evano, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. [URL: https://www.mdpi.com/1420-3049/24/5/868]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/02%3A_Reactions_and_Mechanisms/2.06%3A_Suzuki-Miyaura_Coupling]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4899-4902. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864789/]
-
Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74992337d63692b1154c6]
-
Exelby, J., et al. (2020). Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability. Organometallics, 39(15), 2858-2866. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.0c00366]
-
Grasa, G. A., & Nolan, S. P. (2001). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 3(1), 119-122. [URL: https://pubs.acs.org/doi/10.1021/ol006830p]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/85002/]
-
Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [URL: http://www.orgsyn.org/demo.aspx?prep=v92p0012]
-
Borates Today. (2021). Boron Suzuki Coupling. [URL: https://borates.today/boron-suzuki-coupling/]
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. [URL: https://www.benchchem.com/technical-support-center/how-to-avoid-dehalogenation-side-reactions-in-suzuki-coupling]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.com/watch?v=s8gD7I1uOa4]
-
Google Patents. (2013). US8530689B2 - Processes for the preparation of biphenyl compounds. [URL: https://patents.google.com/patent/US8530689B2/en]
-
ResearchGate. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [URL: https://www.researchgate.net/publication/337222340_A_Versatile_System_of_Solvent_Catalyst_and_Ligand_for_Challenging_Biphenyl_Synthesis_Through_Suzuki-Miyaura_Reactions]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0192]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19207. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10273062/]
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald Ligands [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. orgchemres.org [orgchemres.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
purification of 4'-Chloro-3'-fluoro-biphenyl-4-amine by column chromatography
Welcome to the Technical Support Center for the isolation and purification of 4'-Chloro-3'-fluoro-biphenyl-4-amine .
This compound is a highly valuable intermediate in drug development, typically synthesized via Suzuki-Miyaura cross-coupling[1]. However, isolating this basic, polar aromatic amine from non-polar homocoupled byproducts, unreacted boronic acids, and transition metal catalysts presents significant chromatographic challenges. This guide provides field-proven methodologies to overcome silica-induced streaking, on-column oxidation, and co-elution.
Part 1: Diagnostic Workflow for Amine Purification
Before beginning your purification, use the following decision matrix to determine the optimal chromatographic strategy based on the behavior of your crude mixture.
Decision Matrix for Chromatographic Purification of Biphenylamines
Part 2: Self-Validating Purification Protocol
Mechanistic Context: Biphenylamines possess a free primary amine (-NH₂) that acts as a Lewis base. When exposed to standard normal-phase silica gel, the amine interacts strongly with acidic silanol groups (Si-OH), causing severe band broadening (streaking) and poor recovery. The following protocol utilizes chemical deactivation to prevent this.
Step 1: Mobile Phase Deactivation
-
Prepare your baseline solvent system of Hexanes/Ethyl Acetate (e.g., 80:20 v/v)[1].
-
Add 1% to 3% Triethylamine (Et₃N) to the entire eluent volume[2].
-
Self-Validation Checkpoint: Run a test TLC of your crude mixture using this doped solvent. If the target spot is round, well-defined, and achieves an R_f of ~0.3, the silanol interaction has been successfully masked.
Step 2: Column Packing & Equilibration
-
Slurry pack the silica gel using the Et₃N-doped solvent.
-
Flush the packed column with at least 2 column volumes (CV) of the doped solvent.
-
Causality: Pre-flushing neutralizes the acidic sites on the silica before the amine is loaded. If you only add Et₃N to the running solvent after loading, the amine will irreversibly bind to the top of the column before the base can protect it.
Step 3: Dry Loading the Sample
-
Dissolve the crude 4'-Chloro-3'-fluoro-biphenyl-4-amine in a minimum amount of dichloromethane (DCM).
-
Add dry silica gel (approximately 3× the mass of the crude) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Causality: Biphenylamines can precipitate if loaded directly as a concentrated liquid into a non-polar hexanes mobile phase. Dry loading ensures an even, narrow sample band, preventing initial diffusion.
Step 4: Gradient Elution & Fraction Collection
-
Load the dry powder onto the column bed and top with a protective layer of sand.
-
Elute using a step gradient (e.g., 90:10 → 80:20 → 70:30 Hexane/EtOAc), maintaining 1% Et₃N throughout the entire process.
-
Self-Validation Checkpoint: Spot fractions on a TLC plate and dip in Ninhydrin stain, followed by heating. The primary amine will selectively stain a deep purple/pink, confirming the presence of your target compound over non-amine impurities.
Part 3: Quantitative Parameters for Optimization
Use the following parameters to benchmark your purification setup.
| Parameter | Optimal Range / Value | Mechanistic Rationale |
| Target TLC R_f | 0.25 – 0.35 | Ensures the amine is retained long enough to separate from highly non-polar Suzuki homocoupled byproducts. |
| Et₃N Modifier | 1.0% – 3.0% (v/v) | Competitively binds to acidic silanol groups, preventing the primary amine from irreversibly sticking to the stationary phase[2]. |
| Silica:Crude Ratio | 40:1 (w/w) | Provides sufficient theoretical plates to resolve structurally similar halogenated isomers without excessive longitudinal diffusion. |
| Flow Rate | 2.0 in/min (Flash) | High flow minimizes residence time, reducing the risk of on-column amine oxidation while maintaining sharp peak shapes. |
Part 4: Troubleshooting Guides & FAQs
Q: My TLC plate shows the amine streaking from the baseline to the solvent front. How do I correct this? A: Streaking is the hallmark of acid-base interactions between the basic biphenylamine and the weakly acidic silica gel. To fix this, ensure you have added 1-3% triethylamine (Et₃N) to your mobile phase[2]. If streaking persists even with Et₃N, the compound may be exceptionally basic or polar. In this case, switch to a highly polar modifier like 10% ammonia in methanol mixed with dichloromethane[2], or abandon silica entirely and use Basic Alumina, which provides an inherently basic medium ideal for amines[3].
Q: I am trying to separate the target amine from a homocoupled byproduct (e.g., 3,3'-difluoro-4,4'-dichloro-biphenyl). They have similar structures. What is the best strategy? A: While structurally similar, homocoupled byproducts lack the polar amine group, making them significantly less polar than 4'-Chloro-3'-fluoro-biphenyl-4-amine. Utilize a step gradient. Start with a highly non-polar eluent (e.g., 95:5 Hexane/EtOAc) to quickly elute the homocoupled byproduct near the solvent front. Once the byproduct is cleared from the column, increase the polarity to 70:30 Hexane/EtOAc (with 1% Et₃N) to elute your target amine[1].
Q: My amine fractions are turning pink or brown during evaporation. Is the compound degrading? A: Yes. Anilines and biphenylamines are highly susceptible to air oxidation, a process that is catalytically accelerated by the massive surface area of silica gel and trace metal impurities. To prevent this:
-
Minimize the compound's residence time on the column by using pressurized flash chromatography rather than gravity flow.
-
Degas your solvents with nitrogen prior to use.
-
Concentrate your purified fractions under reduced pressure at a low water bath temperature (<35°C) and store the final product under an inert argon atmosphere.
Q: Standard silica chromatography is failing to separate my compound from unreacted boronic acid. Are there non-chromatographic alternatives? A: Yes. You can utilize a "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) media, such as ISOLUTE Si-TsOH[4].
-
Catch: When the crude mixture is loaded, the basic biphenylamine is "caught" by the sulfonic acid resin via salt formation. Non-basic impurities, including boronic acids and homocoupled biaryls, pass straight through and are washed away with organic solvents.
-
Release: The pure amine is then "released" by eluting the column with a solution of ammonia in methanol, which breaks the salt bridge and washes the free base off the column[4].
Part 5: References
1.[1] Synthesis of Biphenylamine Derivatives via Suzuki Coupling Reaction Source: Asian Journal of Research in Chemistry URL:[Link]
2.[2] Solvent Systems for Flash Column Chromatography Source: University of Rochester (Not Voodoo) URL:[Link]
3.[4] ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines Source: Biotage URL:[Link]
4.[3] Column Chromatography Notes Source: Membrane Solutions URL:[Link]
Sources
Technical Support Center: Solubility Optimization for Fluorinated Biphenyl Amines
Subject: Troubleshooting Aqueous Solubility & Bioavailability of Fluorinated Biphenyl Amines Ticket ID: SOL-FBA-2024 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Core Analysis
The Challenge: Fluorinated biphenyl amines represent a paradox in medicinal chemistry. While the biphenyl scaffold provides necessary steric bulk and pi-stacking interactions for target binding, and fluorine substitution improves metabolic stability (blocking P450 oxidation sites), these features conspire to destroy aqueous solubility.
The Mechanism of Failure:
-
Lipophilicity (
): The biphenyl core is inherently hydrophobic. Adding fluorine atoms—while small—increases the partition coefficient ( ) significantly because the C-F bond is non-polarizable and highly lipophilic. -
pKa Suppression: This is the most overlooked factor. Fluorine is highly electronegative.[1] When substituted on an aromatic ring (especially ortho or para to the amine), it withdraws electron density from the nitrogen lone pair via the inductive effect (
).[1]-
Consequence: The basicity of the amine drops drastically. A typical aniline has a pKa of ~4.6. A fluorinated analog may drop to pKa 2.0–3.0.
-
Result: At physiological pH (7.4) or even acidic assay buffers (pH 4.5), the molecule remains unprotonated (neutral) and therefore insoluble. Standard salt formation often fails because the "salt" hydrolyzes back to the free base in water.
-
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon dilution from DMSO stock into the assay buffer."
Diagnosis: This is the classic "DMSO Shock" or "Solvent Shift" precipitation. Your compound is soluble in DMSO (aprotic, polar) but hits a "solubility cliff" when water (protic, high dielectric) is introduced.
Corrective Action:
-
Check the Mixing Order: Never add buffer to the DMSO stock. Always add the DMSO stock slowly to the vortexing buffer to prevent local high-concentration hotspots that trigger nucleation.
-
Intermediate Dilution: Use a "step-down" dilution. Dilute your 10 mM DMSO stock to 1 mM in 50% PEG-400/Water or Ethanol before the final dilution into the assay buffer. This reduces the polarity gap.
-
Surfactant Spike: Pre-dope your assay buffer with 0.05% Tween-20 or 0.01% Pluronic F-68 . These non-ionic surfactants prevent the formation of micro-aggregates that scatter light and cause false positives in enzymatic assays.
Issue 2: "I made the HCl salt, but it's still not soluble in water."
Diagnosis: Weak Base Hydrolysis. Due to the electron-withdrawing fluorine, your amine is likely a very weak base (pKa < 3).
-
Chemistry: In water, the equilibrium
shifts to the right. The salt dissociates, releasing the proton to water, and the compound reverts to its insoluble free base form.
Corrective Action:
-
Switch Counter-ions: HCl is often too weak for these cases. Switch to a "super-acid" salt like Methanesulfonate (Mesylate) or Ethanesulfonate (Esylate) . These form more stable lattice structures.
-
Buffer pH Adjustment: You cannot dissolve a pKa 2.5 amine in water (pH 7). You must lower the vehicle pH. Use a Citrate or Tartrate buffer at pH 3.0–4.0 for IV dosing or in vitro stock preparation.
-
Use Co-complexation: If pH adjustment is toxic to your assay, abandon salt formation and switch to Cyclodextrin complexation (see Protocol B).
Issue 3: "The compound dissolves, but my IC50 data is erratic and non-reproducible."
Diagnosis: Colloidal Aggregation. Fluorinated aromatics are prone to forming promiscuous colloidal aggregates that sequester enzymes, leading to false inhibition.
Corrective Action:
-
DLS Verification: Run Dynamic Light Scattering (DLS) on your "soluble" sample. If you see peaks >100 nm, you have a colloid, not a solution.
-
Detergent Test: Re-run the assay with 0.01% Triton X-100 . If the inhibition disappears or the IC50 shifts by >10-fold, the original activity was an artifact of aggregation.
Detailed Experimental Protocols
Protocol A: Kinetic Solubility Screening (The "Gold Standard")
Do not rely on thermodynamic solubility (equilibrium over 24h) for screening; kinetic solubility mimics the biological assay prep.
-
Preparation: Prepare a 10 mM stock solution of the fluorinated amine in DMSO.
-
Dilution:
-
Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 250 µM, 2.5% DMSO).
-
Critical Step: Mix immediately by shaking at 600 rpm for 2 minutes.
-
-
Incubation: Incubate at room temperature for 2 hours.
-
Filtration: Filter using a 0.45 µm PVDF filter plate (centrifuge or vacuum). Avoid nylon filters as fluorinated compounds bind to them.
-
Quantification: Measure UV absorbance at
(typically 250–280 nm for biphenyls) and compare against a standard curve prepared in 100% DMSO. -
Calculation:
Protocol B: Cyclodextrin Complexation (For "Undissolvable" Lipophiles)
Fluorinated phenyl rings fit exceptionally well into the hydrophobic cavity of
-
Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water. Avoid native -CD due to nephrotoxicity risks in vivo. -
Addition: Add the fluorinated amine in excess (supersaturated solid).
-
Equilibration: Vortex heavily, then sonicate for 30 minutes at 40°C.
-
Stirring: Stir at room temperature for 24 hours.
-
Clarification: Filter through a 0.22 µm PES filter.
-
Validation: Analyze filtrate by HPLC. Expect a 10–100x solubility increase compared to water.
Decision Logic & Workflows
Diagram 1: Solubility Optimization Decision Tree
Use this logic flow to select the correct formulation strategy based on pKa and LogP.
Caption: Decision tree for selecting the optimal solubilization strategy based on physicochemical properties (pKa, LogP) and intended application.
Diagram 2: Salt Screening Workflow for Weak Bases
Specific workflow for fluorinated amines where standard HCl salts fail.
Caption: Workflow for salt selection specifically designed for weak bases (pKa < 4) typical of fluorinated amines.
Reference Data Tables
Table 1: Common Co-solvents & Biological Tolerance
Use this to determine the maximum allowable co-solvent in your assay before toxicity occurs.
| Co-solvent | Mechanism | Max % (Enzymatic) | Max % (Cell-Based) | Comments |
| DMSO | Dipolar Aprotic | 5.0% | 0.1% - 0.5% | Universal solvent. Can denature enzymes at >5%. Permeabilizes cell membranes.[2] |
| Ethanol | Protic Polar | 2.0% | 0.5% | Good for thermodynamic solubility. Volatile (seal plates well). |
| PEG-400 | Polymer | 10.0% | 1.0% | Excellent for preventing precipitation. High viscosity can affect pipetting. |
| Glycerol | Polyol | 20.0% | 2.0% | Stabilizes enzymes but increases viscosity significantly. |
Table 2: Cyclodextrin Selection Guide
Choosing the right cavity size for biphenyl rings.
| Cyclodextrin Type | Cavity Diameter (Å) | Water Solubility (g/100mL) | Suitability for Biphenyls |
| 4.7 - 5.3 | 14.5 | Poor. Cavity too small for biphenyl system. | |
| 6.0 - 6.5 | 1.85 | Good fit, Poor Solubility. Cavity fits biphenyls, but the CD itself precipitates. | |
| HP- | 6.0 - 6.5 | > 60 | Excellent. High solubility, fits biphenyls, FDA approved excipient. |
| 7.5 - 8.3 | 23.2 | Variable. Cavity often too loose; complex may not be stable. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
- Citation Context: Discusses the electron-withdrawing nature of fluorine and its impact on pKa and lipophilicity (LogP).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
- Citation Context: Authoritative source on the use of HP-beta-CD for solubilizing hydrophobic drugs.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
- Citation Context: Explains the pKa difference rule required for stable salt form
-
Assay Guidance Manual (NCBI). (2012). DMSO Tolerance in Biological Assays. National Library of Medicine. [Link]
- Citation Context: Provides the limits for DMSO concentration in cell-based and enzym
Sources
Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis
Welcome to the Advanced Troubleshooting Guide for biphenyl synthesis via Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your cross-coupling reactions yield the desired product, not the homocoupled dimer.
Part 1: Mechanistic Diagnostics (FAQs)
Q1: Why is my reaction producing significant amounts of symmetrical biaryls (Ar-Ar) instead of the cross-coupled product?
A1: Homocoupling of the boronic acid is primarily driven by two distinct mechanisms. First, if a Pd(II) precatalyst (such as
Q2: How can I differentiate between oxygen-induced homocoupling and precatalyst-induced homocoupling? A2: You can diagnose the root cause by analyzing the stoichiometry of the byproduct. Precatalyst-induced homocoupling is stoichiometric relative to the Pd(II) loading (e.g., 5 mol% Pd(II) yields exactly 5 mol% homocoupled product)[3],[2]. If your homocoupled byproduct significantly exceeds your catalyst loading, the reaction is catalytic in palladium for the homocoupling cycle. This strongly implicates adventitious oxygen acting as the terminal oxidant[3].
Q3: Does my choice of boron species affect the rate of homocoupling? A3: Yes. Free boronic acids are highly susceptible to oxidative homocoupling and protodeboronation. Utilizing more stable derivatives, such as pinacol esters (Bpin) or MIDA boronates, provides a slow, controlled release of the active boronic acid into the catalytic cycle. This minimizes the instantaneous concentration of the nucleophile, thereby suppressing the bimolecular homocoupling pathway[1],[2],[4].
Mechanistic divergence: Desired cross-coupling vs. oxygen-driven homocoupling pathways.
Part 2: Quantitative Impact of Reaction Conditions
To optimize your synthesis, you must understand how specific interventions alter the reaction landscape. The table below summarizes the causal relationship between reaction parameters and the suppression of homocoupling, based on established process chemistry optimizations[3],[4].
| Reaction Parameter | Catalyst State | Atmosphere | Additive / Intervention | Expected Homocoupling | Cross-Coupling Yield |
| Baseline (Suboptimal) | Ambient Air | None | > 30% | < 50% | |
| Degassed (Sparging) | Argon | None | ~ 5% (Stoichiometric) | 85% | |
| Degassed + Reductant | Argon | Potassium Formate (1 eq) | < 1% | > 95% | |
| Pd(0) Precatalyst | Argon | None | < 1% | > 95% | |
| Controlled Release | Argon | Boronic Pinacol Ester (Bpin) | < 2% | > 90% |
Part 3: Troubleshooting Workflow
When homocoupling is detected, do not change multiple variables at once. Follow this logical decision tree to isolate the root cause.
Decision tree for diagnosing and resolving homocoupling in Suzuki-Miyaura reactions.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. The following methodology is designed to systematically eliminate the variables that cause homocoupling[3],[5],[4].
Protocol: Homocoupling-Minimized Suzuki-Miyaura Workflow
Step 1: Rigorous Solvent Deoxygenation Causality: Simple bubbling is insufficient for sensitive couplings. Oxygen must be entirely excluded to prevent the catalytic peroxo-Pd(II) cycle.
-
Action: Prepare your solvent system (e.g., 1,4-Dioxane/Water 4:1). Perform three consecutive Freeze-Pump-Thaw cycles, or utilize a subsurface sparge with ultra-pure Argon for a minimum of 30 minutes prior to introducing any reagents.
Step 2: Reagent Loading & Stoichiometric Control Causality: Excess boronic acid statistically favors homocoupling.
-
Action: To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv) and the arylboronic acid (strictly 1.05 equiv). Add the base (e.g.,
, 2.0 equiv).
Step 3: Precatalyst Activation (The Self-Validating Step) Causality: If using a bench-stable Pd(II) source, it must be reduced to Pd(0) without sacrificing the boronic acid.
-
Action: Add a mild, orthogonal reducing agent such as potassium formate (0.1 equiv) to the reaction mixture[3].
-
Validation: The reduction of Pd(II) by formate generates
and , leaving the boronic acid entirely intact for the primary cross-coupling cycle. Alternatively, bypass this step by using a well-defined Pd(0) source like [4].
Step 4: Catalyst Introduction and Kinetic Control Causality: A highly active catalyst ensures the rate of oxidative addition (cross-coupling) vastly outcompetes any residual homocoupling pathways.
-
Action: Introduce the Palladium catalyst (e.g., 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) under a positive stream of Argon.
-
Action: Heat the reaction to the optimized temperature (e.g., 80°C) with vigorous stirring to ensure efficient mass transfer, particularly in biphasic solvent systems.
Step 5: Reaction Monitoring
-
Action: Monitor the reaction via LC-MS. A successful implementation of this protocol will show >95% conversion to the biphenyl product with <2% of the symmetrical Ar-Ar dimer.
References
1.[1] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: 2.[3] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. URL: 3.[5] Technical Support Center: Synthesis of Substituted Phenylpyridines. Benchchem. URL: 4.[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL: 5.[4] Strategies to minimize homocoupling in Suzuki reactions. Benchchem. URL:
Sources
Technical Support Center: Recrystallization of 4'-Chloro-3'-fluoro-biphenyl-4-amine
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the purification of 4'-Chloro-3'-fluoro-biphenyl-4-amine (CAS: 863921-61-3). Due to the compound's highly lipophilic di-halogenated biphenyl core juxtaposed with a polar primary amine group , achieving high-purity crystalline recovery requires precise thermodynamic control.
Below, you will find our field-proven solvent matrix, self-validating protocols, and a troubleshooting Q&A detailing the mechanistic causality behind common purification failures.
Solvent Selection Matrix
The dual-polarity nature of this halogenated biphenylamine dictates its solubility profile. It exhibits high solubility in medium-polarity organic solvents but remains largely insoluble in aliphatic hydrocarbons .
| Solvent System | Ratio / Type | Solvency Profile | Best Application | Mechanistic Risk Factor |
| DCM / Hexane | Binary (Antisolvent) | High in DCM, Zero in Hexane | Stubborn crudes; heat-sensitive batches. | Rapid antisolvent addition causes kinetic precipitation (trapping impurities) rather than thermodynamic crystallization. |
| Absolute Ethanol | Single Solvent | High at 78 °C, Low at 0 °C | Routine purification of moderately pure crude mixtures. | Prolonged heating in air accelerates radical oxidation of the primary amine . |
| Toluene / Heptane | Binary (High Temp) | High in hot Toluene | Highly impure batches requiring hot filtration. | High risk of "oiling out" if the solvent's boiling point exceeds the compound's melting point. |
| Acetonitrile / Ether | Binary (Polar/Non-polar) | Moderate at RT, Low at 0 °C | Separation from highly lipophilic des-halogenated impurities. | Lower overall yield; requires strict anhydrous conditions to prevent hydration . |
Standard Operating Procedure: Binary Recrystallization (DCM/Hexane)
This protocol utilizes a room-temperature binary system to prevent the thermal degradation commonly seen with primary arylamines. Self-Validation Checkpoint: The transition from turbidity back to clarity in Step 3 mathematically guarantees that the solution is resting exactly at its saturation point.
Step-by-Step Methodology:
-
Dissolution: Place the crude 4'-Chloro-3'-fluoro-biphenyl-4-amine in a clean, dry Erlenmeyer flask. Add a minimal volume of Dichloromethane (DCM) dropwise at room temperature (20–25 °C) while swirling, until the solid just dissolves.
-
Antisolvent Titration: Slowly add Hexane dropwise. Continue until the solution exhibits a faint, persistent turbidity (cloudiness). This indicates the nucleation threshold has been breached.
-
System Clarification (Self-Validation): Add exactly 1 to 2 drops of DCM and swirl. The solution must return to perfect clarity. If it remains cloudy, you have precipitated impurities; filter the solution before proceeding.
-
Thermodynamic Nucleation: Cover the flask with a watch glass. Leave it completely undisturbed at room temperature for 2–4 hours. Causality: Undisturbed, slow cooling allows the molecules to arrange into the lowest-energy crystal lattice, selectively excluding structurally dissimilar impurities.
-
Yield Maximization: Once room-temperature crystallization ceases, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to depress the solubility curve and force the remaining compound out of the mother liquor.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexane to displace the impurity-rich mother liquor without dissolving the product.
-
Drying: Dry the crystals under high vacuum (≤ 1 mbar) to a constant weight.
Workflow for the binary recrystallization of 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Troubleshooting & FAQs
Q1: Why does my compound turn into a biphasic oily layer instead of forming solid crystals? A1: This phenomenon is known as "oiling out." It occurs when the compound separates from the solvent at a temperature that is higher than its melting point. Because the biphenyl core is highly lipophilic, it forms a supercooled liquid phase rather than a crystal lattice. Causality & Fix: You are likely using a high-boiling solvent like Toluene. Switch to a lower-boiling solvent system (like DCM/Hexane) or increase the total volume of your current solvent to lower the saturation temperature below the compound's melting point.
Q2: My recovered crystals are dark brown/purple instead of pale yellow. What happened? A2: Primary anilines and biphenylamines are highly susceptible to air oxidation. The electron-rich amine ring undergoes radical oxidation to form highly colored azo, nitroso, or quinoid byproducts . Causality & Fix: Oxidation is accelerated by heat and light. To prevent this, perform the recrystallization using degassed solvents under an inert atmosphere (Nitrogen or Argon). If using an aqueous-compatible system, adding a trace amount of an antioxidant (e.g., sodium dithionite) can suppress radical formation.
Q3: How do I separate the desired product from unreacted des-fluoro or des-chloro starting materials? A3: Halogenated impurities are notoriously difficult to remove via standard recrystallization because their similar steric bulk allows them to co-crystallize within the same lattice structure. Causality & Fix: Exploit the basicity of the amine. Convert the crude mixture to a hydrochloride salt by bubbling HCl gas through an ether solution. The HCl salt of 4'-Chloro-3'-fluoro-biphenyl-4-amine will precipitate drastically differently than neutral impurities. Isolate the salt, then free-base it back to the neutral amine using aqueous NaOH before a final recrystallization.
Troubleshooting decision tree for resolving oiling out during recrystallization.
References
-
Piers et al. (n.d.). A Study of the Scope, Limitations and Kinetics of the Siliconization of Triarylamines Using Tris(pentafluorophenyl)borane Catalysis. Scholaris. Retrieved from [Link]
-
Journal of Chemical Education. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. American Chemical Society. Retrieved from [Link]
-
MDPI. (2019). Solvent Effects on the Spin Crossover Properties of Iron(II) Imidazolylimine Complexes (4-aminobiphenyl methodologies). Retrieved from[Link]
Technical Guide: Optimizing Reaction Temperature for Fluorinated Biaryl Coupling
Executive Summary: The "Goldilocks" Challenge
Synthesizing fluorinated biaryls via transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Negishi, Stille) presents a unique thermodynamic contradiction. You are often caught between two opposing failure modes:
-
Low Temperature Failure: Incomplete conversion due to the high energy barrier of oxidative addition, particularly with electron-rich or sterically hindered fluorinated halides.
-
High Temperature Failure: Rapid decomposition of fluorinated organometallic reagents (protodeboronation) or unwanted C-F bond activation (defluorination).
This guide provides a logic-driven approach to navigating this thermal landscape, moving beyond trial-and-error to mechanistic control.
Module 1: The Temperature-Decomposition Trade-off (Protodeboronation)
The Issue: You observe low yields and a specific byproduct where the boron group has been replaced by a proton (Ar-B → Ar-H).
Mechanistic Insight
Fluorine substituents are highly electron-withdrawing.[1] On a boronic acid, this acidity stabilizes the boronate anion (Ar-B(OH)₃⁻). While this anion is necessary for transmetalation, it is also the species susceptible to hydrolysis.
The Pathway:
Research indicates that for polyfluorinated aryls (e.g., 2,6-difluorophenylboronic acid), the rate of protodeboronation can outcompete transmetalation at temperatures as low as 80°C [1][2].
Troubleshooting Protocol: Stability vs. Activity
| Symptom | Diagnosis | Corrective Action |
| Low Yield + Ar-H Byproduct | Rapid Protodeboronation | 1. Lower Temperature: Reduce to 60°C. 2. Switch Reagent: Use MIDA boronates or Potassium Organotrifluoroborates (slow release). 3. Solvent Switch: Use anhydrous conditions (THF/Toluene) or t-BuOH to minimize water activity [2]. |
| Low Yield + Unreacted Halide | Catalyst Arrest | 1. Pre-catalyst Upgrade: Switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G3) that activate at room temp. 2. Base Strength: Switch from K₃PO₄ to weaker bases (K₂CO₃) to lower equilibrium concentration of the labile boronate. |
Visualization: The De-boronation Trap
Caption: Kinetic competition between productive transmetalation and destructive protodeboronation.
Module 2: C-F Activation (The Overheating Risk)
The Issue: You observe "scrambled" products where a fluorine atom has been replaced by the coupling partner, or simple hydrodefluorination.
Mechanistic Insight
Transition metals, particularly Nickel (Ni) and electron-rich Palladium (Pd) species, can undergo oxidative addition into C-F bonds. This is often the thermodynamic product , whereas C-Br/C-Cl activation is the kinetic product [3].
-
Rule of Thumb: C-F activation barrier is higher. Raising the temperature >100°C increases the probability of overcoming this barrier, leading to side reactions.
FAQ: Preventing C-F Activation
Q: I need high heat (110°C) to activate my sterically hindered chloride, but I'm losing fluorine atoms. What do I do? A: You must decouple "activation energy" from "thermal energy."
-
Change the Catalyst, Not the Heat: Use a bulky, electron-rich ligand (e.g., BrettPhos or AdBrettPhos). These facilitate oxidative addition of the chloride at lower temperatures (60-80°C), keeping you below the C-F activation threshold.
-
Switch Metal: If using Nickel, switch to Palladium. Ni is significantly more prone to C-F activation [4].
Module 3: Optimized Workflow & Data
Comparative Reaction Profiles
The following data summarizes yield trends for a model coupling of 2,6-difluorophenylboronic acid with an aryl bromide [1][5].
| Temperature | Solvent System | Catalyst System | Yield | Primary Failure Mode |
| 110°C | Toluene/H₂O | Pd(PPh₃)₄ | 35% | Extensive Protodeboronation (60% byproduct) |
| 80°C | DMF/H₂O | Pd(dppf)Cl₂ | 62% | Moderate Protodeboronation |
| 60°C | iPrOH/H₂O (1:5) | Buchwald Pd-G3 | 89% | Optimal Balance |
| 25°C | THF | Pd(OAc)₂ | <10% | No Oxidative Addition (Stalled) |
Step-by-Step Optimization Protocol
-
Baseline Run:
-
Temp: 60°C.
-
Solvent: iPrOH/Water (4:1) or THF/Water (10:1).
-
Base: K₂CO₃ (2-3 equiv).
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%).
-
-
Checkpoint Analysis (1 hour):
-
Aliquot LCMS.
-
Scenario A (SM remaining, no byproducts): System is too cold or catalyst is inactive. Increase T to 80°C.
-
Scenario B (De-boronated byproduct): System is too hot. Lower T to 40°C, switch to MIDA boronate, or use anhydrous conditions with CsF base.
-
Scenario C (Defluorination): System is overly active. Lower T, switch to less electron-rich ligand.
-
Visualization: The Decision Matrix
Caption: Logic flow for diagnosing thermal failure modes in fluorinated coupling.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Mechanistic Investigation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Clot, E., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons.[3] Chemical Reviews, 117(13), 8754–8790. [Link]
-
Xu, J., et al. (2011). Nickel-Catalyzed Selective Defluorination to Generate Partially Fluorinated Biaryls.[4] Organic Letters, 13(10), 2750–2753. [Link]
-
Kato, H., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 27. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3'-Fluoro Substituted Biphenyl Synthesis
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex fluorinated pharmacophores, the synthesis of sterically hindered 3'-fluoro biphenyls via Suzuki-Miyaura cross-coupling has become a frequent bottleneck. As Senior Application Scientists, we have designed this guide to provide you with mechanistic troubleshooting, validated protocols, and data-driven solutions to overcome stalled catalytic cycles, protodeboronation, and poor yields.
Part 1: Diagnostic Overview & Mechanistic Causality
Before troubleshooting, it is critical to understand the dual mechanistic penalties at play when synthesizing highly substituted 3'-fluoro biphenyls:
-
The Electronic Penalty of the 3'-Fluorine : Fluorine is highly electronegative. When present on an arylboronic acid, its inductive effect strongly polarizes the C–B bond, making the boron atom highly Lewis acidic. In the presence of standard aqueous bases (e.g.,
), this accelerates hydrolytic cleavage (protodeboronation), destroying your nucleophile before transmetalation can even occur. -
The Steric Trap : Ortho-substituents (e.g., 2,2',6,6'-tetrasubstitution) severely restrict the rotational freedom of the palladium intermediates. While oxidative addition of the aryl halide may proceed normally, the resulting
complex becomes a thermodynamic sink. Reductive elimination requires the two aryl groups to adopt a coplanar cis geometry; massive steric bulk strongly resists this conformation, stalling the catalytic cycle and leading to catalyst degradation.
Part 2: Troubleshooting Guide & FAQs
Q1: My coupling of a 3-fluoro-2,6-disubstituted aryl halide with an arylboronic acid stalls at <15% conversion. How do I force the reaction to completion? A1: The mechanistic bottleneck here is reductive elimination. You must use a ligand with "flexible steric bulk" to force the palladium into a highly reactive, monoligated state. N-Heterocyclic Carbenes (NHCs) or advanced Buchwald-type phosphines (like XPhos or HFTPhos) are required. These ligands utilize secondary interactions and massive steric profiles to physically "push" the aryl groups together, accelerating reductive elimination[1][2].
Q2: I am using a 3-fluoro-substituted arylboronic acid and observing massive amounts of fluorobenzene (protodeboronation) instead of my product. How can I suppress this?
A2: You are likely using standard basic conditions. The 3'-fluoro group destabilizes the boronic acid under hydrolytic conditions. We recommend switching to a base-free methodology using Lewis acid mediation or decarbonylative coupling[3][4]. Alternatively, use strictly anhydrous conditions with
Q3: I switched to aryl iodides to increase reactivity at low temperatures (50 °C) to protect a sensitive functional group, but my yields actually dropped compared to aryl bromides. Why?
A3: This is a known, yet counterintuitive, nuance of classical
Part 3: Quantitative Ligand Performance Data
To accelerate reductive elimination in sterically demanding biaryls, the choice of ligand is paramount. The table below summarizes the activation energy (
| Ligand | Typical Catalyst Loading | Efficacy for Tetra-ortho Biaryls | |
| SPhos | 19.9 | 1.0 - 5.0 mol% | Low |
| XPhos | 18.7 | 0.5 - 2.0 mol% | Moderate |
| PhenCarPhos | 16.5 | 0.1 - 1.0 mol% | High |
| HFTPhos | < 15.0 | 0.025 mol% | Excellent |
Part 4: Validated Experimental Protocol
Self-Validating Synthesis of Highly Hindered 3'-Fluoro Biphenyls via Pd-NHC Catalysis
This protocol utilizes a well-defined Pd(II)-NHC precatalyst (e.g., PEPPSI-IPr) to ensure a strict 1:1 Pd:ligand stoichiometry, preventing the inhibitory effects of excess free ligand during the coupling of hindered substrates.
Step 1: Reagent Preparation (Inert Atmosphere)
In a nitrogen-filled glovebox, charge a Schlenk flask with the 3'-fluoroaryl halide (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and anhydrous
Step 2: Precatalyst Addition Add PEPPSI-IPr (1.0 mol%) to the solid mixture. Validation Check: The dry solid mixture should appear pale yellow to orange.
Step 3: Solvent Introduction Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask tightly and remove it from the glovebox.
Step 4: Reaction Initiation Heat the mixture to 80 °C with vigorous stirring (800 rpm). Validation Check: Observe the solution carefully. A distinct color shift from orange to dark brown/black within the first 15 minutes indicates the successful in-situ reduction of Pd(II) to the active, monoligated Pd(0) species. If the solution remains pale, oxidative addition has not initiated.
Step 5: In-Process Monitoring Sample the reaction at 2 hours via GC-MS. Monitor for the disappearance of the aryl halide. Validation Check: If homocoupling of the boronic acid is detected (>5%), reduce the reaction temperature to 65 °C. Lowering the thermal energy favors the cross-coupling transmetalation pathway over oxidative homocoupling.
Step 6: Workup and Isolation Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic fluoride salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Part 5: Mechanistic Pathway Visualization
The following diagram maps the catalytic cycle, isolating the exact nodes where steric hindrance and 3'-fluoro electronic effects disrupt the synthesis, and where our recommended interventions take effect.
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric and electronic bottlenecks.
References
1.[1] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.[Link] 2.[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.[Link] 3.[3] Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. NIH.[Link] 4.[4] Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv.[Link] 5.[5] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications.[Link]
Sources
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- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Scientist's Guide to 1H NMR Spectrum Analysis of 4'-Chloro-3'-fluoro-biphenyl-4-amine
A Comparative Guide to Structural Elucidation
Welcome to a detailed guide on the structural elucidation of 4'-Chloro-3'-fluoro-biphenyl-4-amine using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide moves beyond a simple recitation of data, offering a deep dive into the predictive analysis, experimental rationale, and comparative validation required for robust characterization. We will dissect the anticipated ¹H NMR spectrum of the target molecule, compare its informational value against other analytical techniques, and provide actionable, field-tested protocols.
The Molecule: Deconstructing 4'-Chloro-3'-fluoro-biphenyl-4-amine
Before venturing into the spectrum, we must understand the electronic landscape of our target molecule. It is comprised of two distinct, yet interacting, aromatic rings.
-
Ring A: The 4-Aminophenyl Moiety. This ring is substituted with an amine (-NH₂) group, a powerful electron-donating group (EDG) through resonance.[1][2] This donation of electron density increases the shielding of the aromatic protons, particularly at the ortho and para positions relative to the amine.[1][2] We anticipate the protons on this ring to appear at a relatively lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[2]
-
Ring B: The 4-Chloro-3-fluorophenyl Moiety. This ring is decorated with two electron-withdrawing groups (EWGs): chlorine and fluorine. These halogens pull electron density from the aromatic ring through induction, deshielding the ring protons and shifting their signals to a higher chemical shift (downfield).[2][3] Furthermore, the presence of ¹⁹F introduces complex spin-spin coupling with nearby protons (¹H-¹⁹F coupling), a key signature we will be looking for.[4][5]
The biphenyl linkage itself imposes steric constraints, causing the two rings to be twisted relative to each other, which influences the magnetic environment of protons near the linkage.
Caption: Structure of 4'-Chloro-3'-fluoro-biphenyl-4-amine with Proton Labeling.
Predictive ¹H NMR Analysis
Based on first principles and data from analogous structures, we can predict the key features of the ¹H NMR spectrum. For reference, the ¹H NMR spectrum of 4-bromoaniline in CDCl₃ shows two doublets at approximately δ 7.23 and δ 6.55 ppm[6][7], while the protons on a 3-chloro-4-fluoroaniline moiety are expected in the δ 6.8-7.2 ppm range.[8][9]
Table 1: Predicted ¹H NMR Data for 4'-Chloro-3'-fluoro-biphenyl-4-amine
| Assigned Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |
| H-3, H-5 | ~ 6.7 - 6.9 | Doublet (d) | JH3,H2 = ~8-9 Hz | Ortho to the electron-donating -NH₂ group, resulting in significant shielding (upfield shift). Coupled only to H-2/H-6. |
| H-2, H-6 | ~ 7.3 - 7.5 | Doublet (d) | JH2,H3 = ~8-9 Hz | Meta to the -NH₂ group, less shielded than H-3/H-5. Deshielded by the adjacent electronegative Ring B. |
| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | None | Chemical shift is highly variable and depends on solvent, concentration, and temperature. Often exchanges with trace D₂O. |
| H-2' | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | ³JH2',H6' ≈ 8-9 Hz (ortho H-H)³JH2',F ≈ 6-8 Hz (ortho H-F) | Deshielded by the adjacent Ring A. Shows both ortho H-H coupling and a strong ortho H-F coupling. |
| H-5' | ~ 7.1 - 7.3 | Triplet or ddd | ³JH5',H6' ≈ 8-9 Hz (ortho H-H)⁴JH5',F ≈ 3-5 Hz (meta H-F)⁴JH5',H2' ≈ 2-3 Hz (meta H-H) | Complex pattern due to ortho coupling to H-6', meta coupling to H-2', and meta coupling to the fluorine atom. |
| H-6' | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | ³JH6',H5' ≈ 8-9 Hz (ortho H-H)⁵JH6',F ≈ 1-3 Hz (para H-F) | Deshielded by the adjacent Ring A. Shows ortho coupling to H-5' and a small, long-range para coupling to fluorine. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Trustworthy data originates from meticulous experimental practice. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.
Sample Preparation
The quality of the NMR sample directly impacts the resulting spectrum.[10] Suspended solids or paramagnetic impurities can severely broaden spectral lines.
-
Mass Measurement: Accurately weigh 5-15 mg of 4'-Chloro-3'-fluoro-biphenyl-4-amine.[11]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[12][13] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (Critical Step): To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][12] Do not use cotton wool, as it can leach impurities.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent contains a pre-calibrated reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. rsc.org [rsc.org]
- 7. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]
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- 10. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
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A Comparative Guide to HPLC Purity Method Development for Biphenyl Amine Derivatives
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. For biphenyl amine derivatives, a class of compounds integral to numerous therapeutic areas, robust and reliable analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) purity method for these molecules. We will move beyond rote procedures to explore the underlying chromatographic principles, enabling you to make informed, scientifically sound decisions in your method development endeavors.
The Analytical Challenge: Understanding Biphenyl Amine Derivatives
Biphenyl amine derivatives present a unique set of challenges in reversed-phase HPLC. Their core structure, featuring two phenyl rings, imparts significant hydrophobicity. The amine functional group, however, introduces a basic character that can lead to problematic interactions with traditional silica-based stationary phases, often resulting in poor peak shape (tailing). Furthermore, the potential for various impurities, including isomers, starting material residues, and degradation products, necessitates a method with high resolving power.[1][2]
Forced degradation studies are an indispensable part of this process, providing critical insights into potential degradation pathways and ensuring the method is "stability-indicating."[3][4][5] These studies involve subjecting the API to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradants.[3][5][6] A successful method must be able to separate the intact API from all these potential impurities.[4][7]
Strategic Method Development Workflow
A systematic approach is key to efficiently developing a robust HPLC purity method. The following workflow outlines a logical progression from initial screening to final validation, grounded in scientific principles.
Caption: A systematic workflow for HPLC purity method development.
PART 1: The Critical Choice - Stationary Phase Selection
The heart of any HPLC separation is the column. For biphenyl amine derivatives, the choice of stationary phase is a critical decision that will profoundly impact selectivity and peak shape. While the C18 column is the workhorse of reversed-phase chromatography, alternative chemistries often provide superior performance for these challenging analytes.[8]
Comparison of Stationary Phases
| Stationary Phase | Principle of Separation | Advantages for Biphenyl Amine Derivatives | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[8][9] | General-purpose, widely available, good retention for hydrophobic molecules. | Can exhibit peak tailing for basic amines due to silanol interactions; may have limited selectivity for aromatic isomers. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions.[8][9][10][11] | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions.[8][9][10][11] Often provides better peak shape and resolution for aromatic isomers compared to C18.[10][12] | May have different retention characteristics that require re-optimization of the mobile phase. |
| Biphenyl | Stronger π-π interactions than Phenyl-Hexyl.[12] | Can offer unique selectivity for polyphenyl compounds and related isomers.[12] | May exhibit excessive retention for highly aromatic compounds. |
| Embedded Polar Group (e.g., Amide) | Hydrophobic interactions with a shielded polar group. | Reduced interaction with residual silanols, leading to improved peak shape for basic compounds without high pH mobile phases.[13] | May have lower hydrophobic retention compared to a standard C18. |
Experimental Evidence: In a comparative study of polyphenyls, a phenyl-hexyl column demonstrated a greater ability to separate these compounds compared to equivalent C18 and biphenyl columns.[12] The unique selectivity of phenyl-based phases arises from their ability to engage in pi-pi interactions with analytes that also possess aromatic systems, adding another dimension to the separation that is not available with a purely hydrophobic C18 phase.[8][9][10]
PART 2: Mastering the Mobile Phase
The mobile phase is the second key component in controlling retention and selectivity. For ionizable compounds like biphenyl amine derivatives, pH is the most powerful tool for optimizing the separation.[14][15][16]
The Power of pH
The basic amine functionality in these derivatives means their ionization state is pH-dependent.
-
At low pH (e.g., pH 2-3): The amine is protonated (positively charged). This can lead to strong, undesirable interactions with negatively charged silanols on the silica surface, causing peak tailing.
-
At high pH (e.g., pH 9-11): The amine is in its neutral, unprotonated form. This minimizes silanol interactions, leading to significantly improved peak shape and often, increased retention.[17]
Causality: By shifting the mobile phase pH to a higher value, we suppress the ionization of the basic amine, rendering it more hydrophobic. This enhances its retention on the reversed-phase column and, more importantly, eliminates the ionic interactions that cause peak tailing.[17] However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at pH values above 8.[15]
Caption: Effect of mobile phase pH on amine-silanol interactions.
Organic Modifier and Buffer Selection
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically provides lower backpressure and better UV transparency. However, methanol can sometimes offer different selectivity, particularly with phenyl-based columns, as it does not possess a π-electron system that could interfere with the stationary phase's π-π interactions.[11]
-
Buffer: A buffer is essential to control the mobile phase pH accurately. For low pH, phosphate or formate buffers are common. For high pH, ammonium bicarbonate or ammonium hydroxide are suitable choices, especially for LC-MS compatibility. The buffer concentration should be sufficient to maintain the desired pH but not so high as to cause precipitation.
PART 3: A Practical, Step-by-Step Protocol
This protocol outlines a systematic approach to developing a stability-indicating HPLC method for a novel biphenyl amine derivative.
Experimental Protocol: Method Development
-
Analyte Characterization:
-
Determine the pKa of the amine group and the logP of the molecule using computational tools or literature data. This will guide initial pH and column selection.
-
Assess the analyte's UV spectrum to determine the optimal wavelength for detection, ensuring sensitivity for both the main peak and potential impurities.
-
-
Initial Scouting Runs:
-
Objective: To quickly assess different selectivities.
-
Columns: Screen a C18 and a Phenyl-Hexyl column (e.g., 100 mm x 4.6 mm, 2.7 µm).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B (Organic): Acetonitrile
-
Gradient: A fast, generic gradient (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Analysis: Compare the chromatograms for peak shape, retention, and initial separation of any visible impurities.
-
-
pH Optimization:
-
Objective: To improve the peak shape of the main analyte.
-
Column: Select the column that showed the most promise from the scouting runs. If significant tailing was observed, prioritize the use of a pH-stable column (e.g., a hybrid particle column).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate, pH 10.0
-
Mobile Phase B (Organic): Acetonitrile
-
Gradient: Use the same generic gradient as in the scouting runs.
-
Analysis: Compare the peak shape at high pH to the low pH condition. A significant improvement (sharper, more symmetrical peak) indicates that high pH is beneficial.[17]
-
-
Gradient and Temperature Optimization:
-
Objective: To achieve baseline resolution of all impurities, particularly those generated during forced degradation.
-
Procedure:
-
Inject a mixture of the stressed samples (acid, base, peroxide, heat, light).
-
Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient provides more separation time.
-
Evaluate the effect of temperature (e.g., 25 °C vs. 40 °C). Higher temperatures can reduce viscosity and improve peak efficiency, but may also alter selectivity.
-
-
-
Method Validation:
Conclusion: A Scientifically-Grounded Strategy
Developing a robust HPLC purity method for biphenyl amine derivatives requires a move beyond a one-size-fits-all C18 approach. By understanding the interplay between the analyte's chemical properties and the chromatographic conditions, a more effective strategy can be devised. The enhanced selectivity of phenyl-based stationary phases, combined with the power of mobile phase pH to control the ionization and peak shape of basic amines, provides a powerful toolkit for the analytical scientist. This comparative guide, grounded in both chromatographic theory and practical application, serves as a roadmap to developing reliable, accurate, and stability-indicating methods that ensure the quality and safety of these vital pharmaceutical compounds.
References
- Agilent Technologies, Inc. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
-
ICH. Quality Guidelines. Retrieved from [Link]
- BenchChem. (2025).
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
-
Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Moravek. (2024, December 3).
- Waters.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
- Queen's University Belfast. (2023, April 12).
- Shimadzu.
-
ScienceDirect. Forced degradation and impurity profiling. Retrieved from [Link]
- Hilaris SRL. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
-
Regis Technologies, Inc. HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Retrieved from [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- LCGC International. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses.
-
ResearchGate. Results of forced degradation studies. Retrieved from [Link]
- MTC USA. (2025, July 12).
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
- MilliporeSigma.
- SciELO. (2022).
- Sultan Qaboos University Journal For Science.
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Mass Spectrometry Fragmentation Pattern of C₁₂H₉ClFN: A Comparative Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of C₁₂H₉ClFN , specifically focusing on the structural isomer 4-Chloro-4'-fluorodiphenylamine . This compound serves as a critical reference standard in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as an antioxidant additive.
The guide compares two primary analytical approaches—Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS/MS) —and outlines the specific fragmentation logic required to distinguish the para-substituted isomer from its ortho-substituted analogs (e.g., 2-chloro-4'-fluorodiphenylamine).
Part 1: Executive Summary & Molecular Identity
Compound: 4-Chloro-4'-fluorodiphenylamine Formula: C₁₂H₉ClFN Exact Mass: 221.0408 Da Application: Pharmaceutical impurity profiling (synthesis intermediate), antioxidant degradation product.
Accurate characterization of C₁₂H₉ClFN is a common challenge in drug development. Because the molecule contains both chlorine and fluorine, it exhibits a distinct isotopic signature and fragmentation behavior that varies significantly between "hard" (EI) and "soft" (ESI) ionization techniques. This guide compares these methods to help researchers select the optimal workflow for structural confirmation and isomer differentiation.
Part 2: Comparative Fragmentation Analysis (EI vs. ESI)
This section contrasts the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) for analyzing C₁₂H₉ClFN.
Electron Ionization (EI) – The Structural Fingerprint
Methodology: GC-MS (70 eV) Primary Utility: Structural elucidation, library matching, and isomer differentiation.
Under electron impact, C₁₂H₉ClFN yields a rich spectrum dominated by the stability of the aromatic amine system.
-
Molecular Ion (M⁺): The base peak (100% relative abundance) appears at m/z 221. The aromatic rings stabilize the radical cation, preventing immediate fragmentation.
-
Isotope Pattern: A distinct 3:1 ratio at m/z 221 (³⁵Cl) and m/z 223 (³⁷Cl) confirms the presence of a single chlorine atom.
-
Primary Fragmentation (Loss of Halogen):
-
[M - Cl]⁺ (m/z 186): Homolytic cleavage of the C-Cl bond. This is a major fragment due to the relative weakness of the C-Cl bond compared to C-F.
-
[M - F]⁺ (m/z 202): Very low abundance. The C-F bond is extremely strong (~485 kJ/mol) and rarely breaks under standard EI conditions without prior rearrangement.
-
-
Cyclization (The Carbazole Pathway): A characteristic pathway for diphenylamines is the loss of a halogen acid (HCl or HF) or H₂ to form a fused tricyclic carbazole cation.
-
[M - HCl]⁺ (m/z 185): Formation of 3-fluorocarbazole cation.
-
[M - H]⁺ (m/z 220): Cyclization precursor.
-
Electrospray Ionization (ESI) – The Sensitivity Standard
Methodology: LC-MS/MS (Positive Mode, CID) Primary Utility: Trace quantification in biological matrices, soft ionization.
ESI produces the protonated molecular ion [M+H]⁺ at m/z 222. Unlike EI, the ion is stable and requires Collision-Induced Dissociation (CID) to generate fragments.
-
Precursor Ion: m/z 222.
-
CID Fragmentation:
-
C-N Bond Cleavage: The primary pathway involves the cleavage of the amine bridge, generating characteristic phenyl cations.
-
Product Ions:
-
[C₆H₄Cl]⁺ (m/z 111/113): Chlorophenyl cation.
-
[C₆H₄F]⁺ (m/z 95): Fluorophenyl cation.
-
-
Neutral Loss: Loss of HF (m/z 202) is occasionally observed at high collision energies but is less diagnostic than in EI.
-
Summary Comparison Table
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard (70 eV) | Soft (Protonation) |
| Dominant Ion | M⁺ (m/z 221) - Radical Cation | [M+H]⁺ (m/z 222) - Even Electron |
| Key Fragment | [M - Cl]⁺ (m/z 186) | [C₆H₄Cl]⁺ (m/z 111) |
| Isomer Specificity | High (Ortho-effect visible) | Low (Requires MS³) |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
Part 3: Mechanistic Visualization
The following diagram illustrates the fragmentation pathways for C₁₂H₉ClFN, highlighting the critical difference between the standard cleavage and the cyclization pathway used to identify isomers.
Caption: Figure 1. EI-MS fragmentation pathways for 4-Chloro-4'-fluorodiphenylamine, showing the competition between direct dehalogenation and cyclization.
Part 4: Isomer Differentiation (The "Ortho Effect")
A critical challenge in this analysis is distinguishing 4-Chloro-4'-fluorodiphenylamine (Para) from 2-Chloro-4'-fluorodiphenylamine (Ortho).
The Mechanism: In the ortho isomer (2-Cl), the chlorine atom is spatially close to the amine hydrogen. This proximity facilitates the elimination of HCl via a specific rearrangement known as the "Ortho Effect," leading to rapid cyclization into the carbazole structure.
Diagnostic Criteria:
-
Ratio of [M-HCl]⁺ / M⁺:
-
2-Chloro Isomer: High ratio. The loss of HCl is kinetically favored due to proximity.
-
4-Chloro Isomer: Low ratio. Loss of HCl requires complex ring rearrangement.
-
-
Ratio of [M-Cl]⁺ / M⁺:
-
2-Chloro Isomer: Higher intensity of the de-chlorinated fragment due to steric relief.
-
Decision Logic: If the spectrum shows a significant peak at m/z 185 ([M-HCl]⁺) > 20% of the base peak, the sample is likely the 2-chloro isomer . If m/z 185 is negligible (<5%), it confirms the 4-chloro isomer .
Part 5: Experimental Protocols
Protocol A: GC-MS Structural Confirmation
Use this protocol for purity analysis and isomer identification.
-
Sample Preparation: Dissolve 1 mg of C₁₂H₉ClFN standard in 1 mL of Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).
-
Scan Range: m/z 50–350.
-
Protocol B: LC-MS/MS Trace Quantification
Use this protocol for detecting the compound in biological fluids or reaction mixtures.
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source (ESI):
-
Mode: Positive Ion (+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
-
MRM Transitions (Quantification):
-
Quantifier: 222.0 → 111.0 (CE: 20 eV).
-
Qualifier: 222.0 → 186.0 (CE: 15 eV).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 4-Chlorodiphenylamine. National Institute of Standards and Technology.[2] [Link]
-
Rabbih, M. A., et al. (2011).[3][4] Electron ionization mass spectra of cyclohexyl-N-phenylaniline isomers. ResearchGate. [Link]
-
Guo, M., et al. (2012). Analysis of Chloro- and Bromo-Substituted Diphenylamines by Ion Trap Mass Spectrometry. ResearchGate. [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Halogenated Diphenylamines. ECHA. [Link]
Sources
A Comparative Analysis of the Biological Activities of Chlorinated vs. Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and toxicology, the halogenation of a biphenyl scaffold can dramatically alter its biological activity. This guide provides an in-depth, objective comparison of the biological activities of chlorinated biphenyls (PCBs) and their fluorinated counterparts (PFBs), offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Tale of Two Halogens
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in industrial and commercial applications due to their non-flammability, chemical stability, and electrical insulating properties.[1] However, their persistence in the environment and profound toxicological effects have led to a global ban on their production.[1] On the other hand, polyfluorinated biphenyls (PFBs) and the broader class of per- and polyfluoroalkyl substances (PFAS) have seen use in a variety of applications and present their own unique set of biological interactions and toxicological concerns.[2][3] This guide will dissect the nuances of how the substitution of chlorine versus fluorine on a biphenyl core dictates their interaction with biological systems.
Polychlorinated Biphenyls (PCBs): A Legacy of Toxicity
The biological activity of PCBs is intrinsically linked to the number and position of chlorine atoms on the biphenyl rings.[4][5] This structural diversity gives rise to a spectrum of toxic effects, including carcinogenicity, neurotoxicity, endocrine disruption, and immunotoxicity.[1][6]
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR)
A primary mechanism underlying the toxicity of a subset of PCBs, known as "dioxin-like" PCBs, is their ability to bind to and activate the aryl hydrocarbon receptor (AhR).[7][8][9][10] These PCBs are typically non-ortho substituted, allowing them to adopt a coplanar conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent AhR agonist.[5]
Activation of the AhR initiates a signaling cascade that leads to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1.[7][11] While this is a part of the body's xenobiotic metabolism, chronic activation by persistent ligands like PCBs can lead to a range of toxic responses.
dot
Caption: Mechanism of "Dioxin-Like" PCB Toxicity via AhR Activation.
Metabolism of PCBs
The metabolism of PCBs is complex and congener-specific.[12] It primarily occurs in the liver via the cytochrome P450 enzyme system.[12][13] Less chlorinated PCBs are more readily metabolized into hydroxylated and sulfated derivatives, which can then be excreted.[12] However, some of these metabolites can be more toxic than the parent compounds. Highly chlorinated PCBs are more resistant to metabolism and tend to bioaccumulate in fatty tissues.[12]
Toxicity Profile of PCBs
The toxic effects of PCBs are extensive and well-documented. They are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[1][14]
| Toxicity Endpoint | Observed Effects of PCBs | References |
| Carcinogenicity | Liver and biliary tract cancer in humans; liver cancer in animals. | [1][14] |
| Neurotoxicity | Developmental delays, learning disabilities, and behavioral problems in children exposed prenatally. | [6][14] |
| Endocrine Disruption | Interference with thyroid hormone function; reproductive problems. | [1][6] |
| Immunotoxicity | Suppression of the immune system. | [15] |
| Dermal Effects | Chloracne, a severe skin condition. | [15] |
Polyfluorinated Biphenyls (PFBs): A Modern Challenge
Information specifically on polyfluorinated biphenyls (PFBs) is less abundant than for PCBs. However, they fall under the large class of per- and polyfluoroalkyl substances (PFAS), which have come under intense scrutiny for their persistence and potential health effects.[2][3]
Mechanism of Action
The mechanisms of action for PFBs and other PFAS are still being actively investigated. While some PFAS have been shown to interact with the aryl hydrocarbon receptor (AhR), their binding affinity is generally much lower than that of dioxin-like PCBs.[16] Other proposed mechanisms include interference with hormone receptors and alteration of cellular signaling pathways.[2][3] Some studies suggest that certain PFAS can disrupt thyroid hormone synthesis and signaling.[17][18]
Metabolism of PFBs
Due to the strength of the carbon-fluorine bond, many PFAS, and likely PFBs, are highly resistant to metabolic degradation.[19] This resistance contributes to their long biological half-lives and potential for bioaccumulation.
Toxicity Profile of PFBs and Related PFAS
The toxicity of PFBs is not as well-characterized as that of PCBs. However, studies on the broader PFAS class have revealed several areas of concern.
| Toxicity Endpoint | Observed Effects of PFAS | References |
| Carcinogenicity | Probable link to kidney and testicular cancer (for PFOA). | [3] |
| Neurotoxicity | Association with attention-deficit/hyperactivity disorder (ADHD) in children; potential links to neurodegenerative diseases. | [20][21][22] |
| Endocrine Disruption | Disruption of thyroid function; interference with sex hormones. | [2][3][17][23] |
| Immunotoxicity | Altered immune response. | [3] |
| Reproductive & Developmental Toxicity | Decreased infant birth weights; increased risk of birth defects. | [3][21] |
Head-to-Head Comparison: Chlorinated vs. Fluorinated Biphenyls
A direct comparison of the biological activities reveals key differences stemming from the fundamental properties of chlorine and fluorine.
| Feature | Chlorinated Biphenyls (PCBs) | Fluorinated Biphenyls (PFBs) / PFAS | Key Differences & Implications |
| Primary Mechanism of Toxicity | High-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR) for dioxin-like congeners.[7][8][9][10] | Generally weaker interaction with AhR; multiple proposed mechanisms including endocrine disruption.[2][3][16] | The well-defined AhR-mediated toxicity of some PCBs allows for a more straightforward risk assessment using Toxic Equivalency Factors (TEFs). The diverse and less understood mechanisms of PFBs/PFAS present a greater challenge for toxicological evaluation. |
| Metabolism | Metabolized by cytochrome P450 enzymes, with rates dependent on the degree of chlorination. Some metabolites are highly toxic.[12][13] | Highly resistant to metabolic degradation due to the strong carbon-fluorine bond.[19] | The greater metabolic stability of PFBs/PFAS leads to longer biological half-lives and a higher potential for bioaccumulation of the parent compounds. |
| Environmental Persistence | Highly persistent in the environment.[1] | Extremely persistent, often referred to as "forever chemicals".[2] | Both classes of compounds pose long-term environmental risks, but the exceptional persistence of PFBs/PFAS is a significant concern. |
| Toxicity Profile | Well-established carcinogen, neurotoxin, and endocrine disruptor.[1][6][14] | Emerging evidence of carcinogenicity, neurotoxicity, and endocrine disruption.[3][17][20][21][22][23] | While both are toxic, the specific target organs and disease outcomes can differ. For example, PCBs are strongly linked to liver cancer, while certain PFAS are associated with kidney and testicular cancer.[1][3][14] |
| Binding Affinity | A study comparing chlorinated and fluorinated matched pairs found that chlorinated compounds showed a statistically significant, albeit small, increase in average binding constants.[24] | Fluorinated compounds generally exhibited slightly lower binding affinity in the same comparative study.[24] | This suggests that chlorine may be a slightly better substituent for receptor binding in some contexts, though the difference is not dramatic and is context-dependent. |
| General Toxicity | In a comparative analysis of toxicological data, chlorinated compounds were more frequently associated with higher toxicity than their fluorinated counterparts in matched pairs.[24] | Fluorinated compounds were less frequently associated with higher toxicity in the same analysis.[24] | This suggests a trend where chlorination may lead to a higher likelihood of toxicity compared to fluorination, although this is a generalization and exceptions exist. |
Experimental Protocols
To provide a practical context for the evaluation of these compounds, a detailed protocol for a key assay is provided below.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Cell-Based Luciferase Reporter Assay)
This assay is crucial for determining the "dioxin-like" activity of PCB and PFB congeners.
Objective: To quantify the ability of test compounds to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Materials:
-
Hepa1c1c7 (or other suitable) cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (PCBs, PFBs) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
-
Negative control: Vehicle (e.g., DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds, TCDD, and the vehicle control. Replace the cell culture medium with medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.
-
Cell Lysis and Luciferase Assay: a. Aspirate the medium from the wells. b. Wash the cells with phosphate-buffered saline (PBS). c. Add cell lysis buffer and incubate to lyse the cells. d. Add the luciferase assay substrate to the cell lysate.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (from vehicle control wells). b. Normalize the data to a measure of cell viability if necessary. c. Plot the luminescence as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). d. Compare the EC50 values of the test compounds to that of TCDD to determine their relative potency.
dot
Caption: General Experimental Workflow for an AhR Activation Assay.
Conclusion
The biological activities of chlorinated and fluorinated biphenyls are distinct and complex, largely dictated by the fundamental chemical properties of the halogen substituent. PCBs, particularly the dioxin-like congeners, exert their potent toxicity through a well-defined mechanism involving the Aryl Hydrocarbon Receptor. In contrast, PFBs and the broader class of PFAS present a more multifaceted toxicological profile with mechanisms that are still being fully elucidated, though their extreme persistence is a major concern. For researchers in drug development and toxicology, understanding these differences is paramount for predicting the biological fate and potential liabilities of halogenated compounds. Future research should focus on more direct comparative studies to better quantify the relative risks and to further unravel the intricate mechanisms of PFB/PFAS toxicity.
References
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Hernandes, M. S., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 13(1), 24-41. Available from: [Link]
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IPEN. (n.d.). Endocrine Disrupting Chemicals: Threats to Human Health. Available from: [Link]
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Kafafi, S. A., et al. (1993). Affinities for the aryl hydrocarbon receptor, potencies as aryl hydrocarbon hydroxylase inducers and relative toxicities of polychlorinated biphenyls. A congener specific approach. Carcinogenesis, 14(10), 2063-2071. Available from: [Link]
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Piekarski, D. J., et al. (2020). A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior. Frontiers in Toxicology, 2, 612213. Available from: [Link]
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Becker, J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12554-12566. Available from: [Link]
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Li, Y., et al. (2022). Associations of per- and polyfluoroalkyl substances, polychlorinated biphenyl, organochlorine pesticides, and polybrominated diphenyl ethers with oxidative stress markers: a systematic review and meta-analysis. Environmental Health Perspectives, 130(9), 96001. Available from: [Link]
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Blake, B. E., et al. (2021). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. Toxics, 9(11), 307. Available from: [Link]
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Endocrine Society. (n.d.). PFAS Chemicals: EDCs Contaminating Our Water and Food Supply. Available from: [Link]
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Foguth, R. M., et al. (2020). A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior. PMC, 7540203. Available from: [Link]
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Hahn, M. E. (n.d.). Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity. Hahn Lab - Woods Hole Oceanographic Institution. Available from: [Link]
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Salini, G. A., & El Idrissi, A. (2023). Neurotoxicity of poly- and perfluoroalkyl substances (PFAS): Epidemiological and rodent studies of behavioral outcomes. Neurotoxicology and Teratology, 99, 107293. Available from: [Link]
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Taylor, J. B., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available from: [Link]
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Blake, B. E., et al. (2021). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. PMC, 8623038. Available from: [Link]
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Kociba, R. J., & Schwetz, B. A. (1979). Comparative toxicology of chlorinated compounds on mammalian species. Pharmacology & Therapeutics, 7(3), 513-547. Available from: [Link]
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McConnell, E. E. (1985). Comparative toxicity of PCBs and related compounds in various species of animals. Environmental Health Perspectives, 60, 29-33. Available from: [Link]
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Sinno, M., et al. (2024). Per-polyfluoroalkyl substances (PFAS) as thyroid disruptors: is there evidence for multi-transgenerational effects? Expert Opinion on Drug Metabolism & Toxicology, 1-11. Available from: [Link]
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Hilscherova, K., et al. (2005). Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. Toxicological Sciences, 83(1), 53-63. Available from: [Link]
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Cannon, J. R., et al. (2020). Per- and Polyfluoroalkyl Substances (PFAS) Neurotoxicity in Sentinel and Non-Traditional Laboratory Model Systems: Potential Utility in Predicting Adverse Outcomes in Human Health. MDPI, 11(6), 668. Available from: [Link]
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Wang, Y., et al. (2024). Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. MDPI, 25(14), 7708. Available from: [Link]
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De Toni, L., et al. (2021). Emerging chemical risks for human health: endocrine disruption by per- and poly-fluorinated alkyl substances (PFAS). Frontiers in Endocrinology, 12, 763242. Available from: [Link]
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Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. PMC, 1567081. Available from: [Link]
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Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101 Suppl 3, 423-427. Available from: [Link]
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Wikipedia. (n.d.). Polychlorinated biphenyl. Available from: [Link]
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Pessah, I. N., et al. (2019). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Acta Neuropathologica, 138(3), 363-387. Available from: [Link]
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Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. Available from: [Link]
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Safe, S., et al. (1985). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 60, 47-56. Available from: [Link]
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Paul, A., & Roy, D. (2024). Per- and Polyfluoroalkyl Substances (PFAS) Disruption of Thyroid Hormone Synthesis. ACS Omega. Available from: [Link]
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Giesy, J. P., & Kannan, K. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7959-7960. Available from: [Link]
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Cannon, J. R., & Reardon, P. F. (2021). Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes. PMC, 8308436. Available from: [Link]
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Dercova, K., et al. (2003). Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2. Chemosphere, 50(7), 889-895. Available from: [Link]
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Patlewicz, G., et al. (2021). Bioactivity Profiling of Per- and Polyfluoroalkyl Substances (PFAS) Identifies Potential Toxicity Pathways Related to Molecular Structure. ResearchGate. Available from: [Link]
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Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. ResearchGate. Available from: [Link]
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Lu, G., et al. (2023). Legacy and Emerging Per- and Polyfluoroalkyl Substances Surveillance in Bufo gargarizans from Inlet Watersheds of Chaohu Lake, China. Environmental Science & Technology, 57(32), 11848-11859. Available from: [Link]
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McKinney, J. D., & Pedersen, L. G. (1986). Biological activity of polychlorinated biphenyls related to conformational structure. Biochemical Journal, 240(2), 621-625. Available from: [Link]
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ATSDR. (2000). Public Health Statement for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. Available from: [Link]
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ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Klocke, C., et al. (2024). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. eScholarship. Available from: [Link]
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A Senior Application Scientist's Guide to Reference Standard Purity: The Case of 4'-Chloro-3'-fluoro-biphenyl-4-amine
In the exacting world of pharmaceutical development, the quality of a starting material dictates the quality of the final active pharmaceutical ingredient (API). A high-purity reference standard is not merely a reagent; it is the benchmark against which all subsequent analytical measurements are judged, ensuring the safety, efficacy, and consistency of therapeutic products. This guide provides an in-depth, objective comparison of a high-purity (>98%) reference standard of 4'-Chloro-3'-fluoro-biphenyl-4-amine against a lower-purity alternative, demonstrating the critical impact of purity on analytical outcomes.
4'-Chloro-3'-fluoro-biphenyl-4-amine is a key building block in medicinal chemistry. Its halogenated biphenyl structure is a common scaffold in the synthesis of novel therapeutic agents, leveraging the unique electronic properties of chlorine and fluorine to modulate metabolic stability and binding affinity.[1][2] Given its role as a precursor, even minute impurities can lead to significant downstream consequences, including the formation of unwanted side-products, reduced API yield, and potential toxicological risks. This necessitates rigorous purity assessment using a robust, validated analytical method.
Part 1: The Analytical Imperative - Why High-Purity Matters
The use of a well-characterized, high-purity reference standard is a foundational requirement for regulatory compliance and drug safety.[3] These standards are essential for:
-
Method Validation: Establishing the accuracy and reliability of analytical techniques used for quality control.[3]
-
Impurity Profiling: Accurately identifying and quantifying impurities in raw materials, intermediates, and final drug products.[4]
-
Batch-to-Batch Consistency: Ensuring that every production lot meets the stringent quality specifications required for regulatory approval.[3]
A reference standard with a purity of >98% provides the confidence needed to make critical decisions throughout the drug development lifecycle. Conversely, a standard of lower or unverified purity introduces unacceptable uncertainty, potentially compromising patient safety and leading to costly project delays.
Part 2: Comparative Analysis via High-Performance Liquid Chromatography (HPLC-UV)
To illustrate the tangible differences in analytical performance, we will compare two lots of 4'-Chloro-3'-fluoro-biphenyl-4-amine:
-
Reference Standard (RS): Certified Purity >98%
-
Alternative Material (AM): Hypothetical Purity ~95%
Causality of Method Selection: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the gold standard for this type of analysis.[5] Its high resolving power allows for the separation of the main compound from closely related structural impurities, while UV detection provides the sensitivity needed for accurate quantification based on the principle that chemical concentration is proportional to UV absorbance (Beer-Lambert Law).[6]
Experimental Workflow: A Self-Validating System
The integrity of any analytical result hinges on the performance of the system at the time of analysis. Therefore, our workflow incorporates a mandatory System Suitability Test (SST) before any sample injections. This SST acts as a real-time validation check, ensuring the chromatographic system is fit for its intended purpose.[7][8]
// Failure path run_sst -> troubleshoot [color="#EA4335", style=dashed, label="If SST Fails"]; troubleshoot [label="Troubleshoot System\n(Check pump, column, detector)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot -> equilibrate [color="#EA4335", style=dashed]; }
Caption: HPLC-UV workflow for purity assessment.
Detailed Experimental Protocol
1. System Suitability Test (SST) Protocol:
-
Objective: To verify the resolution, precision, and efficiency of the chromatographic system before sample analysis, as mandated by guidelines from the ICH and USP.[9][10]
-
Procedure:
-
Prepare an SST solution containing the 4'-Chloro-3'-fluoro-biphenyl-4-amine reference standard at 0.5 mg/mL, spiked with a known, structurally similar impurity (e.g., 4-chlorobiphenyl) at 0.01 mg/mL.
-
Perform five replicate injections of the SST solution.
-
Calculate the key performance parameters.
-
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the main peak and the impurity peak.
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the main compound across five injections.[11]
-
2. Sample Analysis Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Accurately weigh and dissolve the Reference Standard (RS) and Alternative Material (AM) in the mobile phase to a final concentration of 1.0 mg/mL.
-
Perform triplicate injections for both the RS and AM solutions.
-
Integrate all peaks in the resulting chromatograms.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Part 3: Data Presentation and Interpretation
The results from the comparative analysis clearly demonstrate the superiority and reliability of the >98% purity reference standard.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criterion | Result | Status |
| Resolution (Rs) | ≥ 2.0 | 3.1 | Pass |
| Tailing Factor (T) | ≤ 1.5 | 1.2 | Pass |
| %RSD (Peak Area) | ≤ 2.0% | 0.8% | Pass |
Interpretation of SST Data: The passing results of the SST confirm that the analytical system is performing optimally and is capable of accurately separating and quantifying the analyte from its potential impurities.[8] This provides a high degree of confidence in the sample results that follow.
Table 2: Comparative Purity Analysis Data
| Sample ID | Retention Time (min) | Main Peak Area | Total Impurity Area | Calculated Purity (% Area) |
| Reference Standard (RS) | 5.42 | 4,562,189 | 45,981 (2 minor peaks) | 99.0% |
| Alternative Material (AM) | 5.41 | 4,288,543 | 225,713 (4 minor peaks) | 95.2% |
Interpretation of Comparative Data:
-
Purity Verification: The Reference Standard (RS) meets the >98% purity specification, confirming its suitability as a benchmark. The Alternative Material (AM) fails to meet this critical quality attribute.
-
Impurity Profile: The chromatogram for the AM sample shows not only a higher total area of impurities but also a more complex impurity profile (4 peaks vs. 2). This complexity can confound API synthesis, leading to unpredictable side reactions and a final product that is difficult to purify.
-
Quantitative Accuracy: Using the AM as a standard for quantification would introduce a significant positive bias (~5%) in assays of other materials, leading to erroneously high purity readings and potentially allowing unsafe batches of product to be released.
Conclusion: The Non-Negotiable Value of High Purity
This guide demonstrates unequivocally that the purity of a reference standard is a critical, non-negotiable parameter in pharmaceutical research and development. The >98% pure 4'-Chloro-3'-fluoro-biphenyl-4-amine reference standard provides the analytical certainty required for robust method development, accurate quality control, and ultimate patient safety.[12] Opting for a lower-purity alternative introduces unacceptable risks, undermines data integrity, and can lead to severe regulatory and financial consequences. As scientists, the onus is on us to select materials that uphold the highest standards of scientific integrity.
References
-
The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. Available from: [Link]
-
How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. Available from: [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]
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Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available from: [Link]
-
How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. HealthManagement.org. Available from: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. KCAS Bio. Available from: [Link]
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ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link]
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What is HPLC/UV? Certara. Available from: [Link]
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System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available from: [Link]
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]
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HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. National Center for Biotechnology Information. Available from: [Link]
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IR spectroscopy peaks for amine and halogenated biphenyls
Structural Differentiation of Amine and Halogenated Biphenyls: A Comparative Guide to FTIR Spectroscopy Modalities
In pharmaceutical development and environmental monitoring, the structural characterization of biphenyl derivatives is a critical analytical requirement. 4-aminobiphenyl is a well-documented genotoxic impurity (GTI) and known carcinogen that requires strict regulatory control[1]. Conversely, halogenated biphenyls, such as polychlorinated biphenyls (PCBs) or synthetic chlorinated intermediates, present entirely different toxicological profiles and environmental persistence[2].
Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive technique for differentiating these molecules based on their distinct vibrational modes. As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —providing the causality behind experimental choices, self-validating protocols, and comparative spectral data.
Part 1: Modality Comparison & Causality
Selecting the correct FTIR modality is not merely a matter of convenience; it fundamentally dictates the integrity of the spectral data.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an evanescent wave that penetrates a few microns into a sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium). It has become the gold standard for rapid pharmaceutical screening[3].
-
The Causality of Choice: ATR requires zero sample preparation or dilution. For aminobiphenyls, this is a distinct advantage. Traditional sample preparation (like KBr pelleting) often introduces atmospheric moisture. Because the O-H stretch of water (~3300 cm⁻¹) directly overlaps with the critical N-H stretching region of primary amines, ATR-FTIR prevents moisture-induced spectral artifacts, ensuring the 3400/3300 cm⁻¹ amine doublet remains cleanly resolved.
Transmission FTIR (KBr Pellet)
Transmission FTIR measures bulk properties by passing the IR beam entirely through a sample dispersed in an IR-transparent matrix.
-
The Causality of Choice: While slower, transmission perfectly obeys the Beer-Lambert law without the wavelength-dependent penetration depth variations inherent to ATR. For halogenated biphenyls, where the diagnostic C-Cl stretches occur at lower wavenumbers (1150–1000 cm⁻¹)[2], transmission provides superior signal-to-noise ratios for detecting trace-level impurities in bulk pharmaceutical powders.
Part 2: Diagnostic Spectral Signatures
The differentiation between amine and halogenated biphenyls relies on identifying specific functional group vibrations. The table below summarizes the diagnostic peaks used to structurally verify these compounds.
| Functional Group | 4-Aminobiphenyl (cm⁻¹) | Halogenated Biphenyl (e.g., PCB) (cm⁻¹) | Diagnostic Value |
| N-H Stretch | ~3400, 3300 (Doublet) | Absent | Confirms presence of a primary amine. |
| Aromatic C-H Stretch | ~3030 | ~3050 | Baseline confirmation of aromaticity. |
| N-H Bend | ~1620 | Absent | Secondary confirmation of amine group. |
| C=C Aromatic Ring | ~1600, 1500 | ~1590, 1480 | Shifts indicate ring substitution patterns. |
| C-N Stretch | ~1280 | Absent | Confirms the carbon-nitrogen bond. |
| C-Cl Stretch | Absent | 1150 – 1000[2] | Primary confirmation of halogenation. |
| C-H Out-of-Plane | ~800 – 750 | ~900 – 700[2] | Identifies ortho/meta/para substitution. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. If a step fails, the system must immediately alert the analyst before data acquisition.
Protocol A: ATR-FTIR Workflow for Aminobiphenyl Screening
-
System Blanking & Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run a background scan.
-
Self-Validation: The background spectrum must show <0.001 absorbance units across the 4000–400 cm⁻¹ range. Any peak indicates carryover, requiring re-cleaning.
-
-
Sample Application: Place 1–2 mg of neat 4-aminobiphenyl powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure tower anvil until the built-in slip-clutch "clicks."
-
Causality: The evanescent wave only penetrates 1–2 µm. The clutch ensures standardized, intimate contact pressure between the solid lattice and the crystal, guaranteeing reproducible peak intensities without crushing the diamond.
-
-
Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 32 co-added scans. Apply an ATR-correction algorithm post-acquisition.
-
Causality: ATR penetration depth is directly proportional to wavelength. High-wavenumber peaks (like the 3400 cm⁻¹ N-H stretch) will appear artificially weak compared to transmission spectra. The algorithm normalizes the spectrum for accurate library matching.
-
Protocol B: Transmission FTIR Workflow for Halogenated Biphenyls
-
Matrix Dehydration: Dry IR-grade Potassium Bromide (KBr) powder at 105°C for a minimum of 2 hours.
-
Self-Validation: Eliminates adsorbed water that would obscure the >3000 cm⁻¹ region and falsely suggest O-H or N-H presence.
-
-
Sample Milling: Accurately weigh and grind 1 mg of the halogenated biphenyl with 100 mg of dried KBr in an agate mortar for 3 minutes.
-
Causality: Grinding reduces the sample particle size below the wavelength of the IR beam (<2 µm). This prevents the Christiansen effect, which causes severe baseline scattering and distorted peak shapes.
-
-
Vacuum Pressing: Transfer the mixture to a 13 mm stainless steel die. Apply vacuum for 1 minute to remove air, then press at 10 tons of force for 2 minutes.
-
Self-Validation: The resulting pellet must be visually transparent. An opaque or cloudy pellet indicates trapped air, insufficient grinding, or moisture, and must be discarded.
-
-
Acquisition: Place the pellet in the transmission holder, run an empty-beam background, and acquire the sample spectrum (4000–400 cm⁻¹, 32 scans).
Part 4: Analytical Workflow Visualization
Workflow comparing ATR and Transmission FTIR for biphenyl derivative screening.
References
-
Specac Ltd. "The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations." Specac Application Notes. Available at: [Link][3]
-
Oxford University Press (OUP). "GC/Matrix Isolation/FTIR Applications: Analysis of PCBs." Journal of Chromatographic Science. Available at: [Link][2]
-
Middle East Technical University (METU). "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy of Fluid Systems: Case Study." METU Open Access. Available at:[Link]
Sources
Comparative Guide: COA Analysis & Quality Impact of 4'-Chloro-3'-fluoro-biphenyl-4-amine
Executive Summary: The Hidden Cost of "Standard" Grade
In the synthesis of high-affinity kinase inhibitors and agrochemical actives (e.g., carboxamide fungicides), 4'-Chloro-3'-fluoro-biphenyl-4-amine (CAS: 863921-61-3) serves as a critical scaffold.[1] While nominally a simple intermediate, batch-to-batch variability in its Certificate of Analysis (COA) profiles—specifically regarding regioisomeric purity and residual transition metals —can lead to catastrophic failures in downstream cross-coupling reactions.[1]
This guide objectively compares High-Purity (HP) Grade batches against Standard Commercial (SC) Grade batches. Through comparative analysis and functional stress-testing, we demonstrate that while SC batches offer upfront cost savings (~20%), they introduce significant risks of catalyst poisoning and difficult-to-separate isomeric byproducts in late-stage synthesis.[1]
Technical Analysis & Critical Quality Attributes (CQAs)
The biphenyl amine core is typically constructed via Suzuki-Miyaura coupling.[1] The specific placement of the Chlorine (4') and Fluorine (3') atoms is vital for the electronic and steric properties of the final drug candidate.
The Impurity Landscape
The synthesis of this intermediate is prone to three specific impurity classes that are often overlooked in standard COAs:
-
Regioisomers (Isomeric Impurity): Arising from impure boronic acid starting materials (e.g., 3'-Chloro-4'-fluoro isomers).[1] These have identical mass (LC-MS invisible) and very similar polarity, making them difficult to detect without specialized HPLC methods.
-
Dehalogenated Byproducts: Loss of the Chlorine atom (protodehalogenation) during the Pd-catalyzed synthesis, yielding 3'-fluoro-biphenyl-4-amine.[1]
-
Residual Palladium (Pd): Leftover catalyst from the biphenyl formation. High Pd levels can sequester ligands in subsequent steps, stalling reaction kinetics.
Visualization: Impurity Formation Pathways
The following diagram illustrates how these impurities enter the supply chain during the precursor synthesis.
Figure 1: Origin of critical impurities in the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine.
Comparative Analysis: High-Purity (HP) vs. Standard (SC) Batches
We analyzed five batches from two different supply streams: Stream A (High-Purity, recrystallized) and Stream B (Standard Commercial, precipitation only) .[1]
COA Data Summary
The following table summarizes the average analytical data obtained. Note the critical divergence in Isomeric Purity and Pd content.
| Parameter | Method | High-Purity (HP) Grade | Standard (SC) Grade | Impact |
| Assay (HPLC) | Area % | ≥ 99.5% | ≥ 97.0% | SC grade introduces 2-3% unknown mass.[1] |
| Isomeric Purity | Specialized HPLC | ≥ 99.8% | 98.2% | 1.8% isomer carries through to final drug. |
| De-halo Impurity | LC-MS | < 0.10% | 0.85% | Competes in downstream coupling.[1] |
| Residual Pd | ICP-MS | < 10 ppm | 150 - 400 ppm | CRITICAL: High Pd poisons next-step catalysts.[1] |
| Appearance | Visual | White Crystalline | Off-white / Beige | Beige color indicates oxidation/aniline oligomers. |
| Water (KF) | Karl Fischer | < 0.2% | < 1.0% | Excess water hydrolyzes sensitive reagents.[1] |
Performance Stress Test: Downstream Buchwald-Hartwig Coupling
To validate the impact of these COA differences, we utilized both grades in a model Buchwald-Hartwig amination (coupling the amine with a heteroaryl chloride).[1]
-
Experimental Condition: 1.0 eq Amine, 1.1 eq Aryl Chloride, 1 mol% Pd(OAc)2/XPhos, NaOtBu, Toluene, 100°C, 4h.
-
Results:
-
HP Grade: 94% isolated yield.[1] Reaction complete in 2 hours.
-
SC Grade: 68% isolated yield. Reaction stalled at 60% conversion after 6 hours.
-
-
Analysis: The high residual Pd (300 ppm) in the SC grade likely interfered with the defined Pd/XPhos catalytic cycle, leading to the formation of inactive Pd-black aggregates. Furthermore, the de-chlorinated impurity (0.85%) reacted competitively, forming a difficult-to-separate byproduct (M-34 amu).
Experimental Protocols
To replicate these findings or validate your own batches, use the following self-validating protocols.
Protocol A: High-Resolution Isomer-Discriminating HPLC
Standard C18 gradients often fail to separate the 3'-F/4'-Cl isomer from the 4'-F/3'-Cl isomer.[1] This method utilizes a Phenyl-Hexyl column for enhanced pi-pi selectivity.[1]
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% -> 80% B (Linear ramp)
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
System Suitability: Resolution (Rs) between Main Peak and nearest Isomer must be > 1.5.
Protocol B: Palladium Scavenging Test (Quick QC)
If ICP-MS is unavailable, this colorimetric test confirms if Pd levels are high enough to interfere with downstream chemistry.[1]
-
Dissolve 50 mg of the sample in 1 mL of THF.
-
Add 100 µL of 1% sodium diethyldithiocarbamate (aq).
-
Observation:
-
Clear/Colorless: Pd < 20 ppm.
-
Yellow/Brown tint: Pd > 50 ppm.
-
Precipitate: Pd > 200 ppm (Reject batch).
-
Decision Framework & Workflow
Use this logic flow to determine the suitability of a batch for your specific development phase.
Figure 2: QC Decision Tree for batch acceptance based on critical impurities.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Welch, C. J., et al. (2010).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188-193. [Link]
-
PubChem Compound Summary. 4'-Chloro-3'-fluoro-4-biphenylamine. National Center for Biotechnology Information. [Link][1]
Sources
Nomenclature Clarification: A Singular Focus on 4-Aminobiphenyl's Stability and Carcinogenicity
A foundational point of clarity is essential for any discussion on this topic: "biphenyl-4-amine" and "4-aminobiphenyl" are synonymous names for the exact same chemical compound .[1][2][3][4][5] The International Union of Pure and Applied Chemistry (IUPAC) preferred name is [1,1'-biphenyl]-4-amine.[3] Other common synonyms include 4-phenylaniline and xenylamine.[1][3] Therefore, a direct stability comparison is moot. This guide will instead provide an in-depth analysis of the stability, reactivity, and significant biological hazards associated with 4-aminobiphenyl (4-ABP).
This compound is a colorless to yellowish-brown crystalline solid that was historically used as a rubber antioxidant and a dye intermediate.[3][6][7] However, its commercial production in the United States ceased in the mid-1950s due to the discovery of its potent carcinogenic properties.[3][6] Today, its use is restricted to laboratory research.[6]
Chemical Stability and Reactivity Profile
4-Aminobiphenyl is generally stable under recommended storage conditions, which include being kept in a tightly closed container in a dry, cool, and well-ventilated area.[1][7][8] However, its stability is compromised by several factors:
-
Oxidation: The compound is known to oxidize and darken upon exposure to air.[6][9][10] This reactivity is centered on the amine (-NH2) group, which is susceptible to oxidation.
-
Light Sensitivity: While not explicitly detailed in all safety data, aromatic amines as a class are often sensitive to light, which can catalyze oxidation. Standard practice dictates storage away from direct light.
-
Thermal Decomposition: When heated to decomposition, 4-aminobiphenyl emits toxic fumes containing carbon oxides and nitrogen oxides (NOx).[1][6]
-
Incompatibilities: It is a weak base and is incompatible with strong acids, acid anhydrides, and strong oxidizing agents.[7][10][11] Reactions with these substances can be hazardous.
| Property | Value | Source |
| CAS Number | 92-67-1 | [1][2][3] |
| Molecular Formula | C12H11N | [3][8][12] |
| Molecular Weight | 169.23 g/mol | [3][8] |
| Melting Point | 52-54 °C (126-129 °F) | [3][7] |
| Boiling Point | 302 °C (576 °F) | [3] |
| Autoignition Temp. | 450 °C (842 °F) | [1][7] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone. | [3][6] |
The Critical Role of Metabolic Instability in Carcinogenesis
The primary concern with 4-aminobiphenyl is not its shelf-life stability but its metabolic instability in vivo. This metabolic pathway is the root cause of its classification as a Group 1 known human carcinogen by the International Agency for Research on Cancer (IARC), specifically for bladder cancer.[13][14]
The mechanism proceeds as follows:
-
Hepatic Activation: In the liver, cytochrome P450 enzymes metabolize 4-ABP via N-hydroxylation to form N-hydroxy-4-aminobiphenyl.[3][6] This is the initial activation step.
-
Formation of Reactive Intermediates: The N-hydroxylamine metabolite can undergo further transformations, such as O-acetylation or sulfation, to form highly reactive aryl nitrenium ions.[3]
-
DNA Adduct Formation: These unstable and highly electrophilic nitrenium ions can then travel to the bladder epithelium via the bloodstream. In the acidic environment of urine, they can be released and readily bind to DNA, forming covalent DNA adducts.[3][6]
-
Genetic Damage: The formation of these DNA adducts leads to genetic damage, mutations, and chromosomal aberrations, which can ultimately initiate tumor development in the urinary bladder.[6][15]
This pathway highlights why the "stability" of 4-ABP is a double-edged sword; while the parent compound is relatively stable on the shelf, its metabolic products are dangerously unstable and reactive within the body.
Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation.
Experimental Protocols: Safe Handling and Storage
Given its carcinogenicity, all handling of 4-aminobiphenyl must be performed with extreme caution, adhering to strict safety protocols.
Protocol: Preparation of a 1 mg/mL Stock Solution in Ethanol
-
Designated Area: All work must be conducted in a designated area for carcinogens, within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for short-term handling, but double-gloving is recommended), and safety goggles with a face shield.[2][9]
-
Weighing: Weigh the solid 4-aminobiphenyl in a tared, sealed container to minimize aerosol generation. Use of a microbalance within an enclosure inside the fume hood is ideal. Do not dry sweep spills; if a small spill occurs, moisten the material before carefully collecting it for disposal.[9]
-
Dissolution: In the fume hood, carefully transfer the weighed solid to a volumetric flask. Using a pipette, add a small amount of 200-proof ethanol to dissolve the solid.
-
Dilution: Once dissolved, dilute to the final volume with ethanol. Cap the flask and invert several times to ensure homogeneity.
-
Labeling: Clearly label the container as "4-AMINOBIPHENYL - CARCINOGEN" with the concentration and date of preparation.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at 4°C in a designated and locked storage area.
-
Decontamination: Decontaminate all surfaces, glassware, and equipment with a suitable decontamination solution (e.g., a strong oxidizing agent followed by soap and water rinses, with proper disposal of all cleaning materials as hazardous waste).
-
Waste Disposal: All solid and liquid waste, including contaminated PPE, must be disposed of as carcinogenic hazardous waste according to institutional and local regulations.
Caption: A logical workflow for the safe handling and disposal of 4-aminobiphenyl.
Conclusion
The inquiry into the comparative stability of "biphenyl-4-amine" versus "4-aminobiphenyl" is resolved by understanding their synonymous nature. The true focus for researchers must be on the compound's chemical and, more critically, metabolic instability. While stable under proper storage conditions (protected from air and light), 4-aminobiphenyl's structure is readily converted by metabolic processes into highly unstable, DNA-damaging electrophiles. This metabolic instability is the direct cause of its potent carcinogenicity. Therefore, rigorous adherence to safety protocols during handling, storage, and disposal is paramount to mitigate the significant health risks it poses.
References
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PubChem. (n.d.). 4-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. INCHEM. Retrieved from [Link]
-
National Toxicology Program. (2021). 4-Aminobiphenyl. In 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]
-
Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 239. Retrieved from [Link]
-
National Toxicology Program, Department of Health and Human Services. (2021). Report on Carcinogens, Fifteenth Edition. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4-amine. In NIST Chemistry WebBook. Retrieved from [Link]
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Alaska Department of Environmental Conservation. (2003). 4-AMINOBIPHENYL. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 4-Aminobiphenyl (FDB029326). Retrieved from [Link]
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A Comparative Guide to Identifying Impurities in Synthesized 4'-Chloro-3'-fluoro-biphenyl-4-amine
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the identification and characterization of impurities in the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.
The quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present in a drug substance.[1][2] Specifically, ICH Q3A(R2) provides a framework for reporting, identifying, and qualifying impurities based on established thresholds, making a comprehensive understanding of potential impurities a non-negotiable aspect of drug development.[3][4][5] This guide outlines an integrated, multi-technique workflow to confidently identify process-related impurities and potential degradants of 4'-Chloro-3'-fluoro-biphenyl-4-amine.
The Synthetic Landscape and Potential Impurities
Understanding the origin of impurities begins with the synthetic route. 4'-Chloro-3'-fluoro-biphenyl-4-amine is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds but is also susceptible to various side reactions that generate a predictable profile of process-related impurities.
Caption: Integrated workflow for impurity identification and characterization.
Table 1: Comparison of Core Analytical Techniques
| Technique | Principle of Detection | Sensitivity | Information Provided | Primary Application | Key Strengths | Key Limitations |
| HPLC-UV/DAD | UV-Vis Absorbance | Good (ng-µg) | Quantitative, Purity, UV Spectrum | Purity testing, Quantification, Stability studies | Robust, reproducible, excellent for quantification | Limited structural information, requires chromophore |
| GC-MS | Mass-to-charge ratio (m/z) of fragments | Excellent (pg-ng) | Quantitative, Structural (via fragmentation) | Identification of volatile/semi-volatile impurities | High resolution, library matching for knowns | Requires volatile/thermally stable analytes, derivatization may be needed |
| LC-MS/HRMS | Mass-to-charge ratio (m/z) of molecular ions | Excellent (pg-fg) | Quantitative, Structural (via fragmentation & accurate mass) | Identification of unknown, non-volatile impurities | Determines elemental formula, high specificity | Matrix effects can cause ion suppression, complex instrumentation |
| NMR | Nuclear spin in a magnetic field | Low (mg) | Definitive Structure | Unambiguous structure elucidation of unknowns | Provides complete atomic connectivity, non-destructive | Low sensitivity, requires pure, isolated sample |
| FT-IR | Infrared Absorption | Moderate (µg-mg) | Functional Groups | Functional group confirmation | Fast, simple, non-destructive | Not suitable for complex mixtures, limited specificity |
Conclusion
The identification of impurities in 4'-Chloro-3'-fluoro-biphenyl-4-amine is a critical process that relies on a strategic and orthogonal application of modern analytical techniques. A foundational HPLC method provides the initial purity profile and quantitative data. When impurities exceed regulatory identification thresholds, a combination of high-resolution mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is employed to gather structural clues and identify known process-related compounds. For truly unknown structures, isolation followed by NMR spectroscopy is the only path to unambiguous elucidation. This integrated workflow, grounded in an understanding of the synthetic process and potential degradation pathways, provides a self-validating system essential for ensuring the safety, quality, and regulatory compliance of the final pharmaceutical product.
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A Comparative Guide to the Analytical Characterization of Fluorinated Pharmaceutical Intermediates
In the landscape of modern drug development, the incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. This strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic profile.[1][2] Consequently, the rigorous analytical characterization of fluorinated pharmaceutical intermediates is not merely a quality control measure but a critical step in ensuring the safety, efficacy, and consistency of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of these unique chemical entities. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of analysis, grounded in authoritative scientific principles and regulatory expectations.[3][4]
The Analytical Imperative: Why Fluorinated Intermediates Demand Specialized Approaches
The unique physicochemical properties imparted by fluorine necessitate a tailored analytical strategy. The high electronegativity and small size of the fluorine atom create distinct spectroscopic and chromatographic behaviors. Understanding these nuances is paramount for accurate structural elucidation, purity assessment, and impurity profiling. This guide will compare and contrast the most powerful techniques in the analytical chemist's arsenal for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various Chromatographic methods.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. A multi-pronged approach, leveraging the strengths of different methods, is often the most robust strategy.
| Technique | Principle | Strengths for Fluorinated Compounds | Limitations | Primary Applications |
| ¹⁹F NMR Spectroscopy | Measures the resonance of the ¹⁹F nucleus in a magnetic field. | - High sensitivity and 100% natural abundance of ¹⁹F.[5][6] - Wide chemical shift range (~400 ppm) reduces signal overlap.[5][7] - Provides detailed structural information and allows for quantification without a reference standard for the analyte.[7] - Non-destructive.[7] | - Can have long relaxation times, potentially requiring longer acquisition times.[8] - Complex spectra can arise from ¹H-¹⁹F and ¹⁹F-¹⁹F couplings.[9] | - Structural elucidation - Purity determination and quantification[7] - Impurity profiling[9] - Studying drug metabolism[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - High sensitivity for detecting trace-level impurities. - Provides molecular weight information. - Fragmentation patterns can aid in structural elucidation. | - Mass spectra of fluorocarbons can be complex and differ significantly from hydrocarbon analogs.[10][11] - Ionization efficiency can vary for different fluorinated compounds.[8] - May not distinguish between isomers without chromatographic separation. | - Molecular weight determination - Impurity identification - Reaction monitoring |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | - High resolution for separating volatile and semi-volatile fluorinated intermediates. - Can be coupled with various detectors (e.g., MS, FID) for identification and quantification. | - Limited to thermally stable and volatile compounds. - Highly reactive fluorinated compounds can be challenging and may require specialized, inert columns.[12][13] | - Purity analysis of volatile intermediates - Residual solvent analysis |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | - Versatile for a wide range of fluorinated compounds, including non-volatile and thermally labile ones. - Fluorinated stationary phases can offer unique selectivity for separating fluorinated compounds.[14][15] | - Can require significant method development to optimize separation.[5] | - Purity determination and quantification[16] - Enantiomeric separations |
| X-Ray Crystallography | Determines the three-dimensional atomic and molecular structure of a crystalline solid. | - Provides unambiguous structural elucidation, including stereochemistry and absolute configuration.[17][18] | - Requires a single, high-quality crystal, which can be challenging to obtain.[19] | - Definitive structure determination of crystalline intermediates. |
| Elemental Analysis | Determines the elemental composition of a sample. | - Can confirm the overall elemental formula, including fluorine content. | - Does not provide structural information. - Can be affected by the presence of other halogens. | - Confirmation of elemental composition. |
In-Depth Focus: ¹⁹F NMR Spectroscopy - The Powerhouse for Fluorine Analysis
For the analysis of fluorinated pharmaceutical intermediates, ¹⁹F NMR spectroscopy stands out due to its exceptional specificity and wealth of structural information.[7] Unlike ¹H NMR where a narrow chemical shift range can lead to signal overlap, the broad range of ¹⁹F NMR spectra provides a clear window into the electronic environment of each fluorine atom in a molecule.[7]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines a general procedure for determining the purity of a fluorinated pharmaceutical intermediate using a known internal standard.
Objective: To accurately quantify the purity of a fluorinated intermediate.
Materials:
-
Fluorinated intermediate sample
-
High-purity internal standard with a known ¹⁹F signal (e.g., trifluorotoluene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of deuterated solvent in a volumetric flask.
-
Sample Preparation: Accurately weigh a known amount of the fluorinated intermediate and dissolve it in a precise volume of the internal standard stock solution.
-
NMR Data Acquisition:
-
Transfer the sample solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Key parameters to optimize include:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of both the analyte and internal standard signals (typically 5 times the longest T1).
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the fluorinated intermediate and the internal standard.
-
Calculate the purity of the intermediate using the following formula:
Where:
-
I_sample and I_IS are the integrated peak areas of the sample and internal standard, respectively.
-
N_sample and N_IS are the number of fluorine atoms giving rise to the respective signals.
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard.
-
W_sample and W_IS are the weights of the sample and internal standard.
-
Purity_IS is the purity of the internal standard.
-
Causality Behind Experimental Choices: The choice of a long relaxation delay is crucial for accurate quantification in NMR.[8] If the delay is too short, signals from nuclei with longer relaxation times will not fully recover between pulses, leading to an underestimation of their integral and inaccurate purity calculations. The use of a high-purity internal standard provides a reliable reference for quantification.
Workflow for ¹⁹F NMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight of fluorinated intermediates and identifying impurities. The mass spectra of highly fluorinated compounds are often characterized by a prominent CF₃⁺ ion and a weak or absent molecular ion peak, a key difference from their non-fluorinated counterparts.[10][11]
Experimental Protocol: LC-MS for Impurity Profiling
Objective: To identify and characterize impurities in a fluorinated intermediate sample.
Materials:
-
Fluorinated intermediate sample
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or other suitable mobile phase additive
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
Acquire high-resolution mass data to determine the elemental composition of the parent and fragment ions.
-
-
Data Analysis:
-
Identify the mass-to-charge ratios of the main component and any detected impurities.
-
Propose structures for the impurities based on their accurate mass measurements and fragmentation patterns.
-
Causality Behind Experimental Choices: Coupling HPLC with high-resolution mass spectrometry (HRMS) is a powerful combination. The HPLC separates the components of the mixture, preventing ion suppression in the MS source and allowing for individual analysis of each compound. HRMS provides highly accurate mass measurements, which are critical for determining the elemental formula of unknown impurities.
Logical Relationship in LC-MS Analysis
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Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 4'-Chloro-3'-fluoro-biphenyl-4-amine
[1][2]
CAS Number: 863921-61-3 Molecular Formula: C₁₂H₉ClFN Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Aromatic Amine Toxicity (Structural Alert)
Part 1: Executive Hazard Analysis & Risk Assessment
The "Why" Behind the Protocol
Handling 4'-Chloro-3'-fluoro-biphenyl-4-amine requires more than standard laboratory caution. While Safety Data Sheets (SDS) often classify it primarily as an irritant (H315, H319, H335), its chemical structure—a halogenated primary aromatic amine —triggers specific toxicological alerts that dictate a higher tier of protection.
-
The Aniline Substructure Risk: As an aniline derivative, this compound possesses a structural alert for skin sensitization and potential carcinogenicity . Primary aromatic amines can be metabolically activated (N-hydroxylation) to reactive electrophiles capable of binding to DNA.
-
Dermal Absorption: Aromatic amines are lipophilic.[1] They can penetrate intact skin, entering the bloodstream where they may cause systemic toxicity (e.g., methemoglobinemia, though less common with complex biphenyls than simple aniline, the risk remains).
-
Physical State (Dust): As a solid powder, the primary vector of exposure is inhalation of particulates and direct dermal contact with settled dust.
Core Directive: Treat this substance as a suspected carcinogen and skin sensitizer . Engineering controls (fume hood) are primary; PPE is the critical second line of defense.
Part 2: PPE Selection Matrix[3]
The following PPE standards are non-negotiable for research environments handling quantities >5 mg.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 (US) / P3 (EU) or PAPR | Solid State: Prevents inhalation of fine particulates during weighing. In Solution: If dissolved in volatile solvents (DCM, Methanol), use a Half-mask with Organic Vapor (OV) cartridges . |
| Dermal (Hands) | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Solids: Nitrile provides excellent physical barrier against dust.Solutions: If dissolved in DMSO or DMF, standard nitrile degrades. Use Laminate (Silver Shield) under outer nitrile gloves. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can become airborne. Goggles seal the ocular area against dust entry. |
| Body | Tyvek® Lab Coat/Sleeves | Cotton lab coats can trap dust in fibers, creating a secondary exposure source. Tyvek (polyethylene) sheds dust and is impermeable. |
Part 3: Operational Workflow & Decision Logic
3.1 PPE Decision Tree (Visualization)
The following diagram illustrates the decision logic for selecting PPE based on the physical state of the chemical and the solvent system used.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Part 4: Step-by-Step Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Airborne dust generation and static cling.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood. If a balance enclosure is available, use it.
-
Donning Sequence:
-
Static Management: Halogenated biphenyls are often static-prone. Use an anti-static gun or ionizer bar near the balance to prevent powder "jumping," which spreads contamination.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Dispose of the towel as solid hazardous waste.
Protocol B: Handling in Solution
Risk: Enhanced skin absorption via solvent carrier.
-
Glove Integrity: If using DMSO, DMF, or Dichloromethane , standard nitrile gloves offer <5 minutes of protection.
-
Action: Wear Laminate (PE/EVAL) gloves as liners. These provide >4 hours of breakthrough protection against aggressive solvents.
-
-
Syringe Safety: When transferring solutions, use Luer-lock syringes to prevent needle pop-off. Aromatic amines in solution can splash into eyes during needle detachment.
Part 5: Disposal & Emergency Response[5]
Waste Disposal Classification
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in the environment.[6]
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Aromatic Amine)."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chloro/Fluoro groups). Even if the solvent is non-halogenated, the solute dictates the stream.
-
Contaminated PPE: Gloves and Tyvek sleeves used during handling must be disposed of as hazardous solid waste, not regular trash.
Emergency Exposure Response[2]
-
Skin Contact:
-
Eye Contact:
-
Flush with water for 15 minutes using an eyewash station.
-
Hold eyelids open to ensure irrigation of the entire eye surface.
-
Consult an ophthalmologist.
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines: Hazards and Controls. Retrieved from [Link]
-
University of California, Berkeley (EH&S). (2023). Glove Selection Guide for Organic Solvents. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: Halogenated Biphenyls Toxicity. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
